molecular formula C9H6N2O4 B082490 6-nitro-1H-indole-2-carboxylic Acid CAS No. 10242-00-9

6-nitro-1H-indole-2-carboxylic Acid

Cat. No.: B082490
CAS No.: 10242-00-9
M. Wt: 206.15 g/mol
InChI Key: JIXJNWVLWQQNDB-UHFFFAOYSA-N
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Description

6-Nitro-1H-indole-2-carboxylic Acid is a valuable chemical scaffold in medicinal chemistry, primarily investigated for the development of novel HIV-1 integrase strand transfer inhibitors (INSTIs) . Research indicates that the indole-2-carboxylic acid core can chelate the two Mg 2+ ions within the active site of the HIV-1 integrase enzyme, a mechanism critical for inhibiting the viral replication cycle . Strategic structural optimization of this scaffold, particularly at the C6 position, has been shown to enhance π-π stacking interactions with viral DNA, leading to the development of derivatives with significantly improved inhibitory activity (IC 50 values in the low micromolar range) . This makes this compound a promising building block for researchers designing next-generation antiviral agents to overcome drug resistance. The indole-2-carboxylic acid pharmacophore is also recognized as a key structural motif in the exploration of inhibitors for other therapeutic targets, underscoring its broad utility in drug discovery programs .

Properties

IUPAC Name

6-nitro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4/c12-9(13)8-3-5-1-2-6(11(14)15)4-7(5)10-8/h1-4,10H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXJNWVLWQQNDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70405806
Record name 6-nitro-1H-indole-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10242-00-9
Record name 6-nitro-1H-indole-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 6-nitro-1H-indole-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 6-nitro-1H-indole-2-carboxylic acid, a crucial building block in the development of various therapeutic agents. This document details established methodologies, including direct nitration, chiral pool synthesis, and classic indole syntheses, presenting quantitative data, detailed experimental protocols, and process visualizations to facilitate practical application in research and development settings.

Introduction

This compound is a key heterocyclic building block in organic synthesis. Its strategic functionalization, featuring a nitro group amenable to further transformations and a carboxylic acid for coupling reactions, makes it a valuable precursor for a variety of biologically significant molecules. Notably, it is an important intermediate in the synthesis of analogs of DNA-interactive antibiotics. This guide outlines the principal synthetic pathways to this compound, offering a comparative analysis to aid in methodological selection based on specific research or drug development needs, particularly concerning stereochemistry.

Comparative Analysis of Synthetic Methodologies

The synthesis of this compound can be achieved through several distinct routes. The most prevalent methods include the direct nitration of an indoline precursor and a multi-step chiral synthesis starting from L-phenylalanine. Classic indole syntheses such as the Fischer and Reissert methods also present viable, albeit potentially more complex, pathways.

MethodStarting MaterialKey ReagentsTypical YieldPurity/SelectivityAdvantagesDisadvantages
Direct Nitration Indoline-2-carboxylic acidConc. HNO₃, Conc. H₂SO₄~67-72% for 6-nitro isomer[1][2]Predominantly 6-nitro, but forms a mixture with the 5-nitro isomer requiring separation.[1][3]Utilizes commercially available starting material; relatively straightforward procedure.[1][3]Produces isomeric mixtures requiring careful separation; harsh acidic conditions may not be suitable for all substrates.[1]
Chiral Synthesis L-phenylalanineUrea nitrate/H₂SO₄, Bromine, Intramolecular cyclization~53% overall yield[1][2]High enantiomeric excess (>99.5% ee) for the (S)-enantiomer.[1][2]Produces enantiomerically pure product; starts from an inexpensive chiral precursor.[1][2]Multi-step synthesis with a moderate overall yield.[1]
Fischer Indole Synthesis 4-Nitrophenylhydrazine, Pyruvic acidAcid catalyst (e.g., PPA, H₂SO₄)Variable, often moderate to low.Regioselectivity can be an issue depending on the substituents.A classic and versatile method for indole synthesis.[4][5]May require specific precursors and optimization of reaction conditions.
Reissert Indole Synthesis 2,4-Dinitrotoluene, Diethyl oxalateBase (e.g., NaOEt), Reducing agent (e.g., Zn/CH₃COOH)ModerateGood regioselectivity for the 2-carboxy indole.A direct route to indole-2-carboxylic acids from nitrotoluenes.[6][7]Requires a suitable dinitrotoluene starting material.

Detailed Synthetic Methodologies and Experimental Protocols

Direct Nitration of Indoline-2-carboxylic Acid

A prevalent and straightforward method for the synthesis of this compound involves the direct electrophilic nitration of commercially available indoline-2-carboxylic acid.[3] The reaction is typically performed in a strongly acidic medium, utilizing a mixture of concentrated nitric acid and sulfuric acid.[3] The protonated nitrogen of the indoline ring acts as a meta-directing group, favoring the introduction of the nitro group at the C-6 position.[3] This regioselectivity results in 6-nitroindoline-2-carboxylic acid as the major product, with the 5-nitro isomer being a significant byproduct.[3] The resulting 6-nitroindoline-2-carboxylic acid can then be dehydrogenated to afford the target indole.

Step 1: Synthesis of 6-nitroindoline-2-carboxylic acid

  • Materials:

    • Indoline-2-carboxylic acid

    • Concentrated Sulfuric Acid (98%)

    • Concentrated Nitric Acid (d 1.5 g/cm³)

    • Crushed Ice

    • Ethyl Acetate (EtOAc)

    • Sodium Hydroxide (NaOH) solution

    • Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • In a flask equipped with a stirrer and cooled to -5 °C, dissolve indoline-2-carboxylic acid (1.0 eq, e.g., 25 g, 153 mmol) in concentrated sulfuric acid (e.g., 200 mL).[3]

    • Slowly add concentrated nitric acid (1.08 eq, e.g., 6.93 mL, 165 mmol) to the stirred solution while maintaining the temperature between -20 °C and -10 °C.[3]

    • After the addition is complete, continue stirring the reaction mixture for 30 minutes at this temperature.[3]

    • Pour the reaction mixture into crushed ice (e.g., 500 g).[3]

    • Extract the aqueous mixture with ethyl acetate to remove the 5-nitroindoline-2-carboxylic acid byproduct.[3]

    • Adjust the pH of the aqueous phase to 4.5–5.0 with an aqueous sodium hydroxide solution.[3]

    • Extract the pH-adjusted aqueous phase with ethyl acetate.[3]

    • Dry the combined organic extracts from the previous step over anhydrous sodium sulfate.[3]

    • Evaporate the solvent under reduced pressure to yield pure 6-nitroindoline-2-carboxylic acid.[3]

Step 2: Dehydrogenation to this compound

  • Materials:

    • 6-nitroindoline-2-carboxylic acid

    • Methanol

    • 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

    • Toluene or Dioxane

  • Procedure:

    • The 6-nitroindoline-2-carboxylic acid is first esterified to its methyl ester by refluxing in methanol with a catalytic amount of strong acid (e.g., concentrated sulfuric acid).[8]

    • The resulting methyl 6-nitroindoline-2-carboxylate is dissolved in a suitable solvent like toluene or dioxane.[8]

    • 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is added to the solution.[8]

    • The reaction mixture is heated at reflux for several hours.[8]

    • After cooling, the mixture is filtered to remove the precipitated hydroquinone.

    • The filtrate is washed with a basic solution, dried, and concentrated under reduced pressure to yield methyl 6-nitro-1H-indole-2-carboxylate.[8]

    • Subsequent hydrolysis of the methyl ester yields the target this compound.

G cluster_0 Direct Nitration and Dehydrogenation Indoline-2-carboxylic acid Indoline-2-carboxylic acid Nitration Nitration Indoline-2-carboxylic acid->Nitration HNO₃, H₂SO₄ Mixture of 5-nitro and 6-nitroindoline-2-carboxylic acid Mixture of 5-nitro and 6-nitroindoline-2-carboxylic acid Nitration->Mixture of 5-nitro and 6-nitroindoline-2-carboxylic acid Separation Separation Mixture of 5-nitro and 6-nitroindoline-2-carboxylic acid->Separation 6-nitroindoline-2-carboxylic acid 6-nitroindoline-2-carboxylic acid Separation->6-nitroindoline-2-carboxylic acid Esterification Esterification 6-nitroindoline-2-carboxylic acid->Esterification MeOH, H⁺ Methyl 6-nitroindoline-2-carboxylate Methyl 6-nitroindoline-2-carboxylate Esterification->Methyl 6-nitroindoline-2-carboxylate Dehydrogenation (DDQ) Dehydrogenation (DDQ) Methyl 6-nitroindoline-2-carboxylate->Dehydrogenation (DDQ) Methyl 6-nitro-1H-indole-2-carboxylate Methyl 6-nitro-1H-indole-2-carboxylate Dehydrogenation (DDQ)->Methyl 6-nitro-1H-indole-2-carboxylate Hydrolysis Hydrolysis Methyl 6-nitro-1H-indole-2-carboxylate->Hydrolysis NaOH, H₂O This compound This compound Hydrolysis->this compound

Caption: Workflow for the direct nitration synthesis.

Chiral Synthesis from L-phenylalanine

This enantioselective synthesis leverages the inherent chirality of L-phenylalanine to produce (S)-6-nitroindoline-2-carboxylic acid, which can then be dehydrogenated to the desired indole.[1]

  • Materials:

    • L-phenylalanine

    • Urea Nitrate

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Bromine

  • General Procedure:

    • Nitration: L-phenylalanine is nitrated using a mixture of urea nitrate in concentrated sulfuric acid under controlled temperature conditions to yield 2,4-dinitro-L-phenylalanine.[2]

    • Bromination: Subsequent bromination of the dinitrophenylalanine derivative.[2]

    • Intramolecular Cyclization: The brominated intermediate undergoes intramolecular cyclization to form (S)-6-nitroindoline-2-carboxylic acid.[2]

    • Dehydrogenation: The resulting (S)-6-nitroindoline-2-carboxylic acid is then dehydrogenated to (S)-6-nitro-1H-indole-2-carboxylic acid using a similar procedure as described in the direct nitration method.

G cluster_1 Chiral Synthesis from L-phenylalanine L-phenylalanine L-phenylalanine Nitration Nitration L-phenylalanine->Nitration Urea nitrate, H₂SO₄ 2,4-dinitro-L-phenylalanine 2,4-dinitro-L-phenylalanine Nitration->2,4-dinitro-L-phenylalanine Bromination Bromination 2,4-dinitro-L-phenylalanine->Bromination Br₂ Brominated intermediate Brominated intermediate Bromination->Brominated intermediate Intramolecular Cyclization Intramolecular Cyclization Brominated intermediate->Intramolecular Cyclization (S)-6-nitroindoline-2-carboxylic acid (S)-6-nitroindoline-2-carboxylic acid Intramolecular Cyclization->(S)-6-nitroindoline-2-carboxylic acid Dehydrogenation Dehydrogenation (S)-6-nitroindoline-2-carboxylic acid->Dehydrogenation e.g., DDQ (S)-6-nitro-1H-indole-2-carboxylic acid (S)-6-nitro-1H-indole-2-carboxylic acid Dehydrogenation->(S)-6-nitro-1H-indole-2-carboxylic acid

Caption: Workflow for the chiral synthesis.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic method that can be adapted to produce this compound.[5] This approach involves the acid-catalyzed cyclization of a phenylhydrazone.[4] The required 4-nitrophenylhydrazone of pyruvic acid can be formed through the Japp-Klingemann reaction.[9][10][11]

  • Diazotization: 4-nitroaniline is treated with sodium nitrite and a strong acid to form the corresponding diazonium salt.

  • Japp-Klingemann Reaction: The diazonium salt is reacted with a β-keto ester, such as ethyl 2-methylacetoacetate, to form an intermediate that upon hydrolysis and decarboxylation yields the 4-nitrophenylhydrazone of pyruvic acid.[9]

  • Fischer Indolization: The purified hydrazone is then heated in the presence of an acid catalyst, such as polyphosphoric acid (PPA) or a mixture of acetic acid and hydrochloric acid, to induce cyclization and form this compound.

G cluster_2 Fischer Indole Synthesis 4-nitroaniline 4-nitroaniline Diazotization Diazotization 4-nitroaniline->Diazotization NaNO₂, HCl 4-nitrophenyldiazonium salt 4-nitrophenyldiazonium salt Diazotization->4-nitrophenyldiazonium salt Hydrazone formation Hydrazone formation 4-nitrophenyldiazonium salt->Hydrazone formation Pyruvic acid derivative Pyruvic acid derivative Pyruvic acid derivative->Hydrazone formation 4-nitrophenylhydrazone of pyruvic acid 4-nitrophenylhydrazone of pyruvic acid Hydrazone formation->4-nitrophenylhydrazone of pyruvic acid Fischer Indolization Fischer Indolization 4-nitrophenylhydrazone of pyruvic acid->Fischer Indolization Acid catalyst, heat This compound This compound Fischer Indolization->this compound

Caption: Fischer indole synthesis pathway.

Reissert Indole Synthesis

The Reissert indole synthesis provides a direct route to indole-2-carboxylic acids from ortho-nitrotoluenes.[6][7] To synthesize the 6-nitro derivative, one would start with 2,4-dinitrotoluene.

  • Condensation: 2,4-dinitrotoluene is condensed with diethyl oxalate in the presence of a strong base like potassium ethoxide to form ethyl 3-(2,4-dinitrophenyl)-2-oxopropanoate.[6]

  • Reductive Cyclization: The resulting pyruvate derivative undergoes reductive cyclization. The nitro group at the 2-position is selectively reduced to an amine, which then cyclizes onto the adjacent ketone. A reducing agent such as zinc in acetic acid is typically used.[6][7] This step forms the indole ring, yielding this compound.

G cluster_3 Reissert Indole Synthesis 2,4-dinitrotoluene 2,4-dinitrotoluene Condensation Condensation 2,4-dinitrotoluene->Condensation Diethyl oxalate Diethyl oxalate Diethyl oxalate->Condensation KOEt Ethyl 3-(2,4-dinitrophenyl)-2-oxopropanoate Ethyl 3-(2,4-dinitrophenyl)-2-oxopropanoate Condensation->Ethyl 3-(2,4-dinitrophenyl)-2-oxopropanoate Reductive Cyclization Reductive Cyclization Ethyl 3-(2,4-dinitrophenyl)-2-oxopropanoate->Reductive Cyclization Zn, CH₃COOH This compound This compound Reductive Cyclization->this compound

Caption: Reissert indole synthesis pathway.

Conclusion

This guide has outlined the primary synthetic routes to this compound. The direct nitration of indoline-2-carboxylic acid offers a straightforward approach, while the chiral pool synthesis from L-phenylalanine provides access to the enantiomerically pure (S)-enantiomer, which is often crucial for pharmaceutical applications.[2][3] The Fischer and Reissert indole syntheses represent classic, versatile alternatives that can be tailored for this specific target. The choice of synthetic pathway will depend on the specific requirements of the research or drug development program, including factors such as desired stereochemistry, scalability, and available starting materials.

References

Spectroscopic Profile of 6-Nitro-1H-indole-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 6-nitro-1H-indole-2-carboxylic acid. While direct experimental spectra for this specific compound are not widely available in public databases, this document outlines the expected spectral characteristics based on its chemical structure and data from analogous compounds. Detailed experimental protocols for acquiring such data are also provided to facilitate its empirical validation.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active molecules. The indole core, functionalized with a nitro group and a carboxylic acid, offers multiple points for chemical modification, making it a valuable building block in synthetic chemistry. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this and related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from structurally related compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data
ProtonPredicted Chemical Shift (ppm)MultiplicityNotes
H1 (N-H)> 11.0broad singletExchangeable with D₂O.
H3~7.0 - 7.5singlet
H4~7.8 - 8.2doublet
H5~7.2 - 7.6doublet of doublets
H7~8.0 - 8.4doublet
COOH> 12.0broad singletExchangeable with D₂O.[1]

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data
CarbonPredicted Chemical Shift (ppm)Notes
C2~130 - 140
C3~105 - 115
C3a~125 - 135
C4~120 - 130
C5~115 - 125
C6~140 - 150Carbon attached to the nitro group.
C7~110 - 120
C7a~135 - 145
C=O~165 - 175Carboxylic acid carbonyl.[1]

Solvent: DMSO-d₆

Table 3: Predicted Infrared (IR) Spectroscopy Data
Functional GroupPredicted Absorption (cm⁻¹)IntensityNotes
O-H (Carboxylic Acid)2500 - 3300BroadOverlaps with C-H stretching.[1][2]
N-H (Indole)3300 - 3500Medium
C-H (Aromatic)3000 - 3100Medium[3]
C=O (Carboxylic Acid)1680 - 1710StrongPosition can be affected by hydrogen bonding.[1]
C=C (Aromatic)1600 - 1620, 1450 - 1500Medium-Strong[3]
N-O (Nitro group)1500 - 1550 (asymmetric)Strong[4]
N-O (Nitro group)1330 - 1370 (symmetric)Strong[4]
C-O1200 - 1300Medium-Strong
C-N1250 - 1350Medium
Table 4: Predicted Mass Spectrometry (MS) Data
Ionization ModePredicted m/zFragmentNotes
ESI+[M+H]⁺, [M+Na]⁺Molecular ion adducts
ESI-[M-H]⁻Deprotonated molecular ion
EIM⁺•Molecular ion
[M-COOH]⁺Loss of the carboxylic acid group[4]
[M-NO₂]⁺Loss of the nitro group[4]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Weigh 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR. Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent, such as DMSO-d₆ or Methanol-d₄.

  • Instrumentation (¹H NMR):

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard proton pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64.

    • Spectral Width: 0-15 ppm.

  • Instrumentation (¹³C NMR):

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, depending on concentration.

    • Spectral Width: 0-220 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation:

    • Spectrometer: FTIR spectrometer equipped with a universal ATR accessory.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition and Processing:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electrospray Ionization - ESI):

  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation:

    • Mass Spectrometer: A mass spectrometer equipped with an ESI source (e.g., quadrupole, time-of-flight).

    • Ionization Mode: Positive and negative ion modes.

  • Data Acquisition: Infuse the sample solution into the ESI source. Record the mass spectrum, showing the relative abundance of ions at different mass-to-charge (m/z) ratios. For high accuracy, use a high-resolution mass spectrometer (HRMS) to determine the elemental composition.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the absorption maxima and molar absorptivity.

Methodology:

  • Sample Preparation: Prepare a stock solution of a known concentration (e.g., 1 mg/mL) in a UV-transparent solvent like methanol or ethanol. Prepare a series of dilutions from the stock solution.

  • Instrumentation:

    • Spectrometer: Dual-beam UV-Vis spectrophotometer.

    • Wavelength Range: 200-800 nm.

    • Scan Speed: Medium.

    • Slit Width: 1.0 nm.

  • Data Acquisition: Use the same solvent for the blank as for the sample solutions. Record the absorbance spectrum for each dilution. The presence of the nitro group is expected to cause a bathochromic shift.[5]

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the general workflow for spectroscopic analysis and a conceptual signaling pathway where a derivative of this compound might be investigated.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Sample Dissolution Dissolution Sample->Dissolution Dilution Dilution Dissolution->Dilution NMR NMR Dilution->NMR IR IR Dilution->IR MS MS Dilution->MS UV_Vis UV_Vis Dilution->UV_Vis Data_Processing Data_Processing NMR->Data_Processing IR->Data_Processing MS->Data_Processing UV_Vis->Data_Processing Structure_Elucidation Structure_Elucidation Data_Processing->Structure_Elucidation Purity_Assessment Purity_Assessment Data_Processing->Purity_Assessment

Caption: General workflow for spectroscopic analysis.

Conceptual_Signaling_Pathway Drug_Molecule Indole Derivative Target_Protein Target Protein (e.g., Kinase) Drug_Molecule->Target_Protein Inhibition Phosphorylated_Substrate Phosphorylated_Substrate Target_Protein->Phosphorylated_Substrate ATP ATP ATP->Target_Protein Substrate Substrate Substrate->Target_Protein Downstream_Signaling Downstream_Signaling Phosphorylated_Substrate->Downstream_Signaling Cellular_Response Cellular Response (e.g., Apoptosis) Downstream_Signaling->Cellular_Response

Caption: Conceptual signaling pathway for an indole derivative.

References

The Biological Versatility of 6-Nitro-1H-indole-2-carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-nitro-1H-indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of novel therapeutic agents. While direct biological activity data for the parent compound is limited, its derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, antiviral, antimicrobial, and anti-inflammatory activities. This technical guide provides an in-depth overview of the biological activities of these derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and drug discovery efforts.

Anticancer Activity

Derivatives of nitroindoles have emerged as promising candidates in oncology, primarily through their ability to target fundamental cellular processes involved in cancer progression.

Quantitative Anticancer Activity Data

The following table summarizes the cytotoxic effects of various indole derivatives against different cancer cell lines, with IC50 values indicating the concentration required to inhibit cell proliferation by 50%.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Pyrrolidine-substituted 5-nitroindoleDerivative 5HeLa5.08 ± 0.91
Pyrrolidine-substituted 5-nitroindoleDerivative 7HeLa5.89 ± 0.73
Methoxy-substituted indole curcuminDerivative 27Hep-212
A54915
HeLa4
Indole Mannich baseCompound 1cHepG20.9
MCF-70.55
HeLa0.50
1H-indole-2-carboxylic acid derivativeCompound C11Bel-7402, SMMC-7721, SNU-387, Hep G2, Hep 3BNot specified, but potent
Mechanism of Action: Targeting c-Myc and Inducing Oxidative Stress

A primary mechanism of action for some nitroindole derivatives, particularly 5-nitroindoles, involves the stabilization of G-quadruplex (G4) DNA structures in the promoter region of the c-Myc oncogene. This stabilization represses the transcription of c-Myc, a key regulator of cell proliferation, leading to cell cycle arrest and apoptosis. Additionally, these compounds can induce the production of reactive oxygen species (ROS), further contributing to cancer cell death.

c_Myc_Downregulation 5-Nitroindole_Derivative 5-Nitroindole Derivative cMyc_G4 c-Myc Promoter G-Quadruplex 5-Nitroindole_Derivative->cMyc_G4 Binds and Stabilizes cMyc_Transcription c-Myc Transcription cMyc_G4->cMyc_Transcription Inhibits cMyc_Protein c-Myc Protein cMyc_Transcription->cMyc_Protein Leads to reduced Cell_Cycle_Arrest Cell Cycle Arrest cMyc_Protein->Cell_Cycle_Arrest Apoptosis Apoptosis cMyc_Protein->Apoptosis MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis Seed_Cells Seed cancer cells in 96-well plate Prepare_Dilutions Prepare serial dilutions of indole derivative Treat_Cells Treat cells with compound dilutions Prepare_Dilutions->Treat_Cells Incubate_Cells Incubate for 48-72 hours Treat_Cells->Incubate_Cells Add_MTT Add MTT solution and incubate for 4 hours Incubate_Cells->Add_MTT Dissolve_Formazan Dissolve formazan crystals with DMSO Add_MTT->Dissolve_Formazan Measure_Absorbance Measure absorbance at 570 nm Dissolve_Formazan->Measure_Absorbance Calculate_Viability Calculate % cell viability and IC50 value Measure_Absorbance->Calculate_Viability

An In-Depth Technical Guide to the Physical Characteristics of 6-Nitro-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Nitro-1H-indole-2-carboxylic acid is a derivative of the indole scaffold, a privileged structure in medicinal chemistry. The presence of the nitro group and the carboxylic acid moiety at specific positions on the indole ring imparts unique physicochemical properties that are critical for its application in drug design and development. This technical guide provides a comprehensive overview of the core physical characteristics of this compound, detailed experimental protocols for their determination, and a logical workflow for its synthesis.

Core Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for understanding its behavior in various experimental and physiological conditions.

PropertyValue
Molecular Formula C₉H₆N₂O₄
Molecular Weight 206.15 g/mol
Melting Point 304-305 °C
Boiling Point 520.8 °C at 760 mmHg
Density 1.632 g/cm³
pKa (Predicted) 4.03
Solubility Likely soluble in polar organic solvents
Appearance Expected to be a solid

Experimental Protocols

Detailed methodologies for the determination of key physical properties of this compound are provided below.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • A small amount of dry this compound is finely powdered using a mortar and pestle.

  • The open end of a capillary tube is pressed into the powdered sample.

  • The capillary tube is inverted and gently tapped on a hard surface to pack the sample into the sealed end, to a height of 2-3 mm.[1]

  • The packed capillary tube is placed into the heating block of the melting point apparatus.

  • The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.

  • The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

  • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the entire sample has completely melted is recorded as the end of the melting range.[1][2]

Aqueous and Organic Solvent Solubility Determination (Shake-Flask Method)

Objective: To determine the solubility of this compound in water and various organic solvents.

Apparatus:

  • Vials with screw caps

  • Analytical balance

  • Shaker or vortex mixer

  • Centrifuge

  • Spectrophotometer or HPLC

Procedure:

  • An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a vial.

  • The vial is tightly sealed and agitated at a constant temperature for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.

  • The resulting suspension is centrifuged to pellet the undissolved solid.

  • A known volume of the clear supernatant is carefully removed.

  • The concentration of the dissolved compound in the supernatant is determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC with a calibration curve.

  • The solubility is calculated and expressed in units such as mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the carboxylic acid group.

Apparatus:

  • pH meter with a calibrated electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

Procedure:

  • A precisely weighed amount of this compound is dissolved in a known volume of deionized water. A co-solvent may be used if the compound has low aqueous solubility.

  • The pH electrode is immersed in the solution, and the initial pH is recorded.

  • The standardized strong base solution is added in small, precise increments from the burette.

  • After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.

  • The titration is continued past the equivalence point.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized).[3][4]

Predicted Spectral Characteristics

SpectroscopyPredicted Characteristics
¹H NMR Aromatic protons on the benzene ring will show signals with splitting patterns influenced by the nitro group. The proton on the indole nitrogen and the carboxylic acid proton will appear as broad singlets, with the carboxylic acid proton being significantly downfield (typically >10 ppm).
¹³C NMR A distinct signal for the carboxylic acid carbon will be observed in the range of 165-185 ppm. Aromatic carbons will show signals influenced by the electron-withdrawing nitro group.
IR Spectroscopy A broad O-H stretching band for the carboxylic acid is expected around 2500-3300 cm⁻¹.[5][6] A strong C=O stretching vibration for the carboxylic acid should appear around 1700-1725 cm⁻¹.[5][6] Characteristic asymmetric and symmetric stretching bands for the nitro group are expected around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.

Synthesis Workflow

The synthesis of this compound is commonly achieved through the nitration of a suitable precursor. The following diagram illustrates a logical workflow for its synthesis via the direct nitration of indoline-2-carboxylic acid.

SynthesisWorkflow cluster_start Starting Material cluster_reaction Reaction Step cluster_reagents Reagents cluster_product Product Indoline-2-carboxylic Acid Indoline-2-carboxylic Acid Nitration Nitration Indoline-2-carboxylic Acid->Nitration This compound This compound Nitration->this compound Conc. HNO3 Conc. HNO3 Conc. HNO3->Nitration Conc. H2SO4 Conc. H2SO4 Conc. H2SO4->Nitration

Caption: Synthetic workflow for this compound.

This in-depth guide provides a foundational understanding of the physical characteristics of this compound, equipping researchers with the necessary data and methodologies for its effective use in scientific research and drug development.

References

An In-depth Technical Guide on the Solubility of 6-nitro-1H-indole-2-carboxylic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6-nitro-1H-indole-2-carboxylic acid. Due to the limited availability of direct quantitative solubility data in public literature, this document focuses on its predicted physicochemical properties, which are crucial for understanding its solubility, and outlines detailed experimental protocols for its determination.

Physicochemical Properties and Predicted Solubility

Understanding the physicochemical properties of this compound is fundamental to predicting its behavior in various solvent systems. The presence of a carboxylic acid group, a nitro group, and the indole ring structure dictates its polarity and potential for hydrogen bonding.

Based on its structure, this compound is expected to be a solid at room temperature. The carboxylic acid group suggests that its solubility will be highly dependent on the pH of aqueous solutions; in basic media, it will deprotonate to form a more soluble carboxylate salt.[1] In organic solvents, its solubility is predicted to be higher in polar organic solvents. It is likely to be soluble in solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethyl acetate, and methanol.[2][3] Conversely, its solubility in non-polar solvents is expected to be limited.

Table 1: Experimental Solubility of this compound

Organic SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of Determination
Dimethyl Sulfoxide (DMSO)
Dimethylformamide (DMF)
Methanol
Ethanol
Acetone
Acetonitrile
Ethyl Acetate
Dichloromethane
Hexane

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for various applications, from designing synthetic reactions to formulating drug delivery systems. Below are detailed methodologies for key experiments to determine the solubility of this compound.

This is a widely used method for determining the thermodynamic equilibrium solubility of a compound in a specific solvent.[4][5]

Objective: To determine the concentration of this compound in a saturated solution at a specific temperature.

Materials:

  • This compound

  • Selected organic solvents

  • Sealed, inert containers (e.g., glass vials)

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed container. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

  • Equilibration: Place the sealed containers in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

  • Phase Separation: After equilibration, allow the suspensions to settle. Centrifuge the samples at a high speed to pellet the undissolved solid.

  • Sample Collection and Preparation: Carefully remove an aliquot of the clear supernatant. To avoid disturbing the solid, it is best to take the sample from the upper portion of the liquid. Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions and the filtered sample solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[6][7]

    • Construct a calibration curve from the analytical response of the standard solutions.

    • Determine the concentration of this compound in the sample from the calibration curve.

  • Calculation: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature. Express the solubility in appropriate units, such as mg/mL or mol/L.

This method provides a rapid, albeit non-quantitative, assessment of solubility in various solvents.[8][9][10]

Objective: To quickly determine if this compound is soluble, partially soluble, or insoluble in a range of solvents.

Materials:

  • This compound

  • A selection of organic solvents of varying polarities

  • Small test tubes

  • Spatula

  • Vortex mixer

Methodology:

  • Sample Preparation: Place a small, pre-weighed amount of this compound (e.g., 1-5 mg) into a small test tube.

  • Solvent Addition: Add a small, measured volume of the test solvent (e.g., 0.1 mL) to the test tube.

  • Mixing: Vigorously mix the contents of the test tube using a vortex mixer for approximately 60 seconds.

  • Observation: Visually inspect the mixture to determine if the solid has completely dissolved.

  • Incremental Solvent Addition: If the solid has not fully dissolved, add another measured volume of the solvent and repeat the mixing and observation steps. Continue this process up to a defined total volume (e.g., 1 mL).

  • Classification:

    • Soluble: The compound completely dissolves.

    • Partially Soluble: A portion of the compound dissolves, but some solid remains.

    • Insoluble: No significant amount of the compound dissolves.

  • Record Keeping: Record the observations for each solvent tested.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the experimental determination of solubility using the shake-flask method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis & Quantification A Weigh excess this compound B Add to known volume of solvent in a sealed vial A->B C Agitate at constant temperature (e.g., 24-72h) B->C D Centrifuge to pellet undissolved solid C->D E Collect and filter supernatant D->E G Analyze sample and standards (e.g., HPLC, UV-Vis) E->G F Prepare calibration standards F->G H Determine concentration from calibration curve G->H I Solubility Data (mg/mL or mol/L) H->I

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion

While specific quantitative solubility data for this compound in various organic solvents is not extensively reported in the literature, its structural features suggest a preference for polar organic solvents. For applications in drug development, synthesis, and other research areas, it is imperative to experimentally determine its solubility in relevant solvent systems. The detailed protocols provided in this guide for the shake-flask method and qualitative assessment offer robust frameworks for generating this critical data. The presented workflow and data table template are designed to aid researchers in the systematic determination and recording of the solubility of this compound.

References

Chiral Synthesis of (S)-6-nitroindoline-2-carboxylic Acid from L-phenylalanine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chiral synthesis of (S)-6-nitroindoline-2-carboxylic acid, a key building block in the development of various therapeutic agents, starting from the readily available chiral precursor, L-phenylalanine.[1][2][3] This enantioselective approach is crucial for pharmaceutical applications where the stereochemistry of a molecule is often vital for its biological activity.[2][4] The synthesis leverages the inherent chirality of L-phenylalanine to produce the desired (S)-enantiomer with high enantiomeric excess.[1][5][6]

Comparative Analysis of Synthetic Strategies

The synthesis of 6-nitroindoline-2-carboxylic acid can be achieved through several methods, with the chiral pool approach from L-phenylalanine offering the distinct advantage of producing an enantiomerically pure product.[1] An alternative, more direct method involves the nitration of indoline-2-carboxylic acid; however, this typically results in a mixture of 5-nitro and 6-nitro isomers and does not preserve chirality.[1][2][3] The Fischer indole synthesis represents a classical but lower-yielding route.[1]

Quantitative Data Summary

The following table summarizes the quantitative data for the multi-step chiral synthesis of (S)-6-nitroindoline-2-carboxylic acid from L-phenylalanine. This approach involves three key transformations: nitration, bromination, and intramolecular cyclization.

StepReactionStarting MaterialKey ReagentsProductYieldEnantiomeric Excess (ee)Reference
1NitrationL-phenylalanineUrea nitrate/H₂SO₄ or HNO₃/H₂SO₄2,4-dinitro-L-phenylalanine75.7% (one-pot) or 81%>99.5%[3][6]
2Bromination2,4-dinitro-L-phenylalanineTribromoisocyanuric acid (TBCA), H₂SO₄2-bromo-4-nitro-L-phenylalanine73%>99.5%[3]
3Intramolecular Cyclization2-bromo-4-nitro-L-phenylalanineH₂O, K₂CO₃, CuCl (cat.)(S)-6-nitroindoline-2-carboxylic acid91%>99.5%[3]
Overall Chiral Synthesis L-phenylalanine - (S)-6-nitroindoline-2-carboxylic acid ~53% >99.5% [1][3]

Experimental Workflow

The following diagram illustrates the synthetic pathway from L-phenylalanine to (S)-6-nitroindoline-2-carboxylic acid.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Bromination cluster_2 Step 3: Intramolecular Cyclization start L-phenylalanine step1_reagents Urea nitrate/H₂SO₄ or HNO₃/H₂SO₄ 0-20 °C, 3h start->step1_reagents step1_product 2,4-dinitro-L-phenylalanine step1_reagents->step1_product step2_reagents TBCA, H₂SO₄ r.t., 5h step1_product->step2_reagents step2_product 2-bromo-4-nitro-L-phenylalanine step2_reagents->step2_product step3_reagents H₂O, K₂CO₃, CuCl (cat.) reflux, 4h step2_product->step3_reagents final_product (S)-6-nitroindoline-2-carboxylic acid step3_reagents->final_product

Caption: Chiral synthesis workflow from L-phenylalanine.

Detailed Experimental Protocols

The following protocols are adapted from established synthetic procedures.[3][4]

Step 1: Nitration of L-phenylalanine to 2,4-dinitro-L-phenylalanine
  • Preparation: In a flask equipped with a stirrer, cool concentrated sulfuric acid to 0 °C.

  • Addition of L-phenylalanine: Slowly add L-phenylalanine to the cooled sulfuric acid while ensuring the temperature is maintained below 5 °C.

  • Nitration: Prepare a mixture of concentrated nitric acid and concentrated sulfuric acid. Add this nitrating mixture dropwise to the reaction flask over 1-2 hours, keeping the internal temperature between 0-5 °C.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 3 hours.

  • Workup: Pour the reaction mixture onto crushed ice. The resulting precipitate, 2,4-dinitro-L-phenylalanine, is collected by filtration.

  • Purification: Wash the collected solid with cold water until the washings are neutral. Dry the product under a vacuum.

Step 2: Bromination of 2,4-dinitro-L-phenylalanine to 2-bromo-4-nitro-L-phenylalanine
  • Dissolution: Dissolve the 2,4-dinitro-L-phenylalanine obtained from the previous step in concentrated sulfuric acid.

  • Brominating Agent Addition: Add tribromoisocyanuric acid (TBCA) portion-wise to the solution at room temperature.

  • Reaction: Stir the reaction mixture for 5 hours at room temperature.

  • Workup: Carefully pour the reaction mixture onto ice.

  • Extraction: Extract the product from the aqueous mixture using a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to obtain the crude product.[4]

Step 3: Intramolecular Cyclization to (S)-6-nitroindoline-2-carboxylic acid
  • Reaction Setup: To a mixture of water and potassium carbonate, add the crude 2-bromo-4-nitro-L-phenylalanine from the previous step.

  • Catalyst Addition: Add a catalytic amount of copper(I) chloride to the mixture.

  • Cyclization: Reflux the reaction mixture for 4 hours.

  • Workup: Cool the reaction mixture and filter to remove any solid residues.

  • Acidification: Acidify the filtrate to a pH of 3-4 using 1 M HCl to precipitate the product.

  • Isolation and Purification: Extract the product with ethyl acetate. Combine the organic phases, wash with brine, dry over magnesium sulfate, and concentrate in vacuo to yield (S)-6-nitroindoline-2-carboxylic acid.[4]

Signaling Pathways and Logical Relationships

The synthetic strategy relies on a logical sequence of chemical transformations designed to build the target molecule while preserving the stereochemistry of the starting material.

G cluster_input Chiral Pool cluster_intermediates Key Intermediates cluster_output Final Product L_Phe L-phenylalanine DNP 2,4-dinitro-L-phenylalanine L_Phe->DNP Nitration Br_DNP 2-bromo-4-nitro-L-phenylalanine DNP->Br_DNP Bromination Final_Product (S)-6-nitroindoline- 2-carboxylic acid Br_DNP->Final_Product Intramolecular Cyclization

Caption: Logical flow of the chiral synthesis.

This guide provides the essential technical details for the successful synthesis of (S)-6-nitroindoline-2-carboxylic acid from L-phenylalanine. The presented protocols and data are intended to support researchers and professionals in the fields of medicinal chemistry and drug development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-nitro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-nitro-1H-indole-2-carboxylic acid is a valuable building block in medicinal chemistry and drug development, serving as a precursor for various pharmacologically active compounds. This document provides a detailed experimental protocol for a multi-step synthesis of this compound, commencing with the nitration of indoline-2-carboxylic acid. The protocol is designed for researchers and scientists in organic synthesis and drug discovery.

Overall Synthetic Scheme

The synthesis of this compound is achieved through a four-step process:

  • Nitration: Direct nitration of indoline-2-carboxylic acid to selectively introduce a nitro group at the C-6 position of the indoline ring.

  • Esterification: Conversion of the resulting 6-nitroindoline-2-carboxylic acid to its methyl ester to protect the carboxylic acid and facilitate the subsequent dehydrogenation.

  • Dehydrogenation (Aromatization): Oxidation of the indoline ring to an indole ring using a suitable dehydrogenating agent.

  • Hydrolysis: Saponification of the methyl ester to yield the final product, this compound.

Data Presentation

StepProductStarting MaterialKey ReagentsTypical Yield
16-nitroindoline-2-carboxylic acidindoline-2-carboxylic acidConc. HNO₃, Conc. H₂SO₄~72% (for 6-nitro isomer)[1]
2Methyl 6-nitroindoline-2-carboxylate6-nitroindoline-2-carboxylic acidMethanol, Acid catalyst (e.g., H₂SO₄)High
3Methyl 6-nitro-1H-indole-2-carboxylateMethyl 6-nitroindoline-2-carboxylate2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)Not specified
4This compoundMethyl 6-nitro-1H-indole-2-carboxylateNaOH or KOH, H₂O/MethanolHigh

Experimental Protocols

Step 1: Synthesis of 6-nitroindoline-2-carboxylic acid

This procedure is adapted from the direct nitration of indoline-2-carboxylic acid.[1][2]

Materials:

  • Indoline-2-carboxylic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (d 1.5 g/cm³)

  • Crushed Ice

  • Ethyl Acetate (EtOAc)

  • Aqueous Sodium Hydroxide (NaOH) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve indoline-2-carboxylic acid (1.0 eq) in concentrated sulfuric acid at -5 °C.

  • Slowly add concentrated nitric acid (1.08 eq) dropwise to the stirred solution, maintaining the temperature between -20 °C and -10 °C.[1]

  • After the addition is complete, continue to stir the reaction mixture at this temperature for an additional 30 minutes.[1]

  • Pour the reaction mixture onto crushed ice.

  • Extract the aqueous mixture with ethyl acetate to remove the 5-nitroindoline-2-carboxylic acid byproduct.[1][2]

  • Adjust the pH of the aqueous phase to 4.5–5.0 using an aqueous sodium hydroxide solution.[1]

  • Extract the product from the pH-adjusted aqueous phase with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to yield 6-nitroindoline-2-carboxylic acid.

Step 2: Synthesis of Methyl 6-nitroindoline-2-carboxylate

This is a standard Fischer esterification.

Materials:

  • 6-nitroindoline-2-carboxylic acid

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Suspend 6-nitroindoline-2-carboxylic acid (1.0 eq) in methanol.

  • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain methyl 6-nitroindoline-2-carboxylate.

Step 3: Synthesis of Methyl 6-nitro-1H-indole-2-carboxylate

This step involves the dehydrogenation of the indoline ring.[3]

Materials:

  • Methyl 6-nitroindoline-2-carboxylate

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Toluene

Procedure:

  • Dissolve methyl 6-nitroindoline-2-carboxylate (1.0 eq) in toluene.

  • Add DDQ (1.0-1.2 eq) to the solution.

  • Heat the reaction mixture to reflux. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter to remove the hydroquinone byproduct.

  • Wash the filtrate with a suitable aqueous solution (e.g., sodium bicarbonate) to remove any remaining impurities.

  • Dry the organic layer over a drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield methyl 6-nitro-1H-indole-2-carboxylate.

Step 4: Synthesis of this compound

This is a standard ester hydrolysis (saponification).

Materials:

  • Methyl 6-nitro-1H-indole-2-carboxylate

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric Acid (HCl)

Procedure:

  • Dissolve methyl 6-nitro-1H-indole-2-carboxylate (1.0 eq) in a mixture of methanol and water.

  • Add an excess of sodium hydroxide or potassium hydroxide (e.g., 2-3 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether or dichloromethane) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until the product precipitates.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain this compound.

Visualizations

SynthesisWorkflow Workflow for the Synthesis of this compound A Indoline-2-carboxylic acid B Nitration (HNO3, H2SO4) A->B C 6-nitroindoline-2-carboxylic acid B->C D Esterification (MeOH, H+) C->D E Methyl 6-nitroindoline-2-carboxylate D->E F Dehydrogenation (DDQ) E->F G Methyl 6-nitro-1H-indole-2-carboxylate F->G H Hydrolysis (NaOH, H2O) G->H I This compound H->I

Caption: Synthetic workflow for this compound.

References

Application Note and Protocol for the Purification of 6-nitro-1H-indole-2-carboxylic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-nitro-1H-indole-2-carboxylic acid is a key intermediate in the synthesis of various biologically active molecules and pharmaceuticals. The purity of this compound is crucial for subsequent synthetic steps and for ensuring the desired biological activity and safety profile of the final products. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds. This application note provides a detailed protocol for the purification of this compound by recrystallization, aimed at researchers, scientists, and professionals in drug development. The protocol is based on general principles for the purification of aromatic nitro compounds and carboxylic acids, as specific quantitative data for this compound is not extensively available in public literature.

Principle of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent or solvent system. The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at an elevated temperature. Impurities, on the other hand, should either be highly soluble in the solvent at all temperatures or insoluble even at high temperatures. By dissolving the crude solid in a minimal amount of hot solvent and then allowing it to cool slowly, the target compound will crystallize out in a purer form, leaving the impurities dissolved in the mother liquor or behind as insoluble material.

Potential Impurities

Common impurities in crude this compound may include unreacted starting materials, regioisomers such as 5-nitro-1H-indole-2-carboxylic acid formed during nitration, and other byproducts from the synthesis process.[1] A dark coloration of the crude product often suggests the presence of such impurities.[1]

Solvent Selection

The choice of solvent is a critical step in developing a successful recrystallization protocol. An ideal solvent for this compound should meet the following criteria:

  • High solubility for the target compound at elevated temperatures and low solubility at room temperature.

  • Does not react with the compound.

  • Boiling point is low enough for easy removal from the purified crystals.

  • Boiling point is not so low that evaporation occurs too quickly from the hot solution.

  • Provides a significant difference in solubility for the compound versus its impurities.

Based on the properties of related compounds like 6-nitroindoline-2-carboxylic acid, a mixture of ethanol and water is a promising solvent system to investigate.[1] Other polar organic solvents such as methanol or ethyl acetate, potentially in combination with an anti-solvent like water or hexane, could also be suitable.[1][2] A systematic solvent screening is recommended to identify the optimal solvent or solvent mixture.[1]

Experimental Protocol: Recrystallization of this compound

This protocol provides a general guideline. The solvent choice and volumes should be optimized for the specific crude sample.

Materials and Equipment:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol/Water mixture)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water or oil bath

  • Condenser (optional, but recommended for volatile solvents)

  • Buchner funnel and flask

  • Vacuum source

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude this compound in an appropriately sized Erlenmeyer flask.

    • Add a small volume of the chosen solvent (e.g., ethanol).

    • Gently heat the mixture to the boiling point of the solvent while stirring.

    • Continue to add the solvent portion-wise until the solid just dissolves. If using a solvent mixture like ethanol/water, dissolve the solid in the more soluble solvent (ethanol) first, and then add the anti-solvent (water) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the more soluble solvent to redissolve the precipitate and obtain a clear solution.

  • Decolorization (Optional):

    • If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the mixture to boiling for a few minutes. The charcoal will adsorb colored impurities.

  • Hot Filtration:

    • If activated charcoal was used or if there are insoluble impurities, perform a hot filtration.

    • Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask. This step should be done rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature. Do not disturb the flask during this initial cooling phase to encourage the formation of larger, purer crystals.

    • Crystal formation should begin as the solution cools and the solubility of the compound decreases.

  • Maximizing Yield:

    • Once the solution has reached room temperature and crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified crystals.

  • Isolation of Crystals:

    • Collect the purified crystals by vacuum filtration using a Buchner funnel.

    • Ensure the filter paper is properly seated and wetted with a small amount of the cold recrystallization solvent before pouring the crystal slurry.

  • Washing:

    • Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities from the mother liquor.

  • Drying:

    • Dry the purified crystals. This can be done by leaving them in the Buchner funnel with the vacuum on for a period, by transferring them to a watch glass to air dry, or by placing them in a vacuum oven at a moderate temperature.

Data Presentation

The following table summarizes hypothetical quantitative data for the recrystallization of this compound based on typical results for analogous compounds. This data should be determined experimentally for each specific case.

ParameterBefore RecrystallizationAfter Recrystallization
Appearance Dark yellow to brownish solidLight yellow crystalline solid
Purity (by HPLC) ~90%>98%
Melting Point Broad rangeSharp, ~304-305 °C (for the indole)[3]
Typical Recovery Yield N/A70-90%
Recrystallization Solvent N/AEthanol/Water (e.g., 3:1 v/v)
Solvent Volume N/A~10-20 mL per gram of crude product
Dissolution Temperature N/ABoiling point of the solvent mixture
Crystallization Time N/A1-2 hours at room temperature, plus 30 min in ice bath

Visualizations

Below is a diagram illustrating the experimental workflow for the recrystallization process.

Recrystallization_Workflow Workflow for Recrystallization of this compound cluster_preparation Preparation cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Start with Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal If colored cool_rt Slowly Cool to Room Temperature dissolve->cool_rt If no insoluble impurities hot_filter Hot Filtration (if needed) charcoal->hot_filter hot_filter->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice vac_filter Vacuum Filtration cool_ice->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Purified Crystals wash->dry end Pure Product dry->end

References

Application Notes and Protocols: 6-Nitro-1H-indole-2-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Nitro-1H-indole-2-carboxylic acid is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry. While direct biological activity of the compound itself is not extensively documented, its rigid indole scaffold, combined with the electronic properties of the nitro group and the reactivity of the carboxylic acid, makes it a valuable starting material for the synthesis of a wide range of potent therapeutic agents. The nitro group can be a key pharmacophoric element or a precursor to an amino group for further molecular elaboration.

This document provides detailed application notes on the use of this compound and its derivatives in several key therapeutic areas. It includes summaries of quantitative biological data, detailed experimental protocols for the synthesis of key intermediates and final compounds, and protocols for relevant biological assays to facilitate further research and development.

Application 1: Precursor for Potent Antitumor Agents (Duocarmycin and CC-1065 Analogs)

The enantiomerically pure (S)-form of this compound is a pivotal intermediate in the total synthesis of analogs of the duocarmycin and CC-1065 families of natural products.[1] These compounds are exceptionally potent cytotoxic agents that derive their biological activity from a sequence-selective alkylation of DNA in the minor groove, leading to cell death.[2][3] The modular synthesis allows for the creation of diverse analogs to optimize potency and pharmacological properties.[2]

Quantitative Data: Cytotoxicity of Duocarmycin Analogs

The following table summarizes the cytotoxic activity of representative duocarmycin analogs, highlighting their potent antitumor effects.

Compound ClassCell LineCytotoxicity (IC50)Reference
Duocarmycin SAU-138 MG (Glioblastoma)0.4 nM[4]
Duocarmycin SAP388 (Murine Leukemia)10 pM[4]
seco-DUBASK-BR-3 (Breast Cancer)< 1 nM[5]
MeCTI-PDE2 (CC-1065 Analog)L1210 (Leukemia)7 pM[6]
(+)-CBI-TMI (Duocarmycin Analog)L1210 (Leukemia)20 pM[7]
Experimental Protocols

Protocol 1: Chiral Pool Synthesis of (S)-6-Nitroindoline-2-carboxylic Acid

This protocol describes the synthesis of the key chiral intermediate starting from L-phenylalanine.[2][8]

  • Nitration of L-phenylalanine:

    • Cool a stirred solution of concentrated sulfuric acid to 0 °C.

    • Slowly add L-phenylalanine while maintaining the temperature below 5 °C.

    • Add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise.

    • After the addition is complete, stir for an additional hour at 0-5 °C.

    • Pour the reaction mixture onto crushed ice. The resulting precipitate (2,4-dinitro-L-phenylalanine) is collected by filtration, washed with cold water until neutral, and dried under vacuum.[2]

  • Intramolecular Cyclization:

    • Dissolve the 2,4-dinitro-L-phenylalanine from the previous step in a suitable solvent like dioxane.[9]

    • Add a base, such as sodium hydroxide, to catalyze the intramolecular nucleophilic aromatic substitution.[9]

    • Heat the reaction mixture to ensure completion.

    • After cooling, acidify the mixture to precipitate the product.

    • Collect the (S)-6-nitroindoline-2-carboxylic acid by filtration, wash, and purify by recrystallization if necessary.[1]

Protocol 2: Generalized Synthesis of a seco-Duocarmycin Analog

This protocol outlines the coupling of the indole core with a DNA alkylating subunit.[2]

  • Activation of Carboxylic Acid:

    • Dissolve (S)-6-nitroindoline-2-carboxylic acid in an anhydrous solvent (e.g., DMF or CH₂Cl₂).

    • Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and an activating agent like N-hydroxysuccinimide (NHS).

    • Stir the mixture at room temperature for 1-2 hours to form the activated ester.[2]

  • Amide Coupling:

    • To the solution containing the activated ester, add the amine-containing precursor of the DNA alkylating subunit (e.g., a cyclopropylpyrroloindole (CPI) moiety).

    • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize any acid formed during the reaction.

    • Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.[2]

  • Work-up and Purification:

    • Work up the reaction by washing with aqueous solutions (e.g., dilute HCl, NaHCO₃, brine) to remove excess reagents and byproducts.

    • Purify the resulting nitro-duocarmycin analog by column chromatography.

  • Final Reduction:

    • Dissolve the purified nitro-duocarmycin analog in a suitable solvent (e.g., ethanol, ethyl acetate).

    • Perform a reduction of the nitro group to an amine, for example, by catalytic hydrogenation using Pd/C, to yield the final active compound.[2]

Protocol 3: Cytotoxicity Determination by MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.[10]

  • Cell Seeding: Seed cancer cells (e.g., 2,000 cells/well) in a 96-well plate and allow them to attach for 24 hours.

  • Compound Treatment: Expose the cells to serial dilutions of the synthesized duocarmycin analog (e.g., from 1 pM to 1 µM) for 72-96 hours. Include a solvent control (e.g., DMSO).[10]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the solvent control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).[10]

Diagrams

G cluster_synthesis Synthetic Pathway to Duocarmycin Analogs L-Phenylalanine L-Phenylalanine Dinitro-L-phenylalanine Dinitro-L-phenylalanine L-Phenylalanine->Dinitro-L-phenylalanine Nitration (S)-6-Nitroindoline-2-carboxylic acid (S)-6-Nitroindoline-2-carboxylic acid Dinitro-L-phenylalanine->(S)-6-Nitroindoline-2-carboxylic acid Intramolecular Cyclization Activated Ester Activated Ester (S)-6-Nitroindoline-2-carboxylic acid->Activated Ester EDCI, NHS Nitro-Duocarmycin Analog Nitro-Duocarmycin Analog Activated Ester->Nitro-Duocarmycin Analog Coupling with Alkylating Subunit Active Duocarmycin Analog Active Duocarmycin Analog Nitro-Duocarmycin Analog->Active Duocarmycin Analog Nitro Reduction Alkylating_Subunit Alkylating Subunit (e.g., CPI) Alkylating_Subunit->Nitro-Duocarmycin Analog

Caption: Synthetic workflow for duocarmycin analogs.

G cluster_moa Mechanism of Action Duocarmycin_Analog Duocarmycin Analog DNA Cellular DNA (Minor Groove) Duocarmycin_Analog->DNA Binds Alkylation Alkylation of Adenine (N3) DNA->Alkylation Disruption Disruption of DNA Replication & Transcription Alkylation->Disruption Apoptosis Apoptosis / Cell Death Disruption->Apoptosis

Caption: Mechanism of action for duocarmycin analogs.

Application 2: Scaffolds for Enzyme Inhibitors

Derivatives of nitro-substituted indole-2-carboxylic acids have been identified as potent inhibitors of various enzymes, making this scaffold attractive for developing drugs against viral diseases and metabolic disorders.

Target 1: HIV-1 Integrase

HIV-1 integrase is an essential enzyme for viral replication, and its inhibition is a key strategy in antiretroviral therapy. Derivatives of 5-nitroindole-2-carboxylic acid have shown significant inhibitory effects.

Target 2: Fructose-1,6-bisphosphatase (FBPase)

FBPase is a rate-controlling enzyme in gluconeogenesis. Its inhibition is a potential therapeutic approach for managing type 2 diabetes. Derivatives of 7-nitro-1H-indole-2-carboxylic acid have been developed as allosteric inhibitors of FBPase.[11]

Quantitative Data: Enzyme Inhibition
Compound ClassTarget EnzymeReported ActivityReference
5-Nitroindole-2-carboxylic acid derivativeHIV-1 IntegraseIC50 = 3.11 µM
7-Nitro-1H-indole-2-carboxylic acid derivativeFructose-1,6-bisphosphataseIC50 = 0.99 µM
Experimental Protocols

Protocol 4: HIV-1 Integrase Strand Transfer Assay (ELISA-based)

This assay measures the integration of a donor DNA strand into a target DNA strand, catalyzed by HIV-1 integrase.[12]

  • Plate Preparation: Use a streptavidin-coated 96-well plate. Coat the wells with a biotin-labeled double-stranded HIV-1 LTR U5 donor substrate (DS) DNA.

  • Enzyme Binding: Add recombinant HIV-1 integrase to the wells and incubate to allow binding to the DS DNA.

  • Inhibitor Addition: Add various concentrations of the test compound (dissolved in reaction buffer) to the wells. Include a no-inhibitor control and a no-enzyme control.

  • Strand Transfer Reaction: Add a double-stranded target substrate (TS) DNA, which has a specific 3'-end modification (e.g., digoxigenin), to initiate the strand transfer reaction. Incubate at 37 °C for 30-60 minutes.

  • Detection: Wash the plate to remove unbound reagents. Add an HRP-labeled antibody directed against the TS 3'-end modification.

  • Signal Generation: After another wash step, add a TMB substrate. The HRP enzyme will convert the substrate, producing a blue color.

  • Quantification: Stop the reaction with an acid solution (e.g., H₂SO₄), which turns the color yellow. Read the absorbance at 450 nm.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value from the dose-response curve.[12]

Protocol 5: Fructose-1,6-bisphosphatase (FBPase) Inhibition Assay (Spectrophotometric)

This assay measures FBPase activity by coupling the reaction product to other enzymes that result in a change in NADP⁺ absorbance.[13]

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing Tris buffer, MgCl₂, (NH₄)₂SO₄, EDTA, NADP⁺, phosphoglucose isomerase, and glucose-6-phosphate dehydrogenase.

  • Inhibitor and Enzyme Addition: Add the test compound at various concentrations and a specific amount of purified FBPase. Equilibrate the mixture at 30 °C.

  • Reaction Initiation: Initiate the reaction by adding the substrate, fructose-1,6-bisphosphate (FBP).

  • Measurement: Monitor the reduction of NADP⁺ to NADPH by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: The rate of NADPH production is proportional to the FBPase activity. Calculate the percent inhibition caused by the test compound at each concentration and determine the IC50 value.[13]

Diagrams

G cluster_hiv HIV-1 Replication Cycle Inhibition Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription Integration Integration Viral_DNA->Integration Integrase HIV-1 Integrase Integrase->Integration Host_Genome Host Cell Genome Host_Genome->Integration Provirus Provirus Integration->Provirus Inhibitor Indole-2-Carboxylic Acid Derivative Inhibitor->Integrase

Caption: Inhibition of HIV-1 Integrase.

G cluster_fbpase Gluconeogenesis Pathway Inhibition FBP Fructose-1,6-bisphosphate F6P Fructose-6-phosphate FBP->F6P Catalyzes Gluconeogenesis Gluconeogenesis F6P->Gluconeogenesis FBPase FBPase FBPase->FBP Glucose Glucose Production Gluconeogenesis->Glucose Inhibitor Indole-2-Carboxylic Acid Derivative Inhibitor->FBPase

Caption: Inhibition of Fructose-1,6-bisphosphatase (FBPase).

Application 3: Antimicrobial Agents

The 6-nitroindole scaffold is a valuable starting point for the development of antimicrobial agents. Quinolone carboxylic acids containing a nitro group, synthesized from related precursors, have demonstrated potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. These compounds often target essential bacterial enzymes like DNA gyrase.[8]

Quantitative Data: Antimycobacterial Activity

The table below shows the Minimum Inhibitory Concentration (MIC) of 6-nitroquinolone-3-carboxylic acid derivatives against M. tuberculosis.

CompoundMIC against MTB H37Rv (µM)MIC against MDR-TB (µM)Reference
8c0.080.16[8]
Experimental Protocol

Protocol 6: Antimycobacterial MIC Determination by Resazurin Microtiter Assay (REMA)

The REMA method is a colorimetric assay used to determine the MIC of compounds against M. tuberculosis.[11]

  • Compound Preparation: Prepare serial twofold dilutions of the test compounds in Middlebrook 7H9 broth directly in a 96-well microplate.

  • Inoculum Preparation: Culture M. tuberculosis H37Rv to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 1.0 and then dilute it to the final desired concentration in the broth.

  • Inoculation and Incubation: Add the prepared bacterial inoculum to each well of the microplate containing the diluted compounds. Include a positive control (bacteria with no compound) and a negative control (broth only). Seal the plates and incubate at 37 °C for 7 days.[11]

  • Resazurin Addition: After the incubation period, add a sterile resazurin solution to each well.[14]

  • Second Incubation: Re-incubate the plates for 24-48 hours at 37 °C.

  • MIC Determination: Observe the color change. Viable, metabolically active bacteria will reduce the blue resazurin to pink resorufin. The MIC is defined as the lowest concentration of the compound that prevents this color change (i.e., the well remains blue).[11][14]

Diagram

G cluster_rema REMA Workflow for MIC Determination Prepare_Dilutions Prepare Serial Dilutions of Test Compound Inoculate_Plate Inoculate Microplate Prepare_Dilutions->Inoculate_Plate Prepare_Inoculum Prepare M. tuberculosis Inoculum Prepare_Inoculum->Inoculate_Plate Incubate_7d Incubate at 37°C for 7 Days Inoculate_Plate->Incubate_7d Add_Resazurin Add Resazurin Solution Incubate_7d->Add_Resazurin Incubate_24h Incubate at 37°C for 24-48 Hours Add_Resazurin->Incubate_24h Read_Results Read Results (Color Change) Incubate_24h->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Caption: Workflow for the Resazurin Microtiter Assay (REMA).

References

Application Notes and Protocols for Testing the Biological Activity of Nitroindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The nitroindole scaffold is a significant pharmacophore in medicinal chemistry, with derivatives demonstrating a wide range of biological activities.[1][2] The electron-withdrawing properties of the nitro group modulate the electronic characteristics of the indole ring, influencing the binding interactions of its derivatives with various biological targets.[1] These compounds have shown considerable promise as anticancer, antimicrobial, and anti-inflammatory agents, as well as inhibitors of specific enzymes like neuronal nitric oxide synthase (nNOS).[1][2]

This document provides detailed application notes and experimental protocols for assessing the key biological activities of nitroindole derivatives, intended for researchers, scientists, and professionals in drug development.

Anticancer Activity

Nitroindole derivatives, particularly those substituted at the 5- and 7-positions, have demonstrated potent cytotoxic activity against various cancer cell lines.[1][3] A primary mechanism of action involves the binding and stabilization of G-quadruplex (G4) DNA structures found in the promoter regions of oncogenes, such as c-Myc.[1][3][4] This stabilization inhibits gene transcription, leading to the downregulation of the oncoprotein, cell cycle arrest, and apoptosis.[3][4] Additionally, some derivatives induce anticancer effects by increasing intracellular reactive oxygen species (ROS).[3][4]

Data Presentation: Anticancer Efficacy

The following table summarizes the in vitro efficacy of representative pyrrolidine-substituted 5-nitroindole derivatives against the HeLa (human cervical cancer) cell line.[3]

CompoundChemical Structure (Illustrative)IC50 (μM) in HeLa Cellsc-Myc G-Quadruplex Binding (DC50, μM)Reference
Compound 5Pyrrolidine-substituted 5-nitroindole5.08 ± 0.91< 10[3][4]
Compound 7Pyrrolidine-substituted 5-nitroindole5.89 ± 0.73< 10[3][4]
Compound 12Pyrrolidine-substituted 5-nitroindole> 50< 10[3]
  • IC50 (Half-maximal inhibitory concentration): Concentration required to inhibit cell proliferation by 50%.

  • DC50: Concentration required to displace 50% of a fluorescent probe from the c-Myc G-quadruplex in a Fluorescence Intercalator Displacement (FID) assay, indicating binding affinity.[3]

Experimental Workflow for Anticancer Evaluation

A typical workflow for screening and characterizing the anticancer properties of nitroindole derivatives involves a series of biophysical and cell-based assays.

G cluster_workflow Experimental Workflow: Anticancer Screening cluster_mech start Synthesis of Nitroindole Derivative biophysical Biophysical Assays (e.g., FID, FRET for G4 Binding) start->biophysical cell_viability Cell Viability Assays (e.g., MTT, Alamar Blue) start->cell_viability end Lead Optimization / In-vivo Studies biophysical->end mechanism Mechanism of Action Studies cell_viability->mechanism ros Cellular ROS Detection cell_cycle Cell Cycle Analysis (Flow Cytometry) apoptosis Apoptosis Confirmation (e.g., Western Blot for Caspases) ros->end cell_cycle->end apoptosis->end

Workflow for screening anticancer nitroindole derivatives.
Signaling Pathways

1. c-Myc Downregulation Pathway: Nitroindole derivatives can bind to and stabilize the G-quadruplex structure in the c-Myc promoter, preventing transcription.[3] This leads to reduced c-Myc protein levels, disrupting the cell cycle and inducing apoptosis.[2][3]

G cluster_pathway c-Myc Downregulation by Nitroindole Derivatives Nitroindole Nitroindole Derivative G4 c-Myc Promoter G-Quadruplex Nitroindole->G4 Binds & Stabilizes Transcription c-Myc Gene Transcription G4->Transcription Inhibits cMyc_Protein c-Myc Protein Transcription->cMyc_Protein Leads to Proliferation Cell Proliferation & Survival cMyc_Protein->Proliferation Promotes Apoptosis Apoptosis Proliferation->Apoptosis Inhibits

Inhibition of c-Myc expression by nitroindole derivatives.

2. ROS-Induced Apoptosis Pathway: Certain 5-nitroindole compounds increase intracellular ROS levels, leading to oxidative stress, DNA damage, and ultimately, apoptosis.[3]

G cluster_ros ROS-Induced Apoptosis Pathway Nitroindole 5-Nitroindole Derivative ROS Increased Intracellular Reactive Oxygen Species (ROS) Nitroindole->ROS Induces Stress Oxidative Stress & DNA Damage ROS->Stress Caspase Caspase Activation Stress->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Induction of apoptosis via reactive oxygen species.
Experimental Protocols

1. Cell Viability (MTT) Assay This colorimetric assay assesses the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[1][2]

  • Materials:

    • Cancer cell line of interest (e.g., HeLa)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • Nitroindole test compounds

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO or Solubilization Buffer

    • 96-well tissue culture plates

    • Microplate reader

  • Protocol:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[1]

    • Compound Treatment: Treat the cells with various concentrations of the nitroindole test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[1]

    • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[1][3]

    • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

    • Solubilization: Add 100-150 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

    • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

2. c-Myc G-Quadruplex Binding (FID) Assay This assay determines the binding of a compound to the c-Myc G-quadruplex by measuring the displacement of a fluorescent probe.[3]

  • Materials:

    • c-Myc G-quadruplex-forming oligonucleotide

    • Thiazole Orange (TO) fluorescent dye

    • Tris-HCl buffer (e.g., 10 mM, pH 7.4) with KCl (e.g., 100 mM)

    • Nitroindole test compounds

    • 96-well black microplate

    • Fluorometer

  • Protocol:

    • Oligonucleotide Annealing: Prepare a stock solution of the c-Myc oligonucleotide in the Tris-HCl buffer. Anneal to form the G-quadruplex structure by heating to 95°C for 5 minutes followed by slow cooling to room temperature.[3]

    • Assay Setup: In a 96-well plate, add the annealed oligonucleotide and Thiazole Orange to each well.

    • Compound Addition: Add varying concentrations of the nitroindole test compound.

    • Incubation: Incubate at room temperature to allow for binding equilibrium.[1]

    • Fluorescence Measurement: Measure the fluorescence intensity (e.g., excitation at 501 nm, emission at 539 nm).[5]

    • Data Analysis: The displacement of TO by the test compound results in a decrease in fluorescence. Calculate the DC50 value, which is the compound concentration required to reduce the initial fluorescence by 50%.[3]

3. Cell Cycle Analysis by Flow Cytometry This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a test compound.[1][3]

  • Materials:

    • Cancer cell line

    • Nitroindole test compound

    • Phosphate-buffered saline (PBS)

    • Trypsin-EDTA

    • Cold 70% ethanol

    • Propidium Iodide (PI)/RNase Staining Buffer

    • Flow cytometer

  • Protocol:

    • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound (e.g., at its IC50 concentration) for 24-48 hours.[1][3]

    • Cell Harvesting: Harvest the cells by trypsinization, collect them, and wash with PBS.[3]

    • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

    • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI/RNase Staining Buffer. Incubate in the dark for 30 minutes at room temperature.

    • Analysis: Analyze the DNA content of the cells by flow cytometry.[3] Determine the percentage of cells in the sub-G1, G1, S, and G2/M phases based on fluorescence intensity. An increase in the sub-G1 population is indicative of apoptosis.[4]

Neuronal Nitric Oxide Synthase (nNOS) Inhibition

7-Nitroindole and its derivatives are recognized as potent and selective inhibitors of nNOS.[1] Overproduction of nitric oxide (NO) by nNOS is implicated in various neurological disorders, making selective nNOS inhibition a valuable therapeutic strategy.[1]

Signaling Pathway for nNOS Inhibition

nNOS catalyzes the production of nitric oxide (NO) from L-arginine. 7-Nitroindole derivatives act as competitive inhibitors of this enzyme.

G cluster_nnos nNOS Inhibition by 7-Nitroindole Derivatives L_Arginine L-Arginine nNOS nNOS L_Arginine->nNOS L_Citrulline L-Citrulline nNOS->L_Citrulline NO Nitric Oxide (NO) nNOS->NO Inhibitor 7-Nitroindole Derivative Inhibitor->nNOS Inhibits

Inhibition of nNOS by 7-nitroindole derivatives.
Experimental Protocol: Griess Assay for nNOS Activity

This colorimetric assay measures nitrite (NO2-), a stable and oxidized product of nitric oxide, to determine nNOS activity.[1]

  • Materials:

    • Recombinant nNOS enzyme

    • Assay buffer (e.g., HEPES buffer containing necessary cofactors like NADPH, FAD, FMN, and BH4)

    • L-Arginine (substrate)

    • 7-Nitroindole test compounds

    • Griess Reagent (contains sulfanilamide and N-(1-naphthyl)ethylenediamine)

    • Sodium nitrite (for standard curve)

    • 96-well microplate

    • Microplate reader

  • Protocol:

    • Prepare Nitrite Standard Curve: Prepare a series of dilutions of sodium nitrite in the assay buffer (e.g., 0-100 µM) in the 96-well plate.[1]

    • Assay Reaction: In separate wells, add the assay buffer, nNOS enzyme, and L-arginine.

    • Add Inhibitor: Add varying concentrations of the 7-nitroindole test compound dissolved in a suitable solvent (e.g., DMSO, final concentration ≤1%). Include a vehicle control.[1]

    • Incubate: Incubate the plate at 37°C for 30-60 minutes to allow the enzymatic reaction to proceed.[1]

    • Stop Reaction & Color Development: Add the Griess Reagent to all wells (including standards) and incubate for 10-15 minutes at room temperature, protected from light. The reagent will react with nitrite to form a purple azo dye.

    • Measurement: Measure the absorbance at 540 nm.

    • Analysis: Use the standard curve to determine the nitrite concentration in each sample. Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.[1]

Antimicrobial Activity

Indole derivatives, including nitro-substituted compounds, are known to possess antimicrobial activity against a range of bacteria and fungi.[2][6]

Data Presentation: Antimicrobial Activity

The following table presents Minimum Inhibitory Concentration (MIC) values for some indole derivatives against various microorganisms.

Compound ClassTarget OrganismReported MIC Range (µg/mL)Reference
Indole HydrazonesS. aureus6.25 - 100[7]
Indole HydrazonesMRSA6.25 - 100[7]
Indole HydrazonesE. coli12.5 - 100[7]
Indole HydrazonesC. albicans3.125 - 100[7]
Indole-TriazolesS. aureus3.125 - 50[6]
Indole-TriazolesC. krusei3.125 - 50[6]
  • MIC (Minimum Inhibitory Concentration): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6]

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a standard procedure for determining the MIC of a compound against bacteria and fungi.[7][8]

  • Materials:

    • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)

    • Nitroindole test compounds

    • Standard antimicrobial drugs (e.g., ciprofloxacin, fluconazole)

    • Sterile 96-well microplates

    • DMSO (for dissolving compounds)

  • Protocol:

    • Inoculum Preparation: Prepare an inoculum of the test microorganism and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 10^8 CFU/mL for bacteria.[6]

    • Compound Dilution: Prepare a two-fold serial dilution of the nitroindole test compounds in the broth medium directly in the 96-well plate.[6]

    • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

    • Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 25-35°C for 48 hours for fungi.[6]

    • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).[6]

Anti-inflammatory Activity

Indole-based compounds have been investigated for their anti-inflammatory effects, which are often mediated through the inhibition of pro-inflammatory signaling pathways.[2][9]

Signaling Pathway for Anti-inflammatory Action

Nitroindole derivatives can potentially inhibit the production of inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6) in macrophages stimulated by agents like lipopolysaccharide (LPS).

G cluster_inflam Anti-inflammatory Signaling Pathway LPS LPS Macrophage Macrophage LPS->Macrophage Stimulates Signaling Pro-inflammatory Signaling Pathways (e.g., NF-κB) Macrophage->Signaling Activates Mediators Pro-inflammatory Mediators (NO, TNF-α, IL-6) Signaling->Mediators Upregulates Inflammation Inflammation Mediators->Inflammation Nitroindole Nitroindole Derivative Nitroindole->Signaling Inhibits

Inhibition of pro-inflammatory mediator production.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit NO production in LPS-stimulated macrophages, using the Griess reagent.[10]

  • Materials:

    • RAW 264.7 murine macrophage cell line

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • Lipopolysaccharide (LPS)

    • Nitroindole test compounds

    • Griess Reagent

    • 96-well plates

  • Protocol:

    • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Compound Treatment: Pre-treat the cells with various concentrations of the nitroindole derivatives for 1-2 hours.

    • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.[10]

    • Supernatant Collection: Collect the culture supernatant from each well.

    • Griess Reaction: Add an equal volume of Griess Reagent to the supernatant in a new plate and incubate at room temperature for 10-15 minutes.[10]

    • Measurement: Measure the absorbance at 540 nm.

    • Analysis: Determine the nitrite concentration using a sodium nitrite standard curve and calculate the percentage inhibition of NO production for each compound concentration.

References

Application Notes and Protocols for the Derivatization of 6-nitro-1H-indole-2-carboxylic Acid in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of 6-nitro-1H-indole-2-carboxylic acid, a versatile scaffold for the development of novel therapeutic agents. The strategic placement of the nitro group at the 6-position of the indole ring offers a unique electronic and steric profile, making its derivatives promising candidates for various biological targets. This document outlines detailed protocols for the synthesis of ester and amide derivatives, summarizes key structure-activity relationship (SAR) data from analogous compounds, and provides methodologies for relevant biological assays.

Overview of Derivatization Strategies

The primary points for derivatization of this compound are the carboxylic acid at the C2 position and the indole nitrogen (N1). The carboxylic acid is readily converted to esters and amides, allowing for the exploration of a wide range of substituents to probe interactions with biological targets. The indole nitrogen can also be alkylated or acylated to further expand the chemical diversity of the compound library.

Esterification

Esterification of the C2-carboxylic acid is a straightforward method to modify the polarity and steric bulk of the molecule. Simple alkyl esters can enhance cell permeability, while more complex esters can be designed to interact with specific pockets within a target protein.

Amidation

Formation of amides at the C2 position is a common and highly effective strategy in medicinal chemistry. The amide bond can act as a hydrogen bond donor and acceptor, and the substituent on the amide nitrogen (R-group) can be extensively varied to explore SAR. Coupling with a diverse array of primary and secondary amines allows for the introduction of various functionalities, including basic groups to improve solubility and target engagement.

Experimental Protocols

General Protocol for Esterification of this compound

This protocol describes a general method for the synthesis of alkyl esters of this compound via Fischer esterification.

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol, propanol)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent (e.g., ethyl acetate, dichloromethane)

Procedure:

  • Suspend this compound (1.0 eq) in the desired anhydrous alcohol (10-20 eq), which also serves as the solvent.

  • Carefully add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, 0.1 eq) to the suspension.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the product by column chromatography on silica gel if necessary.

General Protocol for Amide Coupling of this compound

This protocol outlines a standard procedure for the synthesis of N-substituted 6-nitro-1H-indole-2-carboxamides using a carbodiimide coupling agent.

Materials:

  • This compound

  • Desired primary or secondary amine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF or DCM.

  • Add the coupling agent (e.g., EDC, 1.2 eq) and the activator (e.g., HOBt, 1.2 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate or DCM.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting amide by column chromatography on silica gel.

Data Presentation: Structure-Activity Relationships

While specific SAR data for a broad series of this compound derivatives is not extensively published, valuable insights can be drawn from studies on structurally related nitroindole compounds. The following tables summarize representative data for analogous compounds, which can guide the design of new derivatives based on the 6-nitroindole scaffold.

Table 1: Anticancer Activity of Substituted Nitroindole Derivatives

Compound IDIndole SubstitutionAmide/Ester SubstituentCell LineIC₅₀ (µM)Reference
Analog A 5-nitro, pyrrolidine-substituted-HeLa5.08[1]
Analog B 7-nitroSubstituted Carboxylic AcidVariousVaries[2]
Analog C 5-nitro, N-benzylAcetonitrile at C4Not SpecifiedNot Specified[3]
Analog D Indole-linked pyrimidineEthyl esterHCT-1165[4]

Table 2: Antimicrobial Activity of Substituted Indole-2-carboxamides

Compound IDIndole SubstitutionAmide SubstituentOrganismMIC (µg/mL)Reference
Analog E 4,6-difluoroN-(1-adamantyl)M. tuberculosis0.68[5]
Analog F 4,6-dimethylN-rimantadineM. tuberculosis0.88[5]
Analog G UnsubstitutedVarious arylE. coli>250[6]
Analog H UnsubstitutedVarious arylC. albicans2[6]

Mandatory Visualizations

The following diagrams illustrate key concepts relevant to the derivatization and biological evaluation of this compound derivatives.

G General Workflow for Derivatization and SAR Studies cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start This compound Ester Esterification (Alcohols, Acid Catalyst) Start->Ester R-OH Amide Amidation (Amines, Coupling Agents) Start->Amide R1R2-NH Library Library of Derivatives (Esters and Amides) Ester->Library Amide->Library Assay Biological Assays (e.g., Anticancer, Antimicrobial) Library->Assay Screening Data Quantitative Data (IC50, MIC) Assay->Data SAR SAR Analysis Data->SAR SAR->Start Iterative Design Lead Lead Compound Optimization SAR->Lead

Caption: Workflow for derivatization and SAR studies.

G Potential Anticancer Signaling Pathways for Nitroindole Derivatives cluster_pathway PI3K/Akt/mTOR Pathway cluster_g4 c-Myc G-Quadruplex Stabilization GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Inhibition 6-Nitroindole Derivatives Inhibition->PI3K Inhibition->Akt Inhibition->mTOR cMyc_promoter c-Myc Promoter (G-rich sequence) G4 G-Quadruplex Formation cMyc_promoter->G4 Transcription_block Transcription Repression G4->Transcription_block cMyc_protein Reduced c-Myc Protein Transcription_block->cMyc_protein Apoptosis Apoptosis cMyc_protein->Apoptosis Stabilizer 6-Nitroindole Derivatives Stabilizer->G4 Stabilization

References

Application Notes and Protocols for the Analytical Characterization of 6-nitro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive guide to the analytical techniques for the characterization of 6-nitro-1H-indole-2-carboxylic acid, a key intermediate in pharmaceutical synthesis. The following sections detail the application of various analytical methods, including detailed experimental protocols and expected data, to ensure accurate identification, purity assessment, and structural elucidation.

Physicochemical Properties

While extensive experimental data for this compound is not widely available, the properties of its close analog, 6-nitroindoline-2-carboxylic acid, can provide useful estimates. The presence of the indole ring, as opposed to an indoline ring, will influence these properties.

PropertyPredicted Value (for this compound)Data Source
Molecular Formula C₉H₆N₂O₄-
Molecular Weight 206.15 g/mol [1]
Melting Point 304-305 °C[1]
Boiling Point 520.8 ± 30.0 °C[1]
Density 1.632 ± 0.06 g/cm³[1]
pKa 4.03 ± 0.30[1][2]

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation

Application Note: High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and separating it from potential positional isomers (e.g., 4-nitro, 5-nitro, and 7-nitro isomers) that may arise during synthesis.[3] A reversed-phase C18 column with a gradient elution of an acidified water/acetonitrile mobile phase is effective for achieving baseline separation.[3] UV detection is suitable due to the chromophoric nature of the nitro-indole structure.[4]

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample.[4]

    • Dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.[4]

    • Dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL for analysis.[4]

    • Filter the final solution through a 0.45 µm syringe filter prior to injection.[4]

  • Chromatographic Conditions:

ParameterValueSource
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm particle size)[3][4]
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile[3]
Gradient Program Time (min)% B
010
2090
2590
2610
3010
Flow Rate 1.0 mL/min[3][4]
Injection Volume 10 µL[4]
Column Temp. 25 °C[4]
Detection UV at 254 nm and 348 nm[3][4]
  • Data Analysis:

    • Determine purity by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.[4]

    • For accurate quantification of the main compound and its byproducts, create calibration curves using certified reference standards.[3]

Analytical Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Dissolution Dissolution in ACN/Water Dilution Dilution & Filtration Dissolution->Dilution HPLC HPLC Purity & Isomer Separation Dilution->HPLC Inject NMR NMR Structural Elucidation Dilution->NMR Analyze Structure FTIR FTIR Functional Group ID Dilution->FTIR Analyze Functional Groups LCMS LC-MS Identity Confirmation HPLC->LCMS Confirm Mass Report Generate Certificate of Analysis LCMS->Report NMR->Report FTIR->Report

Caption: General analytical workflow for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Application Note: LC-MS is employed to confirm the molecular weight and elemental composition of this compound. Using a soft ionization technique like Electrospray Ionization (ESI), the compound is typically observed as its deprotonated molecule [M-H]⁻ in negative ion mode.[3][4] High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which is crucial for confirming the elemental formula.[5] Tandem MS (MS/MS) can reveal characteristic fragmentation patterns, such as the loss of CO₂ and NO₂, further aiding in structural confirmation.[3]

Experimental Protocol:

  • Sample Preparation:

    • Prepare samples as described in the HPLC protocol, with a final concentration of approximately 10 µg/mL in the mobile phase.[4]

  • LC-MS Conditions:

ParameterValueSource
LC System UPLC/HPLC system coupled to a mass spectrometer[4]
Column C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm particle size)[4]
Mobile Phase As per HPLC method[4]
Ionization Mode Electrospray Ionization (ESI), Negative[3]
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF) or Orbitrap[5]
Scan Range m/z 50 - 500-
Expected Ion [M-H]⁻ at m/z 205.025-
  • Data Analysis:

    • Confirm the presence of the target compound by extracting the ion chromatogram for its expected deprotonated molecule ([M-H]⁻).[4]

    • Compare the measured accurate mass to the theoretical mass to confirm the elemental composition.[4]

    • Analyze MS/MS fragmentation spectra to identify characteristic neutral losses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound.[3] ¹H NMR provides information on the chemical environment and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms in the molecule. The aromatic region in the ¹H NMR spectrum will show distinct splitting patterns and chemical shifts that differentiate it from other positional isomers.[3]

Experimental Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg for ¹H NMR or 20-50 mg for ¹³C NMR in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[4][6]

  • Spectrometer Parameters:

Parameter¹H NMR¹³C NMRSource
Spectrometer Freq. ≥400 MHz≥100 MHz[4]
Solvent DMSO-d₆DMSO-d₆[4]
Number of Scans 16 - 641024 - 4096[6]
Relaxation Delay 2-5 seconds2-5 seconds[6]
Reference Residual solvent peak (DMSO at 2.50 ppm)Residual solvent peak (DMSO at 39.52 ppm)[6]
  • Expected Chemical Shifts (in DMSO-d₆):

Proton / CarbonExpected Chemical Shift (ppm)MultiplicityNotesSource
¹H NMR
-COOH> 12.0broad singletExchangeable with D₂O[4][7]
Aromatic protons7.0 - 8.5variousDistinct patterns for the isomer[3][4]
Indole N-H~11.0 - 12.0broad singlet-[8]
¹³C NMR
C=O (carbonyl)> 160 (typically 165-185)-Downfield shift[4][9]
Aromatic carbons110 - 150-Shifts influenced by nitro group[4]

G cluster_info Inferred Properties Compound Confirmed Structure: This compound MS Mass Spec Data (m/z = 205.025) MW Molecular Weight & Formula MS->MW NMR NMR Data (Aromatic Splitting, -COOH @ >12ppm) Skeleton Carbon-Hydrogen Framework NMR->Skeleton FTIR FTIR Data (-COOH, -NO2, N-H stretches) FuncGroups Functional Groups FTIR->FuncGroups UV UV-Vis Data (λmax ~320-350 nm) Chromophore Chromophoric System UV->Chromophore MW->Compound Skeleton->Compound FuncGroups->Compound Chromophore->Compound

References

Application Notes and Protocols: 6-nitro-1H-indole-2-carboxylic Acid in the Synthesis of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-nitro-1H-indole-2-carboxylic acid is a versatile heterocyclic building block with significant applications in medicinal chemistry, particularly as a scaffold for the development of potent enzyme inhibitors. The presence of the nitro group at the 6-position modulates the electronic properties of the indole ring system, influencing its binding affinity and interaction with various enzymatic targets. This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound and its derivatives in the synthesis of inhibitors for several key enzymes implicated in a range of diseases, including cancer, HIV, and metabolic disorders.

I. Synthesis of this compound

The synthesis of the core scaffold, this compound, can be achieved through several methods. Two common approaches are the direct nitration of indoline-2-carboxylic acid followed by dehydrogenation, and a chiral synthesis starting from L-phenylalanine.

Protocol 1: Synthesis via Direct Nitration of Indoline-2-carboxylic Acid

This method involves the nitration of commercially available indoline-2-carboxylic acid.

Materials:

  • Indoline-2-carboxylic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Crushed Ice

  • Ethyl Acetate

  • Sodium Hydroxide (NaOH) solution

Procedure:

  • In a flask equipped with a magnetic stirrer and cooled to -5 °C in an ice-salt bath, dissolve indoline-2-carboxylic acid in concentrated sulfuric acid.

  • Slowly add concentrated nitric acid dropwise to the stirred solution, ensuring the temperature is maintained between -20 °C and -10 °C.

  • Continue stirring the reaction mixture at this temperature for 30 minutes after the addition is complete.

  • Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Adjust the pH of the resulting solution to 4.5-5.0 using an aqueous sodium hydroxide solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-nitroindoline-2-carboxylic acid.

  • The indoline can be dehydrogenated to the corresponding indole using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

II. Applications in Enzyme Inhibition

Derivatives of this compound have been successfully employed in the synthesis of inhibitors for a variety of enzymes.

Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) Inhibitors

IDO1 and TDO are heme-containing enzymes that catalyze the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[1] Upregulation of these enzymes in the tumor microenvironment leads to immunosuppression by depleting tryptophan and producing immunomodulatory metabolites.[1] Therefore, inhibitors of IDO1 and TDO are promising cancer immunotherapy agents. Derivatives of indole-2-carboxylic acid, particularly those with an acetamido group at the 6-position (derived from the 6-nitro precursor), have shown potent dual inhibition of IDO1 and TDO.

Compound IDModification on Indole-2-Carboxylic AcidIDO1 IC₅₀ (µM)TDO IC₅₀ (µM)
9o-1 6-acetamido1.171.55

This protocol is adapted from established methods for measuring kynurenine production in cells expressing IDO1 or TDO.[2]

Materials:

  • HeLa cells (for IDO1) or SW48 cells (for TDO)

  • Interferon-gamma (IFN-γ) for IDO1 induction

  • Test compounds (derivatives of this compound)

  • Cell culture medium and supplements

  • Trichloroacetic acid (TCA)

  • HPLC system with UV detection

Procedure:

  • Cell Seeding: Seed HeLa or SW48 cells in a 96-well plate and allow them to adhere overnight.

  • IDO1 Induction (for HeLa cells): Treat HeLa cells with IFN-γ (e.g., 100 ng/mL) for 24 hours to induce IDO1 expression. SW48 cells endogenously express TDO.

  • Inhibitor Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • Sample Preparation:

    • Collect the cell culture supernatant.

    • Add TCA to a final concentration of 10% (w/v) to precipitate proteins.

    • Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

    • Centrifuge to pellet the precipitated proteins.

  • Kynurenine Quantification: Analyze the supernatant for kynurenine concentration using HPLC with UV detection.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

IDO1_TDO_Pathway cluster_tumor Tumor Microenvironment Tryptophan Tryptophan TCell T-Cell Tryptophan->TCell required for proliferation IDO1_TDO IDO1 / TDO Tryptophan->IDO1_TDO catabolized by Kynurenine Kynurenine Kynurenine->TCell acts on TumorCell Tumor Cell Immunosuppression Immunosuppression TCell->Immunosuppression Inhibitor 6-Nitro-1H-indole- 2-carboxylic acid Derivative Inhibitor->IDO1_TDO inhibits IDO1_TDO->Kynurenine

Caption: Tryptophan catabolism by IDO1/TDO in the tumor microenvironment leads to immunosuppression.

HIV-1 Integrase Inhibitors

HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus, as it catalyzes the insertion of the viral DNA into the host cell's genome.[3] Inhibitors of this enzyme, known as integrase strand transfer inhibitors (INSTIs), are a key component of antiretroviral therapy.[3] Derivatives of indole-2-carboxylic acid have been identified as a promising scaffold for the development of novel INSTIs.[4]

Compound IDModification on Indole-2-Carboxylic AcidHIV-1 Integrase IC₅₀ (µM)
1 Unsubstituted32.37[4]
17a 6-halogenated benzene ring3.11[4]
20a C3 long branch and C6-halogenated benzene ring0.13[5]

This protocol is based on commercially available HIV-1 integrase assay kits.

Materials:

  • Recombinant HIV-1 Integrase

  • Donor DNA (oligonucleotide)

  • Target DNA (oligonucleotide)

  • Assay buffer

  • Test compounds

  • 96-well plates

  • Detection reagents (e.g., ELISA-based)

Procedure:

  • Plate Preparation: Coat a 96-well plate with streptavidin and then with a biotinylated target DNA oligonucleotide.

  • Reaction Mixture: In a separate plate, prepare the reaction mixture containing the donor DNA, HIV-1 integrase, and varying concentrations of the test compound in the assay buffer.

  • Incubation: Incubate the reaction mixture to allow for the strand transfer reaction to occur.

  • Transfer: Transfer the reaction mixture to the target DNA-coated plate.

  • Detection: Detect the integrated donor DNA using a specific antibody or other detection method (e.g., colorimetric or fluorescent).

  • Data Analysis: Measure the signal and calculate the percent inhibition for each compound concentration. Determine the IC₅₀ value from the dose-response curve.

HIV_Lifecycle cluster_cell Inside Host Cell HIV_Virion HIV Virion Viral_RNA Viral RNA HIV_Virion->Viral_RNA Entry & Uncoating Host_Cell Host Cell RT Reverse Transcription Viral_RNA->RT Viral_DNA Viral DNA Integrase Integration Viral_DNA->Integrase Integrated_DNA Integrated Viral DNA (Provirus) Replication Replication & Assembly Integrated_DNA->Replication New_Virions New HIV Virions Inhibitor 6-Nitro-1H-indole- 2-carboxylic acid Derivative Inhibitor->Integrase inhibits RT->Viral_DNA Integrase->Integrated_DNA Replication->New_Virions FBPase_Pathway Fructose_1_6_BP Fructose-1,6-bisphosphate FBPase FBPase Fructose_1_6_BP->FBPase Fructose_6_P Fructose-6-phosphate Glucose Glucose Fructose_6_P->Glucose further steps FBPase->Fructose_6_P Gluconeogenesis Gluconeogenesis Pathway Inhibitor 6-Nitro-1H-indole- 2-carboxylic acid Derivative Inhibitor->FBPase inhibits DNA_Gyrase_Inhibition Relaxed_DNA Relaxed DNA DNA_Gyrase DNA Gyrase Relaxed_DNA->DNA_Gyrase Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA introduces negative supercoils No_Replication DNA Replication Blocked DNA_Gyrase->No_Replication Inhibitor 6-Nitroquinolone Derivative Inhibitor->DNA_Gyrase inhibits

References

Application Notes and Protocols for the Reduction of 6-nitro-1H-indole-2-carboxylic acid to 6-amino-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The reduction of the nitro group in 6-nitro-1H-indole-2-carboxylic acid is a critical chemical transformation for the synthesis of various biologically active compounds. The resulting product, 6-amino-1H-indole-2-carboxylic acid, serves as a versatile intermediate in the development of pharmaceuticals, particularly in the creation of novel inhibitors for enzymes like HIV-1 integrase. The strategic placement of the amino group at the 6-position of the indole ring allows for further functionalization and molecular elaboration. This document provides detailed protocols for common and effective methods for this reduction, including catalytic hydrogenation and chemical reduction using stannous chloride.

Key Concepts

The choice of reduction method often depends on factors such as the scale of the reaction, the presence of other functional groups, and the desired purity of the product. Catalytic hydrogenation is a clean and efficient method, while chemical reductions offer alternatives that may be more suitable depending on the available equipment and the specific chemical sensitivities of the substrate.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the reduction of nitro-aromatic compounds, providing a comparative overview of the different methodologies applicable to this compound.

MethodReagents and CatalystSolvent(s)TemperatureReaction TimeTypical Yield (%)Reference(s)
Catalytic HydrogenationH₂ gas, 10% Palladium on Carbon (Pd/C)Methanol or EthanolRoom Temperature1-4 hoursHigh[1]
Stannous ChlorideTin(II) chloride dihydrate (SnCl₂·2H₂O)Ethanol or Ethyl AcetateReflux1-3 hours~13% (for a related nitroindole)[2][3]
Sodium DithioniteSodium dithionite (Na₂S₂O₄) in aqueous NaOHWater/Methanol mixture50 °C30-60 minutesVariable[4]
Iron in Acetic AcidIron (Fe) powder, Acetic AcidAcetic AcidReflux2-4 hoursVariable[3]

Experimental Protocols

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is a widely used and often high-yielding method for the reduction of nitro groups.[5] Palladium on carbon is a common and effective catalyst for this transformation.[1]

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C) catalyst (10 mol%)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

  • Celite

Procedure:

  • In a hydrogenation flask, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.[1]

  • Carefully add the 10% Pd/C catalyst (10 mol%) to the solution.[1]

  • Seal the flask and purge the system with hydrogen gas.[1]

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.[1]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 1-4 hours).[1][4]

  • Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[1]

  • Wash the Celite pad with the solvent used in the reaction.[1]

  • Combine the filtrates and concentrate under reduced pressure to yield 6-amino-1H-indole-2-carboxylic acid.[1]

Method 2: Reduction with Stannous Chloride (SnCl₂)

The use of tin(II) chloride provides a mild method for the reduction of nitro groups and can be advantageous when other reducible functional groups are present.[5]

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol or Ethyl Acetate

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve the this compound in a suitable solvent like ethanol or ethyl acetate.[3]

  • Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) to the solution.[3]

  • Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting material is consumed.[3]

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the solution is basic. This will precipitate tin salts.[3][6]

  • Extract the product with an organic solvent such as ethyl acetate.[3]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • The resulting amine can be purified by column chromatography if necessary.[3]

Visualizations

Experimental Workflow for Catalytic Hydrogenation

Catalytic Hydrogenation Workflow start Start: this compound dissolve Dissolve in Methanol/Ethanol start->dissolve add_catalyst Add 10% Pd/C Catalyst dissolve->add_catalyst hydrogenate Hydrogenate under H₂ atmosphere add_catalyst->hydrogenate monitor Monitor by TLC hydrogenate->monitor filter Filter through Celite monitor->filter concentrate Concentrate filtrate filter->concentrate end_product End: 6-amino-1H-indole-2-carboxylic acid concentrate->end_product

Caption: Workflow for the catalytic hydrogenation of this compound.

Chemical Transformation Pathway

Reduction of this compound reactant This compound (Indole with -NO₂ and -COOH groups) product 6-amino-1H-indole-2-carboxylic acid (Indole with -NH₂ and -COOH groups) reactant->product Reduction reagents Reducing Agent (e.g., H₂/Pd-C or SnCl₂) reagents->product

References

Application Notes and Protocols for the Esterification of 6-Nitro-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Nitro-1H-indole-2-carboxylic acid and its ester derivatives are valuable building blocks in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure found in numerous biologically active compounds. The presence of a nitro group at the 6-position offers a handle for further chemical modifications, such as reduction to an amine, which can then be used for the construction of more complex molecules. Esterification of the carboxylic acid at the 2-position is a common and critical step to enable subsequent reactions, such as reductions or coupling reactions, and to modulate the physicochemical properties of the molecule.

These application notes provide detailed protocols for the synthesis of various alkyl esters of this compound via two primary methods: the classic Fischer-Speier esterification under acidic conditions and the milder Steglich esterification for substrates that may be sensitive to strong acids.

Applications in Drug Discovery and Organic Synthesis

The esters of this compound are key intermediates in the synthesis of a variety of pharmacologically active compounds. Notably, they serve as precursors to the DNA-binding subunits of potent antitumor antibiotics like CC-1065 and duocarmycin analogues. The general synthetic strategy often involves the esterification of the indole-2-carboxylic acid, followed by further functionalization.

Below is a diagram illustrating a generalized synthetic pathway where the ester of this compound is a key intermediate.

G A 6-Nitro-1H-indole- 2-carboxylic Acid B Esterification A->B C Alkyl 6-Nitro-1H-indole- 2-carboxylate B->C D Reduction of Nitro Group C->D E Alkyl 6-Amino-1H-indole- 2-carboxylate D->E F Coupling with Bioactive Moiety E->F G Final Drug Candidate F->G

Caption: Generalized synthetic pathway involving 6-nitro-1H-indole-2-carboxylate.

Data Presentation: Esterification of this compound

The following table summarizes typical reaction conditions and reported yields for the esterification of this compound and its close analogs. Please note that yields are highly dependent on reaction scale, purity of starting materials, and specific laboratory conditions.

Ester ProductMethodAlcohol (Reagent)Catalyst/Coupling AgentSolventReaction Time (h)Typical Yield (%)Reference
Methyl 6-nitro-1H-indole-2-carboxylateFischer EsterificationMethanolH₂SO₄ (catalytic)Methanol4 - 885 - 95[1]
Ethyl 6-nitro-1H-indole-2-carboxylateFischer EsterificationEthanolH₂SO₄ (catalytic)Ethanol4 - 1080 - 90[2]
Propyl 6-nitro-1H-indole-2-carboxylateFischer Esterificationn-Propanolp-TsOH (catalytic)n-Propanol6 - 1275 - 85
Butyl 6-nitro-1H-indole-2-carboxylateFischer Esterificationn-ButanolH₂SO₄ (catalytic)n-Butanol8 - 1670 - 80
tert-Butyl 6-nitro-1H-indole-2-carboxylateSteglich Esterificationtert-ButanolDCC, DMAPDichloromethane3 - 6~65[3]

Yields for propyl and butyl esters are estimated based on typical outcomes for Fischer esterification with higher boiling point alcohols. Specific literature values for these particular esters were not available.

Experimental Protocols

Protocol 1: Fischer-Speier Esterification (General Procedure)

This protocol describes a general method for the acid-catalyzed esterification of this compound. The alcohol is used in excess as the solvent to drive the reaction equilibrium towards the product.[4][5]

Materials:

  • This compound

  • Anhydrous alcohol (Methanol, Ethanol, n-Propanol, or n-Butanol)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add a large excess of the desired anhydrous alcohol (e.g., 20-40 mL per gram of carboxylic acid).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of carboxylic acid) or a catalytic amount of p-TsOH (0.05 - 0.1 eq).

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-16 hours, depending on the alcohol).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess alcohol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate.

  • Transfer the solution to a separatory funnel and wash sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude ester.

  • The crude product can be further purified by recrystallization or column chromatography on silica gel.

G cluster_0 Reaction Setup cluster_1 Workup A Add 6-nitro-1H-indole- 2-carboxylic acid to flask B Add excess anhydrous alcohol A->B C Add catalytic acid (H₂SO₄ or p-TsOH) B->C D Heat to reflux C->D E Cool and remove excess alcohol D->E Monitor by TLC F Dissolve in ethyl acetate E->F G Wash with H₂O, NaHCO₃, and brine F->G H Dry, filter, and concentrate G->H I Pure Alkyl 6-Nitro-1H-indole- 2-carboxylate H->I Purify by recrystallization or chromatography

Caption: Workflow for Fischer-Speier Esterification.

Protocol 2: Steglich Esterification

This method is suitable for acid-sensitive substrates or for the preparation of esters from sterically hindered alcohols, such as tert-butanol.[3][6][7][8]

Materials:

  • This compound

  • Alcohol (e.g., tert-butanol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • Citric acid solution (10% aqueous) or dilute HCl

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Stirring apparatus

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq), the desired alcohol (1.2-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in anhydrous dichloromethane.

  • Cool the stirred solution in an ice bath to 0 °C.

  • Add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise to the reaction mixture.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 3-6 hours, monitoring the reaction by TLC.

  • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of cold dichloromethane.

  • Combine the filtrates and wash sequentially with 10% citric acid solution or dilute HCl, water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure ester.

G cluster_0 Reaction Setup cluster_1 Workup A Dissolve acid, alcohol, and DMAP in DCM B Cool to 0 °C A->B C Add DCC solution B->C D Stir at room temperature C->D E Filter DCU precipitate D->E Monitor by TLC F Wash organic phase E->F G Dry and concentrate F->G H Pure Ester Product G->H Purify by column chromatography

References

Application Notes and Protocols for Cell-Based Assays of 6-nitro-1H-indole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them attractive scaffolds for drug discovery. The incorporation of a nitro group, as seen in 6-nitro-1H-indole-2-carboxylic acid and its derivatives, can confer potent anticancer, anti-inflammatory, and antimicrobial properties.[1] These compounds are hypothesized to exert their effects by modulating key cellular signaling pathways involved in cell proliferation, survival, and apoptosis.[2][3]

This document provides detailed application notes and protocols for a suite of cell-based assays to characterize the biological activity of this compound derivatives. The described assays will enable researchers to assess cytotoxicity, induction of apoptosis, and effects on cell cycle progression. Furthermore, potential signaling pathways that may be targeted by these compounds are illustrated.

Data Presentation

The following tables are templates for summarizing quantitative data obtained from the described experimental protocols.

Table 1: Cytotoxicity of this compound Derivatives in Cancer Cell Lines

CompoundCell LineIncubation Time (h)IC₅₀ (µM) ± SD
Derivative AHeLa48Value
Derivative AMCF-748Value
Derivative AA54948Value
Derivative BHeLa48Value
Derivative BMCF-748Value
Derivative BA54948Value
Doxorubicin (Control)HeLa48Value

IC₅₀ values represent the concentration of the compound that inhibits cell growth by 50%. Data should be presented as the mean ± standard deviation from at least three independent experiments.

Table 2: Apoptosis Induction by this compound Derivatives in HeLa Cells

Treatment (24h)Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-) ± SD% Late Apoptotic/Necrotic Cells (Annexin V+/PI+) ± SD
Vehicle Control-ValueValue
Derivative AIC₅₀/2ValueValue
Derivative AIC₅₀ValueValue
Derivative A2 x IC₅₀ValueValue
Staurosporine (Positive Control)1ValueValue

Data represents the percentage of cells in each quadrant as determined by flow cytometry. Values are the mean ± standard deviation of three independent experiments.

Table 3: Effect of this compound Derivatives on Cell Cycle Distribution in HeLa Cells

| Treatment (24h) | Concentration (µM) | % Cells in G0/G1 Phase ± SD | % Cells in S Phase ± SD | % Cells in G2/M Phase ± SD | | :--- | :--- | :--- | :--- | | Vehicle Control | - | Value | Value | Value | | Derivative A | IC₅₀/2 | Value | Value | Value | | Derivative A | IC₅₀ | Value | Value | Value | | Nocodazole (Positive Control) | 0.1 | Value | Value | Value |

Cell cycle distribution is determined by propidium iodide staining followed by flow cytometry. Data is presented as the mean ± standard deviation from three independent experiments.

Experimental Protocols

Cell Viability and Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative stock solutions (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)[4]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[4]

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of the this compound derivatives in complete medium.

  • After 24 hours, remove the medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO at the same final concentration as the highest compound concentration) and a blank (medium only).

  • Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[5]

  • Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[4]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[6]

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using appropriate software.

G cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B C Add Compound Dilutions B->C D Incubate (24-72h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570nm G->H

MTT Assay Workflow Diagram.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but stains the DNA of late apoptotic and necrotic cells.[7][8]

Materials:

  • HeLa cells (or other suitable cell line)

  • 6-well plates

  • This compound derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the indole derivatives at various concentrations (e.g., 0.5x, 1x, and 2x IC₅₀) for 24 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Harvest the cells, including any floating cells in the medium, by trypsinization.

  • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[7]

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[9]

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

  • Add 400 µL of 1X Binding Buffer to each tube.[10]

  • Analyze the cells by flow cytometry within one hour.

G cluster_workflow Annexin V/PI Apoptosis Assay Workflow A Seed and Treat Cells B Harvest Cells (Adherent + Floating) A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC and PI D->E F Incubate (15 min, RT, Dark) E->F G Add Binding Buffer F->G H Analyze by Flow Cytometry G->H

Annexin V/PI Apoptosis Assay Workflow.
Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry. The amount of PI fluorescence is directly proportional to the amount of DNA in the cells, enabling the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11]

Materials:

  • HeLa cells (or other suitable cell line)

  • 6-well plates

  • This compound derivatives

  • Phosphate-Buffered Saline (PBS)

  • Ice-cold 70% ethanol[12]

  • Propidium Iodide (PI) staining solution (containing RNase A)[13]

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the indole derivatives at various concentrations for 24 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[12]

  • Store the fixed cells at -20°C for at least 2 hours (or up to two weeks).[12]

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution containing RNase A.[13]

  • Incubate in the dark for 30 minutes at room temperature.[11]

  • Analyze the cell cycle distribution using a flow cytometer.

G cluster_workflow Cell Cycle Analysis Workflow A Seed and Treat Cells B Harvest and Wash Cells A->B C Fix in Cold 70% Ethanol B->C D Store at -20°C C->D E Wash with PBS D->E F Stain with PI/RNase A E->F G Incubate (30 min, RT, Dark) F->G H Analyze by Flow Cytometry G->H

Cell Cycle Analysis Workflow.

Potential Signaling Pathways

Indole derivatives have been reported to modulate several signaling pathways critical for cancer cell survival and proliferation. The following diagrams illustrate some of these pathways that could be investigated as potential mechanisms of action for this compound derivatives.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[2] Many indole compounds have been shown to inhibit this pathway, leading to anticancer effects.[1][14]

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Growth & Proliferation mTOR->Proliferation Indole 6-Nitroindole Derivative Indole->PI3K Indole->Akt Indole->mTOR

PI3K/Akt/mTOR Signaling Inhibition.
NF-κB Signaling Pathway

The NF-κB pathway plays a key role in regulating the immune and inflammatory responses, cell survival, and proliferation. Its constitutive activation is common in many cancers. Indole derivatives can suppress NF-κB activation, contributing to their anti-inflammatory and pro-apoptotic effects.[2][15]

G cluster_pathway NF-κB Signaling Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates Transcription Gene Transcription (Survival, Proliferation) Indole 6-Nitroindole Derivative Indole->IKK G cluster_pathway MAPK/ERK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellResponse Cell Proliferation, Survival TranscriptionFactors->CellResponse Indole 6-Nitroindole Derivative Indole->Raf Indole->MEK G cluster_pathway Aryl Hydrocarbon Receptor (AhR) Signaling cluster_nucleus Nucleus Indole 6-Nitroindole Derivative AhR_complex AhR Complex (in cytoplasm) Indole->AhR_complex binds and activates AhR_active Activated AhR AhR_complex->AhR_active translocates to nucleus ARNT ARNT AhR_active->ARNT dimerizes with XRE Xenobiotic Response Element (XRE) Nucleus Nucleus Gene_expression Target Gene Expression XRE->Gene_expression

References

Application Notes for Screening Libraries of 6-nitro-1H-indole-2-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Screening Libraries of 6-nitro-1H-indole-2-carboxylic Acid Analogs

For: Researchers, scientists, and drug development professionals.

Introduction

The this compound scaffold is a promising starting point for the development of novel therapeutics. While the parent compound is often a synthetic intermediate, its analogs have demonstrated a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The indole ring is a privileged structure in medicinal chemistry, and the addition of a nitro group can significantly influence the molecule's electronic properties and biological target interactions.[1] This document provides detailed protocols for screening libraries of this compound analogs and presents representative data for structurally related compounds.

Therapeutic Potential and Screening Strategies

Derivatives of the nitroindole-2-carboxylic acid scaffold have shown potential in several key therapeutic areas:

  • Anticancer Activity: Analogs have been shown to target various cancer-related pathways. One notable mechanism is the stabilization of G-quadruplex structures in the promoter region of oncogenes like c-Myc, leading to the downregulation of their expression.[2] Additionally, indole derivatives have been investigated as inhibitors of various kinases involved in cancer cell signaling.

  • Antimicrobial Activity: The indole scaffold is found in many natural and synthetic antimicrobial agents. Nitroindole derivatives, in particular, have been explored for their activity against a range of pathogens. A key target for these compounds is DNA gyrase, an essential enzyme for bacterial DNA replication.[3]

  • Anti-inflammatory Activity: Chronic inflammation is a hallmark of many diseases. Indole derivatives have been shown to modulate inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes and the reduction of pro-inflammatory cytokine production.

A general workflow for screening a library of these analogs involves a tiered approach, starting with high-throughput primary screens to identify active compounds, followed by secondary assays to confirm activity and elucidate the mechanism of action.

Data Presentation

Table 1: Anticancer Activity of 5-Nitroindole Derivatives against HeLa Cells [2]

Compound IDStructureIC50 (µM)
5 5-nitro-1-(pyrrolidin-1-ylmethyl)-3-((pyrrolidin-1-ylimino)methyl)-1H-indole5.08 ± 0.91
7 1-((3-(dimethylamino)propyl)amino)methyl)-5-nitro-3-((pyrrolidin-1-ylimino)methyl)-1H-indole5.89 ± 0.73

Table 2: Enzyme Inhibitory Activity of Nitroindole-2-carboxylic Acid Derivatives [1]

Compound ClassTarget EnzymeReported Activity
5-Nitroindole-2-carboxylic acid derivativeHIV-1 IntegraseIC50 = 3.11 µM
7-Nitro-1H-indole-2-carboxylic acid derivativeFructose-1,6-bisphosphatase (FBPase)IC50 = 0.99 µM
Isoindolinone derivativesCarbonic Anhydrase I & IIKi = 9.32 - 16.09 nM

Table 3: Antimicrobial Activity of Indole Derivatives

Compound ClassMicroorganismMIC (µg/mL)
Indole-thiadiazole derivative (2c)Bacillus subtilis3.125
Indole-triazole derivative (3c)Bacillus subtilis3.125
Indole-triazole derivative (3d)Candida krusei3.125

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the screening of this compound analog libraries.

Anticancer Screening: c-Myc G-Quadruplex Stabilization Assay (FRET-based)

This assay determines the ability of a compound to stabilize the G-quadruplex structure in the c-Myc promoter, which can lead to the downregulation of its expression.

Materials:

  • FRET-labeled c-Myc G-quadruplex oligonucleotide (e.g., 5'-FAM-d(TGAGGGTGGGTAGGGTGGGTAA)-TAMRA-3')

  • Assay Buffer: 10 mM Tris-HCl (pH 7.4), 100 mM KCl

  • Test compounds dissolved in DMSO

  • 96-well black microplate

  • Real-time PCR instrument or fluorescence plate reader

Procedure:

  • Oligonucleotide Annealing: Prepare a solution of the FRET-labeled oligonucleotide in the assay buffer. Heat the solution to 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate G-quadruplex formation.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should be kept below 1%.

  • Assay Setup: In a 96-well plate, mix the annealed oligonucleotide solution with the compound dilutions to achieve the desired final concentrations. Include a positive control (a known G-quadruplex stabilizer) and a negative control (DMSO vehicle).

  • FRET Melting Analysis: Perform a melting experiment using a real-time PCR instrument. Gradually increase the temperature from 25°C to 95°C, measuring the fluorescence of the FAM donor at each temperature increment.

  • Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the G-quadruplexes have unfolded. An increase in the Tm in the presence of a test compound indicates stabilization of the G-quadruplex structure.

Antimicrobial Screening: DNA Gyrase Supercoiling Inhibition Assay

This assay measures the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.

Materials:

  • Purified E. coli DNA gyrase

  • Relaxed pBR322 plasmid DNA (substrate)

  • Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL albumin.[4]

  • Test compounds dissolved in DMSO

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed pBR322 DNA, and the test compound at various concentrations.

  • Enzyme Addition: Add DNA gyrase to initiate the reaction. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Incubation: Incubate the reaction mixture at 37°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Gel Electrophoresis: Load the reaction products onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed DNA forms.

  • Visualization and Analysis: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. A decrease in the amount of supercoiled DNA in the presence of a test compound indicates inhibition of DNA gyrase.

General Cytotoxicity Screening: MTT Assay

This colorimetric assay is a standard method for assessing the effect of compounds on cell viability.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

G_Quadruplex_Stabilization c-Myc Regulation via G-Quadruplex Stabilization cluster_promoter c-Myc Promoter Duplex_DNA Duplex DNA G_Quadruplex G-Quadruplex (Transcriptionally Inactive) Duplex_DNA->G_Quadruplex Folding cMyc_mRNA c-Myc mRNA Duplex_DNA->cMyc_mRNA Transcription Transcription_Factors Transcription Factors G_Quadruplex->Transcription_Factors Blocks Binding RNA_Polymerase RNA Polymerase G_Quadruplex->RNA_Polymerase Blocks Transcription Analog_Library 6-nitro-1H-indole- 2-carboxylic acid Analog Library Stabilizer Stabilizing Analog Analog_Library->Stabilizer Screening Hit Stabilizer->G_Quadruplex Binds and Stabilizes Transcription_Factors->Duplex_DNA Binding RNA_Polymerase->Duplex_DNA Transcription Initiation cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Translation Cell_Proliferation Cancer Cell Proliferation cMyc_Protein->Cell_Proliferation Promotes

Caption: c-Myc regulation by G-quadruplex stabilization.

Experimental_Workflow Screening Workflow for this compound Analogs Library Analog Library Primary_Screening Primary Screening (e.g., Cell Viability Assay) Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., Enzyme Inhibition, FRET) Hit_Identification->Secondary_Assays Active Compounds Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, Cell Cycle Analysis) Secondary_Assays->Mechanism_of_Action Lead_Optimization Lead Optimization (SAR Studies) Mechanism_of_Action->Lead_Optimization

Caption: General experimental screening workflow.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Nitro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-nitro-1H-indole-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two main strategies for synthesizing this compound are the direct nitration of a pre-existing indoline core and a chiral pool approach starting from an amino acid like L-phenylalanine.[1][2] A less common and lower-yielding method is the Fischer indole synthesis.[1]

Q2: What is the most significant challenge in the direct nitration of indoline-2-carboxylic acid?

A2: The primary challenge is controlling the regioselectivity of the nitration reaction. The formation of the 5-nitro isomer as a major byproduct is a common issue that can significantly lower the yield of the desired 6-nitro product.[2][3]

Q3: What kind of yields can be expected from the direct nitration method?

A3: With careful control of the reaction conditions and an efficient separation process, the direct nitration of indoline-2-carboxylic acid can yield up to 72% of the 6-nitro isomer.[2][3]

Q4: Can enantiomerically pure (S)-6-nitroindoline-2-carboxylic acid be synthesized?

A4: Yes, a chiral synthesis starting from L-phenylalanine can produce (S)-6-nitroindoline-2-carboxylic acid with a high enantiomeric excess (>99.5%).[1][2] This method preserves the stereochemistry of the starting material.[2]

Q5: What are the potential degradation pathways for this compound?

A5: While specific degradation pathways are not extensively documented, similar nitro-containing heterocyclic compounds can undergo photodegradation (especially under UV light), thermal decomposition at elevated temperatures, hydrolysis under strong acidic or basic conditions, and oxidation of the indoline ring.[4]

Troubleshooting Guide for Low Yield

This guide addresses common issues encountered during the synthesis of this compound that can lead to low yields.

Issue Potential Cause(s) Recommended Solution(s)
Low Overall Yield - Incomplete nitration reaction. - Formation of the 5-nitro isomer as a major byproduct.[3] - Product degradation due to harsh reaction conditions.[5] - Mechanical losses during transfers and handling.[6]- Ensure the reaction is stirred for a sufficient time (at least 30 minutes) after the addition of nitric acid.[3][7] - Strictly control the reaction temperature between -20°C and -10°C to minimize side reactions.[2][3] - Implement a precise pH-controlled extraction to separate the 5-nitro isomer.[3] - Use cold solvents for washing and minimal solvent for transfers to reduce mechanical losses.[6]
High Percentage of 5-Nitro Isomer - The reaction temperature was too high, leading to a loss of regioselectivity. - Insufficient protonation of the indoline nitrogen.- Maintain a strict temperature range of -20°C to -10°C during the addition of nitric acid using an appropriate cooling bath.[2][3] - Ensure the use of concentrated sulfuric acid to achieve full protonation of the indoline nitrogen, which directs nitration to the 6-position.
Incomplete Reaction - Insufficient reaction time. - Nitrating agent added too quickly.- Allow the reaction to stir for at least 30 minutes at the specified temperature after the complete addition of nitric acid.[3][7] - Add the concentrated nitric acid slowly (dropwise) to the reaction mixture to maintain temperature control and ensure a steady reaction rate.[3]
Product Loss During Purification - The pH for precipitation is not optimal. - The product has some solubility in the washing solvents.[6] - Inefficient extraction of the desired 6-nitro isomer.- Adjust the pH of the aqueous phase to 4.5-5.0 to selectively precipitate the 6-nitro isomer.[3][7] - Pre-chill all washing solvents to minimize product loss.[6] - Perform multiple extractions with ethyl acetate after adjusting the pH to ensure complete recovery of the product.[3]
Formation of Colored Impurities - Side reactions due to elevated temperatures. - Oxidation of the indoline ring.[4]- Maintain the recommended low-temperature profile throughout the reaction. - If colored impurities persist, purification by column chromatography on silica gel may be necessary.[6][7]

Experimental Protocols

Direct Nitration of Indoline-2-carboxylic Acid

This protocol is adapted from established synthetic procedures.[8]

Materials:

  • Indoline-2-carboxylic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid

  • Crushed Ice

  • Ethyl Acetate (EtOAc)

  • Sodium Hydroxide (NaOH) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a flask equipped with a stirrer and cooled to -5°C, dissolve indoline-2-carboxylic acid (1.0 eq) in concentrated sulfuric acid.

  • Slowly add concentrated nitric acid (1.08 eq) to the stirred solution while meticulously maintaining the temperature between -20°C and -10°C.

  • After the addition is complete, continue to stir the reaction mixture for 30 minutes at this temperature.

  • Pour the reaction mixture into a large volume of crushed ice.

  • Extract the aqueous mixture with ethyl acetate to remove the 5-nitroindoline-2-carboxylic acid byproduct.

  • Carefully adjust the pH of the aqueous phase to 4.5–5.0 with an aqueous sodium hydroxide solution.

  • Extract the pH-adjusted aqueous phase multiple times with ethyl acetate.

  • Combine the organic extracts from the previous step and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure to yield the 6-nitroindoline-2-carboxylic acid product.

Data Presentation

Synthesis Method Starting Material Key Reagents Typical Yield Key Advantages Key Disadvantages
Direct Nitration Indoline-2-carboxylic acidConc. HNO₃, Conc. H₂SO₄~72% for the 6-nitro isomer[1]Utilizes commercially available starting material; relatively straightforward procedure.[1]Produces isomeric mixtures that require careful separation; harsh acidic conditions.[1]
Chiral Synthesis L-phenylalanineUrea nitrate/H₂SO₄ (nitration), Bromine, Intramolecular cyclization~53% overall yield[1]Produces enantiomerically pure product; starts from an inexpensive chiral precursor.[1]Multi-step synthesis with a moderate overall yield.[1]

Visualizations

Synthesis Pathway: Direct Nitration```dot

G cluster_start Starting Material cluster_reaction Nitration Reaction cluster_workup Work-up & Purification cluster_product Final Product Indoline-2-carboxylic_acid Indoline-2-carboxylic Acid Reaction_Vessel Reaction Vessel (-20°C to -10°C) Indoline-2-carboxylic_acid->Reaction_Vessel Quenching Quenching in Ice Reaction_Vessel->Quenching Conc_H2SO4 Conc. H₂SO₄ Conc_H2SO4->Reaction_Vessel Conc_HNO3 Conc. HNO₃ Conc_HNO3->Reaction_Vessel Extraction_1 Extraction with EtOAc (pH < 2) Removes 5-nitro isomer Quenching->Extraction_1 pH_Adjustment pH Adjustment to 4.5-5.0 Extraction_1->pH_Adjustment Extraction_2 Extraction with EtOAc pH_Adjustment->Extraction_2 Drying_Evaporation Drying & Evaporation Extraction_2->Drying_Evaporation Final_Product This compound Drying_Evaporation->Final_Product

Caption: Decision tree for troubleshooting low synthesis yield.

References

Technical Support Center: Purification of 6-Nitro-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 6-nitro-1H-indole-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: During the synthesis via nitration of indoline-2-carboxylic acid, the most common impurities are other positional isomers, such as 5-nitro- and 7-nitroindoline-2-carboxylic acid.[1][2] Incomplete nitration can also result in residual starting material.[2] If the synthesis involves a hydrolysis step from an ester, the corresponding residual ester may also be present as an impurity.[1]

Q2: My final product has a dark, off-color appearance instead of the expected solid. What could be the cause?

A2: A dark coloration is often due to the presence of byproducts from the nitration reaction or degradation of the product.[1] Overheating during solvent evaporation or prolonged exposure to strong acids or bases can also lead to discoloration.[1] Additionally, nitroaromatic compounds can be susceptible to photodegradation.[3][4]

Q3: Is this compound stable during purification?

A3: Nitro-aromatic compounds can be sensitive to certain conditions. It is advisable to avoid high temperatures and strongly basic or acidic conditions during purification to prevent degradation.[2][4] The indoline ring system can be sensitive to oxidation, which may lead to the formation of the corresponding indole derivative or other oxidized species.[4]

Q4: I am having trouble finding a suitable solvent for recrystallization. Can you provide some guidance?

A4: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[1][2] A solvent screening is the recommended first step to identify a suitable solvent or solvent system.[1] If the product "oils out" instead of crystallizing, consider using a solvent mixture.[1]

Troubleshooting Guides

Issue 1: Low Yield After Final Precipitation/Crystallization

Low recovery of the final product is a frequent challenge. The following table outlines common causes and their respective solutions.

Potential CauseRecommended Solution(s)
Incomplete Precipitation The pKa of this compound is predicted to be around 4.03.[1][5][6] Ensure the pH of the solution is adjusted to be well below this value (e.g., pH 2-3) to achieve complete precipitation. Use a pH meter for accurate adjustment.[1]
Product Solubility in Wash Solvents The product may have partial solubility in the solvents used for washing, leading to material loss.[1] Pre-chill all wash solvents (e.g., water, or a non-polar solvent like cold ether) to minimize this effect.[1]
Incomplete Initial Reaction If the synthesis reaction did not go to completion, the yield will inherently be low.[1] Analyze a sample of the crude material to assess the conversion rate before proceeding with purification.
Mechanical Losses Significant product loss can occur during the physical transfer of solids and solutions.[1] To minimize this, scrape flask walls thoroughly and use minimal amounts of cold solvent for rinsing and transfers.[1]
Issue 2: HPLC Analysis Shows Multiple Peaks or Poor Peak Shape

Chromatographic analysis is essential for assessing purity. Poor results can often be traced to specific, correctable issues.

Potential CauseRecommended Solution(s)
Co-elution of Positional Isomers Positional isomers (e.g., 5-nitro) often have very similar polarities, making them difficult to separate.[2] Consider screening different stationary phases (e.g., Phenyl-Hexyl in addition to C18) or carefully optimizing the mobile phase composition. Small changes can significantly impact resolution.[2]
Peak Broadening or Tailing If the mobile phase pH is close to the compound's pKa, it can exist in both ionized and non-ionized forms, leading to poor peak shape.[2] Adjust the mobile phase pH to be at least 2 units below the pKa (typically around pH 2-3) to ensure the analyte is in a single, protonated state.[2] Adding a small amount of acetic acid (0.5-1%) to the mobile phase can also prevent streaking.[1]
Column Overload Injecting too much sample can saturate the stationary phase, resulting in asymmetrical peaks.[2] Reduce the injection volume or the concentration of the sample being analyzed.[2]

Physicochemical and Performance Data

The following tables summarize key physicochemical properties and typical performance metrics for the purification of this compound.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₉H₈N₂O₄-
Molecular Weight 208.17 g/mol -
Appearance Solid[5]
Melting Point 304-305 °C[5]
Predicted pKa 4.03 ± 0.30[5]

Table 2: Typical Yield and Purity Data

Synthesis MethodPurification MethodTypical YieldPurity NotesReference
Direct NitrationpH-controlled extractionup to 72%Primarily separates the 6-nitro isomer from the 5-nitro byproduct.[7][8]
Chiral Synthesis from L-phenylalanineNot specified~53% (overall)High enantiomeric excess (>99.5% ee) for the (S)-enantiomer.[9]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general guideline for purification by recrystallization. The optimal solvent system must be determined experimentally via a solvent screen.

1. Solvent Screening: a. Place a small amount of the crude product (10-20 mg) into several different test tubes. b. Add a small volume (0.5 mL) of a test solvent (e.g., water, ethanol, ethyl acetate, acetone) to each tube.[1] c. Observe solubility at room temperature. If the compound dissolves, the solvent is unsuitable.[1] d. If it does not dissolve, gently heat the mixture. A good candidate solvent will dissolve the compound completely when hot.[1] e. Allow the hot solution to cool slowly. A good solvent will result in the formation of crystals.[1]

2. Recrystallization Procedure: a. Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the suitable hot solvent or solvent mixture identified in the screen.[1] b. Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, heat the mixture for a few minutes, and then perform a hot filtration to remove the charcoal.[1] c. Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities.[1] d. Crystallization: Allow the filtrate to cool slowly to room temperature to encourage the growth of large, pure crystals. Do not disturb the flask during this initial phase.[1] e. Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1] f. Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1] g. Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[1] h. Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Silica Gel Column Chromatography

This method is effective for separating the target compound from impurities with different polarities, such as isomers or unreacted starting materials.

1. Preparation: a. Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).[1] b. Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure. Drain the excess solvent until the solvent level is just above the silica bed.[1]

2. Sample Loading: a. Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent) and carefully add it to the top of the column.[1] b. Dry Loading (Recommended): Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the column.[1]

3. Elution: a. Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane or dichloromethane).[1] b. Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate, followed by methanol if necessary).[1] c. Pro-Tip: For carboxylic acids, adding a small amount of acetic acid (0.5-1%) to the mobile phase can help prevent streaking on the column.[1]

4. Analysis and Isolation: a. Fraction Collection: Collect fractions in test tubes as the solvent elutes from the column.[1] b. TLC Analysis: Monitor the separation using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.[1] c. Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[1]

Visualized Workflows

G General Troubleshooting Workflow for Purification start Crude Product (this compound) check_purity Assess Purity (e.g., HPLC, TLC) start->check_purity is_pure Is Purity > 95%? check_purity->is_pure end_product Pure Product is_pure->end_product Yes troubleshoot Identify Issue is_pure->troubleshoot No discolored Discolored Product troubleshoot->discolored Color Issue low_yield Low Yield troubleshoot->low_yield Yield Issue impurities Multiple Peaks (HPLC) troubleshoot->impurities Purity Issue solve_color Charcoal Treatment During Recrystallization discolored->solve_color solve_yield Optimize Precipitation pH Use Cold Wash Solvents low_yield->solve_yield solve_impurities Column Chromatography or Recrystallization impurities->solve_impurities solve_color->check_purity solve_yield->check_purity solve_impurities->check_purity

Caption: General troubleshooting workflow for purification issues.

G Workflow for Purification by Recrystallization cluster_prep Preparation cluster_process Process cluster_iso Isolation crude Crude Product screen Solvent Screening crude->screen dissolve Dissolve in Min. Hot Solvent screen->dissolve hot_filter Hot Filtration (Optional: Charcoal) dissolve->hot_filter cool_slow Slow Cooling to RT hot_filter->cool_slow ice_bath Cool in Ice Bath cool_slow->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry end_product Pure Crystals dry->end_product Final Product

Caption: Step-by-step workflow for the recrystallization process.

G Decision Tree for Purification Method Selection start Crude Product Analysis q1 Are impurities positional isomers with similar polarity? start->q1 q2 Is the main impurity non-acidic? q1->q2 No col_chrom Use Column Chromatography q1->col_chrom Yes q3 Is the product solid and thermally stable? q2->q3 No acid_base Use Acid-Base Extraction q2->acid_base Yes q3->col_chrom No recrystal Use Recrystallization q3->recrystal Yes

Caption: Decision tree for selecting an appropriate purification method.

References

Technical Support Center: Synthesis of 6-nitro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts during the synthesis of 6-nitro-1H-indole-2-carboxylic acid.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis, providing potential causes and solutions in a question-and-answer format.

Issue 1: My final product shows a lower than expected purity, and the analytical data (HPLC, LC-MS) indicates the presence of multiple nitro-isomers.

  • Question: I performed the direct nitration of indoline-2-carboxylic acid and obtained a mixture of products. How can I identify the major byproduct and other potential nitro-isomers?

  • Answer: The most common byproduct in the direct nitration of indoline-2-carboxylic acid is the 5-nitro-1H-indole-2-carboxylic acid isomer.[1][2] The protonated nitrogen of the indoline ring acts as a meta-directing group, leading to the desired 6-nitro isomer as the major product, but the 5-nitro isomer is often formed as a significant impurity.[1] Other potential, though typically minor, isomers that could be formed include the 4-nitro and 7-nitro derivatives. The formation of these isomers is highly dependent on reaction conditions such as temperature and the nitrating agent used.

    To identify these isomers, a high-performance liquid chromatography (HPLC) method coupled with a UV or mass spectrometry (MS) detector is recommended. Comparison of the retention times and mass spectra with commercially available standards of the different nitro-indole-2-carboxylic acid isomers will allow for unambiguous identification.

Issue 2: My mass spectrometry data shows peaks corresponding to di- and tri-nitrated products.

  • Question: I am observing ions with masses corresponding to the addition of two or three nitro groups to my starting material. What could be the cause and how can I avoid this?

  • Answer: The formation of dinitro- or trinitro-1H-indole-2-carboxylic acid derivatives is indicative of over-nitration. This typically occurs under harsh reaction conditions, such as high concentrations of the nitrating agent, elevated temperatures, or prolonged reaction times.[3][4]

    To mitigate over-nitration, consider the following adjustments to your protocol:

    • Temperature Control: Maintain a low reaction temperature, typically between -20°C and 0°C, during the addition of the nitrating agent.

    • Stoichiometry of Nitrating Agent: Carefully control the molar equivalents of the nitrating agent. Use the minimum amount required for the desired mononitration.

    • Reaction Time: Monitor the reaction progress using thin-layer chromatography (TLC) or HPLC and quench the reaction as soon as the starting material is consumed to prevent further nitration.

Issue 3: I am using the L-phenylalanine route, and my intermediate, 2,4-dinitro-L-phenylalanine, appears to be a mixture of isomers.

  • Question: The analytical data for my nitrated L-phenylalanine shows more than one major product before the cyclization step. What are the likely byproducts?

  • Answer: When nitrating L-phenylalanine, the desired product is 2,4-dinitro-L-phenylalanine. However, other dinitro-isomers or even trinitrated phenylalanine can be formed as byproducts.[5][6] The regioselectivity of the nitration of the phenyl ring can be influenced by the reaction conditions.

    To confirm the identity of the isomers, separation by preparative HPLC followed by characterization using Nuclear Magnetic Resonance (NMR) spectroscopy is recommended. 1H and 13C NMR will provide detailed structural information to differentiate between the various dinitrophenylalanine isomers.

Issue 4: My final product is contaminated with a byproduct that lacks a nitro group.

  • Question: I have an impurity that, based on mass spectrometry, appears to be the un-nitrated indole-2-carboxylic acid or indoline-2-carboxylic acid. How is this possible?

  • Answer: This issue can arise from a few sources:

    • Incomplete Reaction: The nitration reaction may not have gone to completion, leaving unreacted starting material (indoline-2-carboxylic acid).

    • Impure Starting Material: The commercial indoline-2-carboxylic acid used may contain impurities, such as indole-2-carboxylic acid. Indole itself is highly reactive towards nitration and can lead to byproducts like 3-nitroindole under certain conditions.

    • De-nitration: While less common, de-nitration can occur under certain work-up or purification conditions, although this is generally not a major pathway.

    It is crucial to ensure the purity of the starting indoline-2-carboxylic acid and to drive the nitration reaction to completion by monitoring it closely.

Data on Potential Byproducts

The following table summarizes the potential byproducts in the synthesis of this compound.

Byproduct Name Chemical Structure Molecular Weight ( g/mol ) Synthetic Route of Concern Reason for Formation Typical Analytical Signature (LC-MS)
5-nitro-1H-indole-2-carboxylic acidC₉H₆N₂O₄206.16Direct NitrationIsomeric byproduct of nitration.[1]Same m/z as the product, different retention time.
4-nitro-1H-indole-2-carboxylic acidC₉H₆N₂O₄206.16Direct NitrationMinor isomeric byproduct of nitration.Same m/z as the product, different retention time.
7-nitro-1H-indole-2-carboxylic acidC₉H₆N₂O₄206.16Direct NitrationMinor isomeric byproduct of nitration.Same m/z as the product, different retention time.
Dinitro-1H-indole-2-carboxylic acidC₉H₅N₃O₆251.15BothOver-nitration due to harsh conditions.[3]m/z corresponding to the dinitrated product.
2,X-dinitro-L-phenylalanineC₉H₉N₃O₆271.18L-phenylalanineIsomeric byproduct of phenylalanine nitration.m/z corresponding to dinitrophenylalanine, different retention time.
Indoline-2-carboxylic acidC₉H₉NO₂163.17Direct NitrationUnreacted starting material.m/z corresponding to the starting material.
3-nitroindoleC₈H₆N₂O₂162.15Direct NitrationNitration of indole impurity in starting material.m/z corresponding to 3-nitroindole.

Experimental Protocols for Byproduct Identification

Protocol 1: HPLC-UV/MS Analysis of Nitro-Isomers

This method is suitable for the separation and identification of 5-nitro, 4-nitro, and 7-nitro-1H-indole-2-carboxylic acid isomers.

  • Instrumentation: High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or a Mass Spectrometer (MS).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Gradient: Start with 10% acetonitrile and increase to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • UV: Monitor at 254 nm and 350 nm.

    • MS: Electrospray ionization (ESI) in negative mode, scanning for the m/z of the nitro-indole-2-carboxylic acid (205.03 [M-H]⁻).

  • Procedure:

    • Prepare a standard solution of your purified this compound and, if available, standards of the other isomers.

    • Dissolve a sample of your crude reaction mixture in the mobile phase.

    • Inject the samples onto the HPLC system.

    • Compare the retention times and mass spectra of the peaks in your crude sample to the standards to identify the byproducts.

Protocol 2: NMR Characterization of Dinitrophenylalanine Isomers

This protocol is for the structural elucidation of dinitrophenylalanine isomers formed during the nitration of L-phenylalanine.

  • Instrumentation: Nuclear Magnetic Resonance (NMR) Spectrometer (400 MHz or higher).

  • Sample Preparation:

    • Isolate the different isomers from the crude nitration mixture using preparative HPLC.

    • Dissolve each purified isomer in a deuterated solvent (e.g., DMSO-d₆).

  • NMR Experiments:

    • Acquire a ¹H NMR spectrum. The chemical shifts and coupling patterns of the aromatic protons will be distinct for each isomer.

    • Acquire a ¹³C NMR spectrum to observe the chemical shifts of the carbon atoms, which are also sensitive to the position of the nitro groups.

    • For unambiguous assignment, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.

  • Data Analysis: Analyze the spectra to determine the substitution pattern of the nitro groups on the phenyl ring.

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for identifying and addressing the presence of byproducts in your synthesis.

Byproduct_Troubleshooting cluster_troubleshooting Troubleshooting Steps cluster_solutions Solutions start Start: Synthesis of This compound check_purity Analyze Final Product (HPLC, LC-MS, NMR) start->check_purity pure Product is Pure (>98%) check_purity->pure Yes impure Product is Impure check_purity->impure No identify_byproduct Identify Byproduct(s) (Mass Spec, Retention Time) impure->identify_byproduct is_isomer Is Byproduct a Nitro-Isomer? identify_byproduct->is_isomer is_over_nitrated Is Byproduct Over-Nitrated? is_isomer->is_over_nitrated No optimize_conditions Optimize Reaction Conditions: - Temperature - Stoichiometry - Reaction Time is_isomer->optimize_conditions Yes is_starting_material Is Byproduct Starting Material? is_over_nitrated->is_starting_material No is_over_nitrated->optimize_conditions Yes other_byproduct Other Byproduct is_starting_material->other_byproduct No purify_sm Purify Starting Material & Drive Reaction to Completion is_starting_material->purify_sm Yes investigate_side_reactions Investigate Other Side Reactions other_byproduct->investigate_side_reactions

Caption: Troubleshooting workflow for identifying byproducts.

References

overcoming solubility issues with 6-nitro-1H-indole-2-carboxylic acid in assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the handling and solubility of 6-nitro-1H-indole-2-carboxylic acid in experimental assays. It is intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

Understanding the fundamental properties of this compound is crucial for troubleshooting solubility issues. While extensive experimental data is not always available, the properties of this compound and its close analogs provide a strong basis for predicting its behavior.

PropertyValueSource
IUPAC Name This compound
CAS Number 10242-00-9[1]
Molecular Formula C₉H₆N₂O₄[1]
Molecular Weight 206.15 g/mol [1]
Appearance Solid
Melting Point 304-305 °C[1]
Predicted pKa 4.03 ± 0.30[2][3]
Predicted Solubility Limited solubility in water; soluble in polar organic solvents like DMSO and DMF.[4]

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my neutral aqueous buffer (e.g., PBS pH 7.4)?

A: The poor solubility is due to the compound's chemical nature. This compound is a weak acid with a predicted pKa of approximately 4.03.[2][3] In solutions where the pH is below or near its pKa, the carboxylic acid group remains protonated, rendering the molecule neutral and significantly less soluble in water. To achieve dissolution in aqueous media, the pH must be raised to deprotonate the carboxylic acid, forming a more soluble carboxylate salt.[2][5]

Q2: What is the recommended solvent for preparing a high-concentration stock solution?

A: For preparing high-concentration stock solutions, polar aprotic organic solvents are recommended. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are commonly used and effective choices.[4] For biological assays, DMSO is often preferred.[6] After dissolving the compound in the organic solvent, it can be serially diluted to the final working concentration in the aqueous assay buffer.

Q3: How can I increase the solubility of the compound in my aqueous assay medium?

A: There are two primary strategies to enhance solubility:

  • pH Adjustment: The most effective method is to increase the pH of your buffer. By preparing your buffer at a pH of 7.4 to 8.0, you ensure the carboxylic acid group is deprotonated, which significantly improves solubility.[5]

  • Use of Co-solvents: If your experimental conditions are sensitive to high pH, you can introduce a small percentage of an organic co-solvent. After preparing a concentrated stock in DMSO, dilute it into your aqueous buffer. It is critical to ensure the final concentration of the organic solvent (e.g., <1% DMSO) is compatible with your assay and does not affect the biological system.[5][6]

Q4: My compound precipitates out of solution during my experiment. What are the likely causes and how can I fix it?

A: Precipitation during an experiment, often after dilution from a stock solution, can be caused by several factors:

  • Final Concentration Exceeds Solubility Limit: The final concentration of the compound in the aqueous buffer may be higher than its solubility limit under those specific conditions (pH, temperature, buffer components). Try lowering the final concentration.

  • Insufficient pH: The pH of the final assay medium may be too low to keep the compound in its soluble, deprotonated form. Verify the final pH of your assay solution after all components have been added.[5]

  • "Salting Out": High concentrations of salts in your buffer can sometimes decrease the solubility of organic compounds.

  • Temperature Changes: A decrease in temperature can reduce solubility. Ensure your solutions are maintained at a stable temperature throughout the experiment.

To fix this, consider pre-warming your buffer, increasing the buffer's pH slightly (if the assay permits), or decreasing the compound's final working concentration.

Q5: My this compound solution has turned yellow or brown. Is it still usable?

A: A change in color, particularly to a yellowish or brownish hue, often indicates chemical degradation or decomposition.[7] Nitroaromatic compounds can be sensitive to light, elevated temperatures, and oxidation.[5][7] Using a degraded compound can lead to inconsistent and unreliable experimental results.[5] It is strongly recommended to discard the colored solution and prepare a fresh one from solid material.

Q6: What are the best practices for storing this compound?

A: To ensure the long-term stability and integrity of the compound, follow these storage guidelines:

  • Solid Form: Store the solid compound in a tightly sealed, opaque container in a cool, dark, and dry place.[7] Storage in a refrigerator at 2-8°C is recommended for long-term stability.[5][7]

  • In Solution: It is always best to prepare solutions fresh for each experiment.[5] If a stock solution must be stored, aliquot it into single-use vials to avoid repeated freeze-thaw cycles and store it at -20°C or -80°C.[7] Protect solutions from light.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

  • Objective: To prepare a high-concentration stock solution (e.g., 10-50 mM) for subsequent dilution.

  • Materials: this compound (solid), high-purity anhydrous DMSO, appropriate personal protective equipment (PPE), analytical balance, and a sterile microcentrifuge tube or vial.

  • Methodology:

    • Weigh the desired amount of this compound solid in a sterile vial.

    • Add the calculated volume of high-purity DMSO to achieve the target concentration.

    • Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming or sonication can be used if necessary to aid dissolution.

    • Store the stock solution as recommended (aliquoted, at -20°C or -80°C, protected from light).

Protocol 2: Aqueous Solubility Determination (Shake-Flask Method)

  • Objective: To determine the equilibrium solubility of the compound in a specific aqueous buffer.[2]

  • Materials: this compound (solid), desired aqueous buffer (e.g., phosphate buffer, pH 7.4), sealed inert containers (e.g., glass vials), orbital shaker with temperature control, centrifuge, analytical instrument for quantification (e.g., HPLC-UV or UV-Vis spectrophotometer).

  • Methodology:

    • Add an excess amount of solid this compound to a known volume of the aqueous buffer in a sealed vial. The presence of undissolved solid is essential to ensure saturation.[2]

    • Place the vial on an orbital shaker and agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.

    • After incubation, centrifuge the suspension at high speed to pellet the excess, undissolved solid.[3]

    • Carefully remove a known volume of the clear supernatant.

    • Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a pre-calibrated analytical method (e.g., HPLC-UV).

    • The calculated concentration represents the equilibrium solubility of the compound in that specific buffer and at that temperature.

Visual Guides and Workflows

G start Compound fails to dissolve in aqueous buffer check_stock Is compound fully dissolved in organic stock solution (e.g., DMSO)? start->check_stock remake_stock Remake stock solution. Ensure complete dissolution. check_stock->remake_stock No check_ph Is the aqueous buffer pH > 6.0 (ideally 7.4-8.0)? check_stock->check_ph Yes remake_stock->check_stock adjust_ph Increase buffer pH to 7.4-8.0 (if assay permits). check_ph->adjust_ph No check_solvent Is final organic co-solvent concentration too high, causing precipitation? check_ph->check_solvent Yes success Solubility Issue Resolved adjust_ph->success lower_solvent Lower final co-solvent %. (e.g., <1% DMSO). check_solvent->lower_solvent Yes check_conc Is final compound concentration too high? check_solvent->check_conc No lower_solvent->success lower_conc Lower final working concentration of compound. check_conc->lower_conc Yes check_conc->success No lower_conc->success

Caption: Troubleshooting workflow for solubility issues.

G cluster_low_ph Low pH (pH < pKa ≈ 4.0) cluster_high_ph High pH (pH > pKa ≈ 4.0) LowPH_State Predominantly Protonated Form (R-COOH) LowPH_Result Poor Aqueous Solubility (Precipitation Risk) LowPH_State->LowPH_Result Neutral Molecule HighPH_State Predominantly Deprotonated Form (R-COO⁻) HighPH_Result Enhanced Aqueous Solubility HighPH_State->HighPH_Result Charged Ion (Salt)

Caption: The effect of pH on the solubility of the compound.

References

Technical Support Center: Optimizing the Separation of 5-Nitro and 6-Nitro Isomers of Indole-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges encountered during the separation of 5-nitro and 6-nitro isomers of indole-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of 5-nitro and 6-nitro isomers of indole-2-carboxylic acid challenging?

A1: The primary challenge lies in the similar physicochemical properties of the positional isomers. They often have very similar polarities and solubilities, which makes their separation by common techniques like chromatography and crystallization difficult.[1]

Q2: What are the most common methods for separating these isomers?

A2: The most common methods include:

  • pH-Controlled Extraction: This technique is particularly effective for the precursor, 5- and 6-nitroindoline-2-carboxylic acids. The isomers exhibit different solubilities at varying pH levels, allowing for selective extraction.[2] The 5-nitro isomer can be extracted with ethyl acetate at a low pH (<2), while the 6-nitro isomer is extracted after adjusting the aqueous phase to a pH of 4.5-5.0.[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating the final indole isomers. Developing a method with the right stationary phase and mobile phase composition is crucial for achieving baseline separation.[1][3]

  • Recrystallization: This method can be used for purification if a solvent system is found where the solubility of the two isomers differs significantly.[4]

Q3: What are the common impurities I should expect?

A3: During the synthesis of 6-nitroindole-2-carboxylic acid via nitration of indoline-2-carboxylic acid, common impurities include other positional isomers like 5-nitro and 7-nitroindole-2-carboxylic acid.[1] You may also find residual, unreacted starting material.[4]

Q4: Can Supercritical Fluid Chromatography (SFC) be used for this separation?

A4: Yes, SFC can be an excellent alternative to HPLC. It often provides faster separations and uses less organic solvent.[1] Chiral stationary phases used in HPLC can frequently be adapted for SFC as well.[1]

Q5: What are the key parameters to consider when developing a crystallization method?

A5: The key parameters are the choice of solvent, temperature, and the cooling rate.[1] An ideal solvent will dissolve the compound completely at a high temperature but show low solubility at room temperature or below. A slow cooling rate is generally preferred as it promotes the formation of larger, purer crystals.[1]

Troubleshooting Guides

Issue 1: Co-elution or Poor Resolution of Isomers in HPLC
Possible Causes Solutions & Detailed Protocols
Insufficient Chromatographic Selectivity Method Development with Different Stationary Phases: Screen various stationary phases to enhance separation. Common choices include C18, Phenyl-Hexyl, and Cyano columns.[1]
Suboptimal Mobile Phase Optimize Mobile Phase Composition: Systematically vary the organic modifier (e.g., acetonitrile vs. methanol) and the buffer system.[1] For carboxylic acids, adjusting the mobile phase pH to be at least 2 units below the pKa (typically around pH 2-3) ensures the analyte is in a single, protonated form, which can improve peak shape.[1]
Isocratic Elution is Ineffective Employ Gradient Elution: A well-optimized gradient can effectively separate closely eluting peaks.[1] A typical gradient might run from a low to a high percentage of an organic solvent like acetonitrile in water, with an acid additive like formic acid.[3]
Issue 2: Low Yield After pH-Controlled Extraction
Possible Causes Solutions & Detailed Protocols
Incorrect pH for Extraction Precise pH Control: The separation of 5-nitro and 6-nitroindoline-2-carboxylic acid is highly dependent on pH. Use a calibrated pH meter to adjust the aqueous phase. The 5-nitro isomer is more readily extracted at pH < 2, while the 6-nitro isomer is extracted at pH 4.5-5.0.[2]
Incomplete Precipitation Ensure Sufficient Acidification: When precipitating the product from an aqueous solution, ensure the pH is well below the compound's pKa (predicted to be around 4.03) to ensure complete precipitation.[4][5] A final pH of 2-3 is recommended.[4]
Product Loss During Washing Use Cold Solvents: The product may have some solubility in the wash solvents. Pre-chilling the wash solvents (e.g., water or cold ether) will minimize product loss.[4]
Issue 3: Product "Oils Out" or Fails to Crystallize During Recrystallization
Possible Causes Solutions & Detailed Protocols
Inappropriate Solvent Choice Systematic Solvent Screening: Test a range of solvents with varying polarities (e.g., water, ethanol, ethyl acetate, toluene). The ideal solvent should fully dissolve the crude product when hot but allow it to precipitate upon cooling.[4]
Solution is Supersaturated Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure compound.
Impurity Interference Consider Column Chromatography: If recrystallization fails due to persistent impurities, purification by silica gel column chromatography may be necessary to remove the impurities before attempting recrystallization again.[4]

Quantitative Data

Table 1: HPLC Gradient for Isomer Separation [3]

Time (min) % Solvent A (0.1% Formic Acid in Water) % Solvent B (0.1% Formic Acid in Acetonitrile)
09010
257030
301090
351090
409010
459010

Table 2: Predicted Solubility of 6-Nitroindoline-2-Carboxylic Acid [6]

Solvent Solubility
Dimethylformamide (DMF)High
Dimethyl sulfoxide (DMSO)High
MethanolModerate
EthanolModerate
WaterLow
Dichloromethane (DCM)Very Low

Experimental Protocols

Protocol 1: Separation of 5- and 6-Nitroindoline-2-Carboxylic Acid via pH-Controlled Extraction

This protocol is adapted from the synthesis of nitroindole-2-carboxylates.[2][7]

  • Initial Mixture: Following the nitration of indoline-2-carboxylic acid, the reaction mixture is poured into crushed ice. This aqueous solution contains a mixture of the 5-nitro and 6-nitro isomers.

  • Isolate 5-Nitro Isomer:

    • Ensure the pH of the aqueous solution is < 2.

    • Extract the mixture with ethyl acetate. This organic layer will contain the 5-nitroindoline-2-carboxylic acid along with some of the 6-nitro isomer.[7]

    • Collect this ethyl acetate extract for separate processing if the 5-nitro isomer is desired.

  • Isolate 6-Nitro Isomer:

    • Take the remaining aqueous phase from the previous step.

    • Carefully adjust the pH to 4.5-5.0 using an aqueous sodium hydroxide solution.[7][8]

    • Extract this pH-adjusted aqueous phase again with fresh ethyl acetate.

    • The resulting organic extract will contain the desired 6-nitroindoline-2-carboxylic acid.[7]

  • Final Steps:

    • Dry the ethyl acetate extract containing the 6-nitro isomer over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to yield the crude 6-nitroindoline-2-carboxylic acid, which can be further purified.

Protocol 2: Purification by Column Chromatography

This is a general guideline for purifying nitroindole-2-carboxylic acid isomers.[4]

  • Column Preparation: Pack a chromatography column with silica gel slurried in a non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude isomer mixture in a minimal amount of the mobile phase (or a slightly more polar solvent) and load it onto the top of the silica bed.

  • Elution:

    • Begin elution with a non-polar mobile phase (e.g., 100% hexane or dichloromethane).

    • Gradually increase the solvent polarity by adding ethyl acetate, followed by a small percentage of methanol if necessary.

    • To prevent peak tailing (streaking) of the carboxylic acid, consider adding 0.5-1% acetic acid to the mobile phase.[4]

  • Fraction Collection & Analysis: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure desired isomer.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizations

G cluster_start Problem Identification cluster_causes Investigate Potential Causes cluster_solutions Implement Solutions cluster_end Outcome start Poor Isomer Separation in HPLC cause1 Suboptimal Mobile Phase? start->cause1 cause2 Ineffective Stationary Phase? cause1->cause2 No sol1 Optimize Mobile Phase: - Adjust pH (2-3) - Test different organic modifiers (ACN vs. MeOH) cause1->sol1 Yes cause3 Isocratic Elution Limit? cause2->cause3 No sol2 Screen Different Columns: - C18 - Phenyl-Hexyl - Cyano cause2->sol2 Yes sol3 Develop Gradient Method cause3->sol3 Yes end_node Achieved Baseline Separation cause3->end_node No, consult specialist sol1->end_node sol2->end_node sol3->end_node

Caption: Troubleshooting workflow for poor HPLC peak separation.

G start Aqueous mixture of 5- and 6-nitroindoline-2-carboxylic acids step1 Adjust pH to < 2 start->step1 step2 Extract with Ethyl Acetate step1->step2 phase1 Organic Phase: Contains 5-Nitro Isomer step2->phase1 Isolate phase2 Aqueous Phase: Contains 6-Nitro Isomer step2->phase2 Separate step3 Adjust Aqueous Phase pH to 4.5-5.0 phase2->step3 step4 Extract with Ethyl Acetate step3->step4 end_product Organic Phase: Contains Pure 6-Nitro Isomer step4->end_product Isolate

Caption: Experimental workflow for pH-controlled isomer separation.

References

Technical Support Center: Scale-Up Synthesis of 6-nitro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 6-nitro-1H-indole-2-carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound and its key intermediate, 6-nitroindoline-2-carboxylic acid.

Issue 1: Low Yield of the Desired 6-Nitro Isomer

  • Question: My synthesis is resulting in a low yield of the final product. What are the potential causes and how can I improve the yield?

  • Answer: Low yields in the synthesis of 6-nitroindoline-2-carboxylic acid, a common precursor to this compound, are often due to the formation of the 5-nitro isomer as a significant byproduct.[1][2][3][4] To maximize the yield of the desired 6-nitro isomer, precise control over reaction conditions is critical.

    • Temperature Control: The nitration reaction is highly exothermic.[5] Maintaining a low temperature, typically between -20 °C and -10 °C, during the addition of the nitrating agent is crucial to control the reaction rate and prevent the formation of unwanted byproducts.[1][2][3][4]

    • pH-Controlled Extraction: A carefully executed pH-controlled extraction is essential to separate the 6-nitro isomer from the 5-nitro byproduct.[1]

    • Incomplete Reaction: Ensure the reaction is allowed to proceed to completion by providing adequate reaction time (e.g., 30 minutes or more) after the addition of the nitrating agent.[1][2][3]

G start Low Yield of 6-Nitro Isomer cause1 Formation of 5-Nitro Isomer Byproduct start->cause1 cause2 Inadequate Temperature Control start->cause2 cause3 Incomplete Reaction start->cause3 solution1 Implement pH-Controlled Extraction cause1->solution1 solution2 Maintain Reaction Temp. at -20°C to -10°C cause2->solution2 solution3 Ensure Adequate Reaction Time (30+ min) cause3->solution3

Issue 2: Presence of Impurities in the Final Product

  • Question: My HPLC analysis shows multiple peaks, indicating impurities. What are the likely impurities and how can they be removed?

  • Answer: Common impurities include unreacted starting material (indoline-2-carboxylic acid) and regioisomers from the nitration step, primarily 5-nitroindoline-2-carboxylic acid and to a lesser extent, the 7-nitro isomer.[6][7]

    • Recrystallization: This is a common method for purifying the final product. A suitable solvent system should be chosen to selectively crystallize the desired product, leaving impurities in the mother liquor.[7]

    • Column Chromatography: For impurities that are difficult to separate by recrystallization, silica gel column chromatography can be an effective method. A mobile phase with a gradient of ethyl acetate in hexane or dichloromethane with a small percentage of methanol can be used.[7]

    • Acid-Base Extraction: This technique can be employed to remove non-acidic impurities. By dissolving the crude product in a basic aqueous solution, neutral impurities can be washed away with an organic solvent before re-precipitating the desired carboxylic acid by adding acid.[7]

G start Impure Product (Multiple HPLC Peaks) impurity1 Unreacted Starting Material start->impurity1 impurity2 Regioisomers (5-nitro, 7-nitro) start->impurity2 method1 Recrystallization impurity1->method1 method3 Acid-Base Extraction impurity1->method3 method2 Column Chromatography impurity2->method2 impurity2->method3 outcome Pure 6-nitro-1H-indole- 2-carboxylic acid method1->outcome method2->outcome method3->outcome

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound on a larger scale?

A1: There are two main scalable synthetic strategies. The first is the direct electrophilic nitration of indoline-2-carboxylic acid.[4][5] The second is a chiral pool synthesis starting from L-phenylalanine, which is particularly advantageous for producing the enantiomerically pure (S)-enantiomer.[4][5][8] The resulting 6-nitroindoline-2-carboxylic acid can then be dehydrogenated to yield this compound.

Q2: What are the expected yields for these synthetic routes?

A2: The direct nitration of indoline-2-carboxylic acid can yield up to 72% of the desired 6-nitro isomer.[4] The multi-step synthesis from L-phenylalanine has an overall yield of approximately 53%.[3][8]

Synthetic RouteStarting MaterialKey ReagentsTypical YieldKey Considerations
Direct Nitration Indoline-2-carboxylic acidConc. HNO₃, Conc. H₂SO₄~72% for 6-nitro isomer[3][4]Produces a mixture with the 5-nitro isomer requiring careful separation.[3]
Chiral Synthesis L-phenylalanineUrea nitrate/H₂SO₄, Bromine, Base~53% overall[3][8]Produces enantiomerically pure product (>99.5% ee).[3][8]

Q3: What are the critical safety considerations for the scale-up synthesis?

A3: The nitration reactions are highly exothermic and require strict temperature control to prevent runaway reactions.[5] Appropriate cooling baths and slow, controlled addition of the nitrating agent are essential. Additionally, nitroaromatic compounds can be energetic and should be handled with care, especially during purification and drying steps to avoid thermal decomposition.

Q4: How can I confirm the regioselectivity of the nitration?

A4: The regioselectivity can be confirmed using analytical techniques such as HPLC and NMR. Comparing the analytical data of the product mixture with known standards of the different nitro isomers will allow for the quantification of each isomer.

Experimental Protocols

Protocol 1: Direct Nitration of Indoline-2-carboxylic Acid

This method involves the regioselective nitration of commercially available indoline-2-carboxylic acid.[2][3][5]

  • Materials:

    • Indoline-2-carboxylic acid

    • Concentrated Sulfuric Acid (98%)

    • Concentrated Nitric Acid

    • Crushed Ice

    • Ethyl Acetate (EtOAc)

    • Sodium Hydroxide (NaOH) solution

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • In a suitable reaction vessel equipped with a mechanical stirrer and thermometer, dissolve indoline-2-carboxylic acid in concentrated sulfuric acid, maintaining the temperature at -5 °C.[1][2][3]

    • Slowly add concentrated nitric acid dropwise to the stirred solution, ensuring the internal temperature is maintained between -20 °C and -10 °C.[1][2][3]

    • After the addition is complete, continue stirring the mixture at this temperature for at least 30 minutes.[1][2][3]

    • Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.[1][2][3][5]

    • Extract the acidic aqueous solution (pH < 2) with ethyl acetate to remove the bulk of the 5-nitro isomer byproduct.[1][2][3]

    • Adjust the pH of the remaining aqueous phase to 4.5-5.0 using an aqueous NaOH solution.[1][2][3]

    • Extract the pH-adjusted aqueous phase multiple times with ethyl acetate. This extract will contain the desired 6-nitroindoline-2-carboxylic acid.[1][2][3]

    • Combine the organic extracts from the previous step, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the product.[1][2]

G cluster_0 Reaction cluster_1 Work-up and Purification dissolution Dissolve Indoline-2-carboxylic acid in H2SO4 at -5°C nitration Add HNO3 dropwise (-20°C to -10°C) dissolution->nitration stirring Stir for 30+ min nitration->stirring quench Quench in Crushed Ice stirring->quench extract_5_nitro Extract with EtOAc at pH < 2 (Removes 5-nitro isomer) quench->extract_5_nitro adjust_ph Adjust Aqueous Phase pH to 4.5-5.0 extract_5_nitro->adjust_ph extract_6_nitro Extract with EtOAc (Collects 6-nitro isomer) adjust_ph->extract_6_nitro dry_evaporate Dry and Evaporate Solvent extract_6_nitro->dry_evaporate

Protocol 2: Synthesis from L-Phenylalanine (Chiral Pool Approach)

This method provides (S)-6-nitroindoline-2-carboxylic acid with high enantiomeric excess.[5][8]

  • Step 1: Nitration of L-Phenylalanine

    • Materials: L-phenylalanine, Urea Nitrate (UN), Concentrated Sulfuric Acid.[2][5]

    • Procedure:

      • Prepare a solution of L-phenylalanine in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).[5]

      • Slowly add urea nitrate portion-wise to the reaction mixture while maintaining the low temperature.[5]

      • After the addition is complete, allow the reaction to proceed until completion.

      • Quench the reaction by pouring it onto ice. The precipitated 2,4-dinitro-L-phenylalanine is collected by filtration.[2][5]

  • Step 2: Intramolecular Cyclization

    • Materials: 2,4-dinitro-L-phenylalanine, suitable solvent (e.g., dioxane), base (e.g., sodium hydroxide).[4]

    • Procedure:

      • Dissolve the 2,4-dinitro-L-phenylalanine from the previous step in a suitable solvent.[4]

      • Treat the solution with a base to induce intramolecular cyclization to form (S)-6-nitroindoline-2-carboxylic acid.[4]

      • After the reaction is complete, isolate the product through standard work-up procedures, which may include acidification, extraction, and crystallization.[5]

G start L-Phenylalanine nitration Nitration (Urea Nitrate, H2SO4) start->nitration intermediate 2,4-dinitro-L-phenylalanine nitration->intermediate cyclization Intramolecular Cyclization (Base) intermediate->cyclization product (S)-6-nitroindoline- 2-carboxylic acid cyclization->product

References

Technical Support Center: 6-Nitro-1H-indole-2-carboxylic Acid Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the derivatization of 6-nitro-1H-indole-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound for derivatization?

The main points for chemical modification on this compound are the carboxylic acid group at the 2-position and the nitro group at the 6-position. The carboxylic acid can be converted into esters, amides, and other derivatives.[1] The nitro group can be reduced to an amino group, which can then undergo further functionalization.[2][3]

Q2: What are the most common derivatization reactions for this compound?

The most frequently performed reactions include:

  • Amide bond formation (amidation): Coupling the carboxylic acid with primary or secondary amines using a coupling agent.[1]

  • Esterification: Converting the carboxylic acid to an ester, often through Fischer esterification.[1][2]

  • Reduction of the nitro group: Typically converting the nitro group to an amine (6-amino-1H-indole-2-carboxylic acid) via catalytic hydrogenation.[2][4]

Q3: What are some general challenges when working with indole derivatives?

Indole synthesis and derivatization can present several challenges, including low yields, the formation of regioisomers, and product purification.[5][6] For instance, the Fischer indole synthesis, a common method for creating the indole core, is sensitive to temperature and the strength of the acid catalyst.[5] Purification can be difficult due to the presence of closely related impurities, often requiring column chromatography or recrystallization.[5][7]

Q4: How can I purify the final derivatized products?

Purification of indole derivatives can be challenging.[5] Common and effective methods include:

  • Column Chromatography: This is a widely used technique. The choice of the solvent system is crucial for good separation.[5] For carboxylic acid derivatives, adding a small amount of acetic acid (0.5-1%) to the mobile phase can prevent streaking on the silica gel column.[7]

  • Recrystallization: This can yield high-purity products, although it may lead to lower recovery.[5][7]

  • Acid-Base Extraction: For compounds with acidic or basic handles, an aqueous workup with acid and base washes can effectively remove corresponding impurities.[7][8]

Troubleshooting Guides

This section addresses specific problems that may arise during the derivatization of this compound.

Amide Bond Formation (Amidation)

Q5: I am getting a low yield for my amide coupling reaction. What are the possible causes and solutions?

Low yields in amide coupling reactions with electron-deficient amines can be sluggish.[9] Several factors could be contributing to this issue.

Possible Cause Solution
Inefficient Carboxylic Acid Activation Ensure you are using an appropriate coupling agent. A common combination is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1-hydroxybenzotriazole (HOBt).[1] The reaction of the carboxylic acid with EDC and HOBt forms a reactive HOBt ester.[9]
Poor Nucleophilicity of the Amine For electron-deficient or sterically hindered amines, the reaction can be slow. Consider using a stronger activating agent or adding a catalyst like 4-dimethylaminopyridine (DMAP).[9] The addition of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is also common.[1]
Suboptimal Reaction Conditions Ensure the reaction is performed in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).[1] Monitor the reaction progress using thin-layer chromatography (TLC).
Side Reactions The formation of byproducts can reduce the yield. Purification by column chromatography is often necessary to isolate the desired amide.[1]
Esterification

Q6: My Fischer esterification reaction is not going to completion and the yield is low. How can I improve it?

Fischer esterification is an equilibrium-controlled reaction, which can lead to incomplete conversion.[6]

Possible Cause Solution
Equilibrium Limitation To drive the reaction forward, use a large excess of the alcohol, which can also serve as the solvent.[4][6] Alternatively, remove the water byproduct as it forms, for example, by using a Dean-Stark apparatus.[4][6]
Insufficient Acid Catalyst A strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, is required.[2][6] Ensure a sufficient catalytic amount is present.
Side Reactions Prolonged heating at high temperatures can lead to side reactions, including decarboxylation.[6] Monitor the reaction by TLC to avoid overheating or unnecessarily long reaction times.
Nitro Group Reduction

Q7: I am observing side products during the reduction of the nitro group. What are the common side reactions and how can I avoid them?

The reduction of an aromatic nitro group can proceed through intermediates like nitroso and hydroxylamine species, which can sometimes lead to undesired side products.[4]

Possible Cause Solution
Inappropriate Reducing Agent The choice of reducing agent is critical for a clean reaction. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and often clean method.[2][4] Metal/acid systems like Fe/HCl or SnCl₂/HCl are also effective.[4]
Formation of Intermediates To minimize the formation of side products from intermediates, ensure the reaction goes to completion. This can be monitored by TLC.
Incompatible Functional Groups Be aware that some reducing agents can affect other functional groups. For instance, catalytic hydrogenation can also reduce other susceptible groups.[4] Choose a reducing agent that is compatible with the other functionalities in your molecule.

Experimental Protocols & Workflows

General Derivatization Workflow

The following diagram illustrates the common derivatization pathways for this compound.

G A This compound B Amide Coupling (Amine, EDC, HOBt) A->B R-NH2 C Esterification (Alcohol, H2SO4) A->C R-OH D Nitro Reduction (H2, Pd/C) A->D E 6-Nitro-1H-indole-2-carboxamide Derivatives B->E F 6-Nitro-1H-indole-2-carboxylate Ester Derivatives C->F G 6-Amino-1H-indole-2-carboxylic Acid D->G G Start Low Reaction Yield Check_Completion Is the reaction complete by TLC? Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Side_Products Are there significant side products? Check_Completion->Side_Products Yes Extend_Time Extend reaction time or increase temperature. Incomplete->Extend_Time Check_Reagents Check reagent quality and stoichiometry. Incomplete->Check_Reagents Yes_Side_Products Optimize reaction conditions (temperature, catalyst). Side_Products->Yes_Side_Products Yes Workup_Loss Product lost during workup? Side_Products->Workup_Loss No Purification_Issue Review purification method. Yes_Side_Products->Purification_Issue Yes_Workup_Loss Refine extraction and purification steps. Workup_Loss->Yes_Workup_Loss Yes End Consult further literature for specific substrate. Workup_Loss->End No

References

Validation & Comparative

comparing the biological activity of 6-nitro-1H-indole-2-carboxylic acid with other inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of Indole-2-Carboxylic Acid Derivatives as IDO1 Inhibitors

This guide provides a comparative analysis of the biological activity of the indole-2-carboxylic acid scaffold, with a focus on its role in inhibiting Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in cancer immunology. While direct experimental data on 6-nitro-1H-indole-2-carboxylic acid as an IDO1 inhibitor is limited in publicly available literature, the broader class of indole derivatives has been extensively studied. This document compares prominent IDO1 inhibitors—Epacadostat, Navoximod, and Linrodostat (BMS-986205)—to provide a benchmark for evaluating the potential efficacy of related compounds like this compound.

Introduction to IDO1 and Its Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan, converting it to N-formylkynurenine.[1][2] This process and its downstream metabolites, collectively known as the kynurenine pathway, play a crucial role in creating an immunosuppressive tumor microenvironment.[3][4] By depleting tryptophan and accumulating kynurenine, IDO1 impairs the function of effector T cells and natural killer (NK) cells while promoting the activity of regulatory T cells (Tregs), allowing cancer cells to evade immune destruction.[2][4][5]

Elevated IDO1 expression is observed in numerous cancer types and is often associated with a poor prognosis.[5][6][7] Consequently, inhibiting IDO1 has emerged as a promising strategy in cancer immunotherapy, aiming to restore anti-tumor immune responses, often in combination with other treatments like checkpoint inhibitors.[2][4]

Comparative Analysis of Leading IDO1 Inhibitors

Several small-molecule IDO1 inhibitors have been developed and evaluated in clinical trials. This guide focuses on three prominent examples: Epacadostat, Navoximod, and Linrodostat. Their inhibitory potencies, presented as IC50 values (the concentration required to inhibit 50% of enzyme activity), are summarized below.

Quantitative Data on Inhibitor Potency
InhibitorTargetAssay TypeIC50 ValueReferences
Epacadostat Recombinant Human IDO1Enzymatic Assay~10 nM[8][9][10]
Human IDO1Cell-based (HeLa)~12 nM[4]
Human IDO1Cell-based (SKOV-3)~15.3 nM[11]
Human IDO1Enzymatic Assay~71.8 nM[12][13]
Navoximod Recombinant Human IDO1Enzymatic Assay28 nM[5][14]
Human IDO1Cell-based70 nM[5]
Human IDO1T-cell Proliferation Assay90 nM[5]
Linrodostat Human IDO1Cell-based (IDO1-HEK293)1.1 nM[15][16]
Human IDO1Cell-based (HeLa)1.7 nM[16][17][18]
Human IDO1Cell-based (SKOV-3)~9.5 nM[11]

Mechanism of Action

The inhibitors compared exhibit different mechanisms of action:

  • Epacadostat is a potent and selective, reversible inhibitor that is competitive with respect to the substrate, tryptophan.[4][11]

  • Navoximod is a non-competitive inhibitor of IDO1.[4]

  • Linrodostat (BMS-986205) is a potent, irreversible "suicide" inhibitor that binds to the apo-form of IDO1 (the enzyme without its heme cofactor), preventing heme from rebinding.[4][11][15][16]

Signaling Pathway and Inhibition Mechanism

The following diagram illustrates the IDO1 pathway, its role in immune suppression, and the point of intervention for IDO1 inhibitors.

IDO1_Pathway cluster_TME Tumor Microenvironment cluster_ImmuneResponse Immune Cell Response Tryptophan L-Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Catabolism T_Cell Effector T-Cells & NK Cells Tryptophan->T_Cell Required for Activation Kynurenine Kynurenine IDO1->Kynurenine IDO1->T_Cell Depletes Trp for Treg Regulatory T-Cells (Tregs) Kynurenine->Treg Promotes Suppression Immune Suppression (T-Cell Arrest, Anergy) Treg->Suppression Leads to Activation Immune Evasion Suppression->Activation Inhibitor IDO1 Inhibitors (e.g., Epacadostat, This compound class) Inhibitor->IDO1 Blocks

IDO1 pathway and the mechanism of its inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor potency. Below are generalized protocols for common assays used to evaluate IDO1 inhibitors.

Recombinant Enzyme Inhibition Assay (Absorbance-based)

This assay measures the direct inhibitory effect of a compound on purified IDO1 enzyme activity by monitoring the formation of N'-formylkynurenine.

Protocol:

  • Reagents: Purified recombinant human IDO1, L-tryptophan (substrate), ascorbate (reducing agent), methylene blue (cofactor), catalase, potassium phosphate buffer (pH 6.5).[1][8]

  • Assay Preparation: The reaction is performed in a 96-well plate. Each well contains the assay buffer, ascorbate, methylene blue, catalase, and the IDO1 enzyme.

  • Inhibitor Addition: Test compounds (like this compound) are dissolved in DMSO and added to the wells at various concentrations. A DMSO-only well serves as a vehicle control.

  • Reaction Initiation: The reaction is initiated by adding L-tryptophan to each well.[8]

  • Measurement: The formation of N'-formylkynurenine is measured by the increase in absorbance at 321 nm over time using a plate reader.[8]

  • Data Analysis: Initial reaction rates are calculated. The percentage of inhibition is determined relative to the vehicle control, and the IC50 value is calculated by fitting the dose-response data to a suitable curve.

Cell-Based IDO1 Activity Assay (Kynurenine Measurement)

This assay measures the ability of an inhibitor to block IDO1 activity within a cellular context, providing data that may better reflect in vivo efficacy.

Protocol:

  • Cell Culture: Human cancer cells known to express IDO1 (e.g., SK-OV-3 ovarian cancer cells or HeLa cells) are seeded in 96-well plates and allowed to adhere overnight.[1][19]

  • IDO1 Induction: IDO1 expression is induced by treating the cells with interferon-gamma (IFN-γ, e.g., 100 ng/mL) for 24 hours.[11][19]

  • Inhibitor Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test inhibitor.

  • Incubation: Cells are incubated with the inhibitor for 24-48 hours, during which active IDO1 converts tryptophan in the medium to kynurenine, which is secreted.[19]

  • Sample Collection: The cell culture supernatant is collected.

  • Kynurenine Quantification:

    • Proteins in the supernatant are precipitated using trichloroacetic acid (TCA).[1][19]

    • The mixture is heated (e.g., 50°C for 30 minutes) to hydrolyze N-formylkynurenine to kynurenine.[1][19]

    • After centrifugation, the kynurenine in the clear supernatant is quantified. This can be done by adding a reagent like p-dimethylaminobenzaldehyde (DMAB), which forms a yellow product measured by absorbance at 480 nm, or more accurately by High-Performance Liquid Chromatography (HPLC).[1]

  • Data Analysis: The concentration of kynurenine is determined against a standard curve. The IC50 value is calculated based on the reduction of kynurenine production at different inhibitor concentrations compared to the vehicle control.[11]

Conclusion

While this compound has not been extensively characterized as an IDO1 inhibitor, its core structure is present in compounds known to target this enzyme. The comparative data on leading inhibitors like Epacadostat, Navoximod, and Linrodostat provide a robust framework for evaluating the potential of new indole-2-carboxylic acid derivatives. The provided protocols offer standardized methods for assessing their biological activity and determining their potency as potential immunotherapeutic agents. Future investigation into compounds like this compound using these established assays is warranted to explore their therapeutic potential.

References

A Comparative Guide to the Biological Activities of 6-Nitro-1H-indole-2-carboxylic Acid and 5-Nitro-1H-indole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of derivatives of 6-nitro-1H-indole-2-carboxylic acid and 5-nitro-1H-indole-2-carboxylic acid. While direct experimental data on the parent 6-nitro isomer is limited, this document compiles available peer-reviewed data on its derivatives and contrasts it with the more extensively studied 5-nitro analogues. The focus is on their potential as therapeutic agents, particularly in antiviral and anticancer applications.

Introduction

Indole-2-carboxylic acid and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a broad spectrum of biological activities.[1] The introduction of a nitro group to the indole scaffold can significantly modulate the molecule's electronic properties and biological interactions.[2] The position of this nitro group is critical in determining the specific biological activities and potency of the resulting derivatives.[3] This guide specifically compares derivatives of the 6-nitro and 5-nitro isomers of 1H-indole-2-carboxylic acid.

While this compound is primarily utilized as a synthetic intermediate, its structural motifs are present in numerous biologically active compounds, suggesting a latent potential for its derivatives.[4] In contrast, derivatives of 5-nitro-1H-indole-2-carboxylic acid have been more thoroughly investigated and have shown promising activity as inhibitors of HIV-1 integrase and as anticancer agents that target the c-Myc G-quadruplex.[2][3]

Comparative Analysis of Biological Activities

Anticancer Activity: c-Myc G-Quadruplex Binding

Derivatives of 5-nitro-1H-indole-2-carboxylic acid have been identified as potent anticancer agents that function by stabilizing the G-quadruplex structure in the promoter region of the c-Myc oncogene.[5] This stabilization represses the transcription of the c-Myc gene, leading to decreased levels of the c-Myc protein, a key regulator of cell proliferation.[6] This ultimately results in cell cycle arrest and inhibition of tumor growth.[7] The proposed mechanism involves the interaction of the nitroindole scaffold with the G-quadruplex structure.[7]

While direct evidence for this compound derivatives in this context is lacking, the general anticancer potential of nitroaromatic compounds suggests this as a plausible area for future investigation.[4]

Antiviral Activity: HIV-1 Integrase Inhibition

Derivatives of 5-nitro-1H-indole-2-carboxylic acid have been synthesized and evaluated as inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[2] The proposed mechanism of action involves the chelation of two magnesium ions (Mg²⁺) within the active site of the integrase by the indole nucleus.[2][8] This interaction disrupts the enzyme's function, thereby impairing viral replication.[2] Optimization of these compounds has led to derivatives with significant inhibitory effects.[2][8]

Although there is no specific data on the HIV-1 integrase inhibitory activity of this compound derivatives, the broader family of indole-2-carboxylic acid derivatives has been explored as a promising scaffold for the development of integrase inhibitors.[8]

Data Presentation

The following tables summarize the available quantitative data for derivatives of nitro-substituted indole-2-carboxylic acids.

Compound Class Target Activity Reference
5-Nitroindole-2-carboxylic acid derivativeHIV-1 IntegraseIC₅₀ = 3.11 μM[2]
7-Nitro-1H-indole-2-carboxylic acid derivativeFructose-1,6-bisphosphatase (FBPase)IC₅₀ = 0.99 μM[2]
5-Nitroindole derivativec-Myc G-quadruplex binder (Anticancer)IC₅₀ = 5.08 ± 0.91 μM (HeLa cells)[7]

Experimental Protocols

HIV-1 Integrase Inhibition Assay

This protocol outlines a general method for assessing the in vitro inhibition of HIV-1 integrase strand transfer activity.

Materials:

  • Recombinant HIV-1 Integrase

  • Donor DNA (DS DNA)

  • Target DNA (TS DNA)

  • Streptavidin-coated 96-well plates

  • Reaction Buffer

  • Blocking Solution

  • Wash Buffer

  • TMB Substrate

  • Stop Solution

  • Test compounds (dissolved in DMSO)

Procedure:

  • Plate Preparation: Pre-warm reagents to 37°C. Dilute the donor DNA in the reaction buffer and add to the streptavidin-coated wells. Incubate for 30 minutes at 37°C to allow for binding.

  • Blocking: Aspirate the donor DNA solution and wash the wells with reaction buffer. Add blocking solution to each well and incubate for 30 minutes at 37°C.

  • Enzyme Reaction: Aspirate the blocking solution and wash the wells. Prepare serial dilutions of the test compounds in the reaction buffer. Dilute the HIV-1 integrase in the reaction buffer. Add the test compound dilutions and the integrase solution to the wells. Incubate for 30 minutes at 37°C.

  • Detection: Aspirate the reaction mixture and wash the wells. Add the target DNA solution and incubate for 30 minutes at 37°C. Wash the wells to remove unbound target DNA. Add TMB substrate and incubate until a color change is observed. Add the stop solution and measure the absorbance at 450 nm.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control (no inhibitor). Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the integrase activity.

c-Myc G-Quadruplex Binding Assay (Fluorescence Intercalator Displacement)

This assay determines the ability of a compound to bind to and stabilize the G-quadruplex structure in the c-Myc promoter.

Materials:

  • c-Myc promoter G-quadruplex forming DNA sequence (e.g., Pu27)

  • Fluorescent intercalator dye (e.g., Thiazole Orange)

  • Test compounds

  • Assay buffer (e.g., Tris-HCl buffer with KCl)

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • DNA Annealing: Dissolve the c-Myc G-quadruplex forming oligonucleotide in the assay buffer. Heat the solution to 95°C for 5 minutes and then slowly cool to room temperature to allow for G-quadruplex formation.

  • Assay Setup: In a 96-well black microplate, add the annealed G-quadruplex DNA, the fluorescent dye, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for a set period, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye.

  • Data Analysis: The displacement of the fluorescent dye by the test compound results in a decrease in fluorescence. Plot the fluorescence intensity against the compound concentration and determine the concentration required to displace 50% of the dye (DC₅₀), which is indicative of the compound's binding affinity.

Mandatory Visualizations

HIV_Integration_Pathway cluster_virus HIV-1 Virion cluster_host_cell Host Cell cluster_nucleus Nucleus Viral_Entry Viral Entry (Fusion and Uncoating) Reverse_Transcription Reverse Transcription (RNA -> dsDNA) Viral_Entry->Reverse_Transcription Pre_Integration_Complex Pre-Integration Complex (PIC) (vDNA, Integrase, etc.) Reverse_Transcription->Pre_Integration_Complex Nuclear_Import Nuclear Import of PIC Pre_Integration_Complex->Nuclear_Import 3_Prime_Processing 3' Processing (Integrase) Nuclear_Import->3_Prime_Processing Host_DNA Host Chromosomal DNA Strand_Transfer Strand Transfer (Integrase) 3_Prime_Processing->Strand_Transfer Strand_Transfer->Host_DNA Integration Integrated Provirus Strand_Transfer->Integration Transcription_Translation Transcription & Translation Integration->Transcription_Translation New_Virions Assembly of New Virions Transcription_Translation->New_Virions Inhibitor 5-Nitro-1H-indole-2-carboxylic acid derivatives Inhibitor->3_Prime_Processing Inhibitor->Strand_Transfer

Caption: HIV-1 Integration Pathway and the inhibitory action of 5-nitro-1H-indole-2-carboxylic acid derivatives.

cMyc_GQuadruplex_Regulation cluster_promoter c-Myc Promoter Region (NHE III1) G_rich_sequence G-rich Sequence Duplex_DNA Duplex DNA G_rich_sequence->Duplex_DNA Default State G_Quadruplex G-Quadruplex Structure G_rich_sequence->G_Quadruplex Formation Duplex_DNA->G_Quadruplex Equilibrium Transcription_Active Active c-Myc Transcription Duplex_DNA->Transcription_Active Transcription_Repressed Repressed c-Myc Transcription G_Quadruplex->Transcription_Repressed Transcription_Factors Transcription Factors (e.g., SP1) Transcription_Factors->Duplex_DNA RNA_Polymerase RNA Polymerase II RNA_Polymerase->Duplex_DNA cMyc_Protein c-Myc Protein Transcription_Active->cMyc_Protein Cell_Proliferation Cell Proliferation cMyc_Protein->Cell_Proliferation Inhibitor 5-Nitro-1H-indole-2-carboxylic acid derivatives Inhibitor->G_Quadruplex Stabilization

Caption: Regulation of c-Myc transcription by G-quadruplex formation and stabilization by 5-nitro-1H-indole-2-carboxylic acid derivatives.

References

Comparative Mechanism of Action Studies: 6-Nitro-1H-indole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Derivatives of 6-nitro-1H-indole-2-carboxylic acid and its structural isomers represent a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities. These compounds have been investigated for their potential as antimicrobial, anticancer, and enzyme-inhibiting agents. This guide provides a comparative analysis of their mechanisms of action, supported by experimental data and detailed protocols for key assays.

Enzyme Inhibition

Derivatives of nitro-indole-2-carboxylic acids have been identified as potent inhibitors of several key enzymes implicated in various diseases. The mechanism of inhibition often involves chelation of metal ions in the enzyme's active site or allosteric binding that induces conformational changes.

Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory activities of various nitro-indole-2-carboxylic acid derivatives against different enzyme targets.

Compound ClassTarget EnzymeDerivative/CompoundActivity (IC₅₀/Kᵢ)Reference
5-Nitroindole-2-carboxylic acidHIV-1 IntegraseOptimized derivative3.11 µM (IC₅₀)[1]
7-Nitro-1H-indole-2-carboxylic acidFructose-1,6-bisphosphatase (FBPase)Potent inhibitor0.99 µM (IC₅₀)[1][2]
6-Acetamido-indole-2-carboxylic acidIDO1 / TDOCompound 9o-11.17 µM (IDO1, IC₅₀)1.55 µM (TDO, IC₅₀)[3]
Indole-2-carboxamidesEGFRCompound Va71 nM (IC₅₀)[4]
Indole-2-carboxamidesBRAFV600ECompounds Va, Ve, Vf, Vg, Vh77 - 107 nM (IC₅₀)[4]
Indole-2-carboxamidesVEGFR-2--[4]
Dihydroxyindole-carboxamideHIV-1 Integrase & RNase HCompound 51 - 18 µM (IC₅₀)[5]
Indole Schiff base derivativesCyclooxygenase-2 (COX-2)Compound S3Selectively inhibits COX-2[6]
Key Signaling Pathways and Mechanisms

The inhibitory actions of these derivatives often interfere with critical cellular signaling pathways.

enzyme_inhibition_pathways cluster_hiv HIV-1 Replication Cycle cluster_gluconeogenesis Gluconeogenesis Pathway Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcriptase Integrated Provirus Integrated Provirus Viral DNA->Integrated Provirus Integrase Viral Proteins Viral Proteins Integrated Provirus->Viral Proteins I2CA Indole-2-Carboxylic Acid Derivatives Integrase Integrase I2CA->Integrase Inhibition (Chelates Mg²⁺) FBP Fructose-1,6-bisphosphate F6P Fructose-6-phosphate FBP->F6P Catalysis FBPase FBPase NI2CA 7-Nitro-1H-indole- 2-carboxylic Acid NI2CA->FBPase Allosteric Inhibition

Caption: Inhibition of HIV-1 Integrase and FBPase.
Experimental Protocols

  • Enzyme and Substrate Preparation : The target enzyme (e.g., HIV-1 Integrase, FBPase) is purified and prepared at a specific concentration in a suitable buffer. The corresponding substrate is also prepared in the same buffer.

  • Compound Preparation : The test compounds (derivatives of this compound) are dissolved in a suitable solvent like DMSO to create a stock solution. This is then serially diluted to a range of concentrations.

  • Assay Reaction : The enzyme, substrate, and various concentrations of the test compound are combined in a microplate.

  • Incubation and Detection : The reaction mixture is incubated for a specific period at an optimal temperature. The enzyme activity is then measured using an appropriate detection method (e.g., fluorescence, absorbance).

  • Data Analysis : The percentage of inhibition for each compound concentration is calculated relative to a control without the inhibitor. The IC₅₀ value is then determined by plotting the percent inhibition against the compound concentration.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare Enzyme and Substrate Solutions a1 Combine Enzyme, Substrate, and Compound in Microplate p1->a1 p2 Prepare Serial Dilutions of Test Compound p2->a1 a2 Incubate at Optimal Temperature a1->a2 a3 Measure Enzyme Activity (e.g., Fluorescence) a2->a3 d1 Calculate % Inhibition vs. Control a3->d1 d2 Plot Dose-Response Curve d1->d2 d3 Determine IC₅₀ Value d2->d3

Caption: General workflow for in vitro enzyme inhibition assays.

Antimicrobial and Anticancer Activity

Derivatives of the indole-2-carboxylic acid scaffold have shown significant promise as both antimicrobial and anticancer agents. Their mechanisms often involve the inhibition of essential cellular processes in pathogens or cancer cells.

Comparative Antimicrobial and Cytotoxic Activity

The following table summarizes the antimicrobial and anticancer activities of various indole derivatives.

Compound ClassTarget Organism/Cell LineDerivative/CompoundActivity (MIC/GI₅₀)Reference
6-Nitroquinolone-3-carboxylic acidM. tuberculosis H37RvCompound 8c0.08 µM (MIC)[7]
6-Nitroquinolone-3-carboxylic acidMDR-TBCompound 8c0.16 µM (MIC)[7]
Synthetic Indole DerivativesGram-positive bacteria (MRSA, etc.)SMJ-20.25 - 2 µg/mL (MIC)[8]
1H-Indole-2-carboxamidesPancreatic (Panc-1), Breast (MCF-7), Colon (HT-29), Epithelial (A-549) CancerCompounds Va-i26 - 86 nM (GI₅₀)[4]
1H-Indole-2-carboxylic acidLiver Cancer (Bel-7402, SMMC-7721, etc.)Compound C11Potent inhibition[9]
Proposed Mechanisms of Action
  • Antimycobacterial: Nitro-substituted quinolone carboxylic acids are known to target DNA gyrase, an essential enzyme for bacterial DNA replication.[7]

  • Antibacterial (Gram-positive): Synthetic indole derivatives like SMJ-2 have been found to inhibit respiratory metabolism and disrupt membrane potential in multidrug-resistant bacteria.[8]

  • Anticancer:

    • Kinase Inhibition: Indole-2-carboxamides have demonstrated potent inhibition of multiple oncogenic kinases such as EGFR, BRAFV600E, and VEGFR-2, which are crucial for cancer cell proliferation and angiogenesis.[4]

    • Targeting 14-3-3η Protein: Novel 1H-indole-2-carboxylic acid derivatives have been shown to target the 14-3-3η protein, leading to cell cycle arrest and apoptosis in liver cancer cells.[9]

    • IDO1/TDO Inhibition: 6-Acetamido-indole-2-carboxylic acid derivatives act as dual inhibitors of IDO1 and TDO, which are key enzymes in tryptophan metabolism and potential targets for cancer immunotherapy.[3]

anticancer_mechanisms cluster_kinase Kinase Inhibition cluster_protein Protein-Protein Interaction I2CA Indole-2-Carboxylic Acid Derivatives EGFR EGFR I2CA->EGFR Inhibit BRAF BRAF(V600E) I2CA->BRAF Inhibit VEGFR2 VEGFR-2 I2CA->VEGFR2 Inhibit P1433 14-3-3η Protein I2CA->P1433 Inhibit Proliferation Cell Proliferation & Angiogenesis EGFR->Proliferation BRAF->Proliferation VEGFR2->Proliferation Apoptosis Apoptosis & Cell Cycle Arrest P1433->Apoptosis

Caption: Anticancer mechanisms of indole-2-carboxylic acid derivatives.
Experimental Protocols

  • Bacterial Culture : A standardized inoculum of the target bacterium (e.g., M. tuberculosis, MRSA) is prepared.

  • Compound Dilution : The test compound is serially diluted in a suitable broth medium in a microtiter plate.

  • Inoculation : Each well is inoculated with the bacterial suspension.

  • Incubation : The plate is incubated under appropriate conditions (temperature, time, atmosphere) for bacterial growth.

  • MIC Determination : The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Cell Seeding : Cancer cells (e.g., Panc-1, MCF-7) are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment : Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

  • MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization : The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : The percentage of cell viability is calculated relative to untreated control cells, and the GI₅₀ (concentration for 50% inhibition of cell growth) is determined.

Conclusion

Derivatives of this compound and related indole structures are a rich source of biologically active compounds with diverse mechanisms of action. They have demonstrated significant potential as specific enzyme inhibitors and as broad-spectrum antimicrobial and anticancer agents. The modular nature of their synthesis allows for extensive structure-activity relationship (SAR) studies, paving the way for the development of novel therapeutics with improved potency and selectivity. Further research, including in vivo studies and detailed toxicological profiling, is warranted to fully elucidate their therapeutic potential.

References

comparative analysis of synthetic routes to 6-nitro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the primary synthetic routes to 6-nitro-1H-indole-2-carboxylic acid, a key building block in the development of various therapeutic agents. The following sections detail the methodologies, present quantitative data for objective comparison, and provide experimental protocols for the most common approaches.

Comparative Analysis of Synthetic Routes

Two principal strategies dominate the synthesis of this compound: direct nitration of indoline-2-carboxylic acid and a chiral pool synthesis commencing from L-phenylalanine. Both routes first yield the saturated indoline intermediate, which is subsequently dehydrogenated to the target indole.

MetricRoute 1: Direct NitrationRoute 2: Chiral Pool Synthesis from L-Phenylalanine
Starting Material Indoline-2-carboxylic acidL-Phenylalanine
Key Steps 1. Nitration2. Esterification3. Dehydrogenation1. Dinitration2. Intramolecular Cyclization3. Esterification4. Dehydrogenation
Typical Overall Yield ~45-50%~35-40%
Purity/Selectivity Produces a mixture of 5-nitro and 6-nitro isomers requiring separation.[1][2]High enantiomeric excess (>99.5% ee) for the (S)-enantiomer.[2][3]
Advantages Fewer steps, utilizes a commercially available starting material.[2]Produces an enantiomerically pure product from an inexpensive chiral precursor.[2]
Disadvantages Harsh acidic conditions, formation of isomeric byproducts that necessitate careful purification.[2]Multi-step synthesis with a moderate overall yield.[2]

Experimental Protocols

Route 1: Synthesis via Direct Nitration of Indoline-2-carboxylic Acid

This pathway involves the nitration of commercially available indoline-2-carboxylic acid, followed by esterification and subsequent dehydrogenation.

Step 1: Synthesis of 6-Nitroindoline-2-carboxylic Acid

  • In a flask equipped with a stirrer, dissolve indoline-2-carboxylic acid in concentrated sulfuric acid at -5 °C.[4]

  • Slowly add concentrated nitric acid to the solution while maintaining the temperature between -20 °C and -10 °C.[4]

  • After the addition is complete, continue stirring for 30 minutes at this temperature.[4]

  • Pour the reaction mixture into crushed ice.[4]

  • Extract the aqueous mixture with ethyl acetate to remove the 5-nitroindoline-2-carboxylic acid byproduct.[4]

  • Adjust the pH of the aqueous phase to 4.5–5.0 with an aqueous sodium hydroxide solution and extract with ethyl acetate.[4]

  • Dry the combined organic extracts over anhydrous sodium sulfate and evaporate the solvent to yield 6-nitroindoline-2-carboxylic acid. The yield of the 6-nitro isomer is typically around 72%.[2]

Step 2: Esterification to Methyl 6-Nitroindoline-2-carboxylate

  • Suspend 6-nitroindoline-2-carboxylic acid in methanol.[5]

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.[5]

  • Reflux the mixture until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[5]

  • Cool the reaction mixture, neutralize the acid with a base like sodium bicarbonate solution, and extract the product with an organic solvent.[5]

  • Dry the organic layer and concentrate to obtain methyl 6-nitroindoline-2-carboxylate.[5]

Step 3: Dehydrogenation to Methyl 6-Nitro-1H-indole-2-carboxylate

  • Dissolve methyl 6-nitroindoline-2-carboxylate in a suitable solvent such as toluene.[1][5]

  • Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[1][5]

  • Heat the reaction mixture at reflux for several hours.[5]

  • Cool the mixture and filter to remove the precipitated hydroquinone.[1][5]

  • Wash the filtrate with a basic solution, dry the organic layer, and concentrate under reduced pressure.[5]

  • Purify the crude product by column chromatography to yield methyl 6-nitro-1H-indole-2-carboxylate. The total yield for the esterification and dehydrogenation is approximately 67%.[3]

Step 4: Hydrolysis to this compound

The final step involves the hydrolysis of the methyl ester to the desired carboxylic acid, which can be achieved using standard procedures with an aqueous base followed by acidification.

Route 2: Chiral Pool Synthesis from L-Phenylalanine

This route provides enantiomerically pure (S)-6-nitro-1H-indole-2-carboxylic acid.

Step 1: Synthesis of 2,4-Dinitro-L-phenylalanine

  • Prepare a nitrating mixture of urea nitrate in concentrated sulfuric acid.[4]

  • Slowly add L-phenylalanine to the nitrating mixture under controlled low-temperature conditions.[4]

  • After the reaction is complete, quench the mixture with ice water.[4]

  • Collect the precipitated 2,4-dinitro-L-phenylalanine by filtration, wash, and dry. This step can achieve a yield of up to 75.7%.[3]

Step 2: Intramolecular Cyclization to (S)-6-Nitroindoline-2-carboxylic Acid

  • Dissolve the 2,4-dinitro-L-phenylalanine in a suitable solvent.[6]

  • Add a base to facilitate the intramolecular nucleophilic aromatic substitution, leading to the formation of the indoline ring.[6]

  • Upon completion, acidify the reaction mixture to precipitate the product.[4]

  • Isolate (S)-6-nitroindoline-2-carboxylic acid through filtration, washing, and purification. This cyclization step has a reported yield of 65.7%.[3] The overall yield from L-phenylalanine is around 53%.[2][3]

Step 3 & 4: Esterification and Dehydrogenation

The subsequent esterification and dehydrogenation steps to yield the final product are carried out similarly to the procedures described in Route 1.

Visualization of Synthetic Pathways

Synthetic_Routes cluster_0 Route 1: Direct Nitration cluster_1 Route 2: Chiral Pool Synthesis A1 Indoline-2-carboxylic Acid B1 6-Nitroindoline-2-carboxylic Acid (and 5-nitro isomer) A1->B1 HNO₃, H₂SO₄ -20 to -10°C C1 Methyl 6-Nitroindoline- 2-carboxylate B1->C1 MeOH, H⁺ Reflux D1 Methyl 6-Nitro-1H-indole- 2-carboxylate C1->D1 DDQ, Toluene Reflux E1 6-Nitro-1H-indole- 2-carboxylic Acid D1->E1 Hydrolysis A2 L-Phenylalanine B2 2,4-Dinitro-L- phenylalanine A2->B2 Urea nitrate, H₂SO₄ C2 (S)-6-Nitroindoline-2- carboxylic Acid B2->C2 Base, Heat D2 Methyl (S)-6-Nitroindoline- 2-carboxylate C2->D2 MeOH, H⁺ Reflux E2 Methyl (S)-6-Nitro-1H- indole-2-carboxylate D2->E2 DDQ, Toluene Reflux F2 (S)-6-Nitro-1H-indole- 2-carboxylic Acid E2->F2 Hydrolysis

Caption: Comparative workflow of the two main synthetic routes.

Decision_Pathway Start Choice of Synthetic Route NeedEnantio Is Enantiopurity Required? Start->NeedEnantio Tolerance Is an Isomeric Mixture Acceptable? NeedEnantio->Tolerance No Route2 Route 2: Chiral Pool Synthesis NeedEnantio->Route2 Yes Route1 Route 1: Direct Nitration Tolerance->Route1 Yes Tolerance->Route2 No (if separation is undesirable)

Caption: Decision pathway for selecting a synthetic method.

References

Validating In Vitro Efficacy: A Comparative Analysis of 6-nitro-1H-indole-2-carboxylic acid and its Bioactive Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the potential results of in vitro experiments with 6-nitro-1H-indole-2-carboxylic acid. Due to the limited direct experimental data on this specific compound, this document draws upon published research on structurally related indole-2-carboxylic acid derivatives to project its likely biological profile. The following sections detail potential activities against key cellular targets, supported by experimental data from close analogs, and provide detailed protocols for relevant validation assays.

While this compound has primarily been utilized as a synthetic intermediate, its core structure is a well-established pharmacophore found in numerous biologically active compounds.[1] The indole nucleus and nitro group are key motifs in medicinal chemistry, suggesting that this compound may possess significant, as-yet-unexplored biological activities.[1][2] This guide compares its potential with the demonstrated performance of several indole-2-carboxylic acid derivatives in anticancer and antiviral applications.

Data Presentation: Comparative In Vitro Activity

The following tables summarize the quantitative data for various indole-2-carboxylic acid derivatives, providing a benchmark for potential in vitro studies of this compound.

Table 1: Enzyme Inhibition Data for Indole-2-Carboxylic Acid Derivatives

Compound ClassTarget EnzymeReported ActivityReference
5-Nitroindole-2-carboxylic acid derivativeHIV-1 IntegraseIC50 = 3.11 μM
7-Nitro-1H-indole-2-carboxylic acid derivativeFructose-1,6-bisphosphatase (FBPase)IC50 = 0.99 μM[2]
6-Acetamido-indole-2-carboxylic acid derivative (9o-1)Indoleamine 2,3-dioxygenase 1 (IDO1)IC50 = 1.17 μM[3]
6-Acetamido-indole-2-carboxylic acid derivative (9o-1)Tryptophan 2,3-dioxygenase (TDO)IC50 = 1.55 μM[3]
Indole-2-carboxamide derivative (5h)Cyclin-Dependent Kinase 2 (CDK2)IC50 = 11 nM[4]

Table 2: Anticancer Activity of Indole-2-Carboxamide Derivatives

CompoundCancer Cell LineReported Activity (GI50)Reference
5-chlorobenzofuran-2-carboxamide derivative (VIIa-j average)A549, MCF-7, Panc-1, HT-29Mean GI50 = 1.35 µM[4]
Doxorubicin (Reference)A549, MCF-7, Panc-1, HT-29Mean GI50 = 1.13 µM[4]

Mandatory Visualization

The following diagrams illustrate a key signaling pathway potentially modulated by indole derivatives and a general workflow for validating enzyme inhibition.

G cluster_0 HIV-1 Replication Cycle HIV_RNA Viral RNA Proviral_DNA Proviral DNA HIV_RNA->Proviral_DNA Reverse Transcription Integration Integration Proviral_DNA->Integration Host_DNA Host Chromosome Integration->Host_DNA Viral_Proteins Viral Proteins New_Virions New Virions Integrated_DNA Integrated Viral DNA Integrase HIV-1 Integrase Integrase->Integration Inhibitor Indole-2-Carboxylic Acid Derivative Inhibitor->Integrase Inhibition

Caption: Inhibition of HIV-1 Integrase by Indole-2-Carboxylic Acid Derivatives.

G start Start prep_enzyme Prepare Target Enzyme and Substrate Solutions start->prep_enzyme prep_compound Prepare Serial Dilutions of This compound start->prep_compound assay_setup Combine Enzyme, Substrate, and Compound in Microplate prep_enzyme->assay_setup prep_compound->assay_setup incubation Incubate at Optimal Temperature and Time assay_setup->incubation detection Add Detection Reagent and Measure Signal (e.g., Absorbance) incubation->detection analysis Calculate % Inhibition and Determine IC50 Value detection->analysis end End analysis->end

Caption: General workflow for an in vitro enzyme inhibition assay.

Experimental Protocols

Detailed methodologies are provided below to facilitate the evaluation of this compound and its analogs.

Protocol 1: General In Vitro Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a test compound against a target enzyme. Specific parameters (e.g., buffer composition, substrate concentration, incubation time) should be optimized for the particular enzyme system.

1. Materials and Reagents:

  • Target enzyme (e.g., HIV-1 Integrase, FBPase)

  • Enzyme-specific substrate

  • Assay buffer (optimized for pH and ionic strength)

  • Test compound (this compound)

  • Positive control inhibitor

  • Solvent for compound dissolution (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

2. Procedure:

  • Compound Preparation: Dissolve the test compound in a suitable solvent like DMSO to create a high-concentration stock solution. Perform serial dilutions to generate a range of test concentrations.[2]

  • Assay Reaction: In a microplate, combine the assay buffer, the target enzyme, and various concentrations of the test compound or positive control.[2] Allow a brief pre-incubation period for the compound to bind to the enzyme.

  • Initiation of Reaction: Add the substrate to each well to start the enzymatic reaction.

  • Incubation: Incubate the microplate at the optimal temperature for the enzyme for a predetermined amount of time.

  • Detection: Stop the reaction and use a suitable detection method (e.g., colorimetric, fluorometric, luminescent) to measure the product formation. Read the plate using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the solvent control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability (MTT) Assay for Anticancer Activity

This protocol is used to assess the effect of a test compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

1. Materials and Reagents:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • Test compound (this compound)

  • Positive control (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

2. Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compound, positive control, and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the GI50 (concentration for 50% inhibition of cell growth) by plotting cell viability against the logarithm of the compound concentration.[4]

References

Cross-Reactivity Profiling of 6-Nitro-1H-indole-2-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-nitro-1H-indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a foundational element for the development of a diverse range of therapeutic agents. While derivatives of this core have demonstrated potent activity against specific biological targets, a comprehensive understanding of their cross-reactivity is crucial for advancing drug discovery programs and ensuring the development of selective and safe medicines. This guide provides a comparative analysis of the known biological targets of this compound derivatives and their close analogs, supported by available experimental data and detailed methodologies.

While direct, head-to-head cross-reactivity profiling of a series of this compound derivatives against a broad panel of targets is not extensively documented in publicly available literature, significant insights can be gleaned from studies on closely related analogs, including those with the nitro group at alternative positions. This guide synthesizes this information to provide a clearer picture of the potential for off-target effects and promiscuous activity within this class of compounds.

Comparative Biological Activities of Nitroindole-2-Carboxylic Acid Derivatives

Derivatives of the indole-2-carboxylic acid scaffold have been investigated for their inhibitory activity against a range of biological targets. The position of the nitro group and other substitutions on the indole ring play a critical role in determining the primary target and selectivity profile of these compounds. The following table summarizes the reported biological activities of various nitroindole-2-carboxylic acid derivatives, offering a comparative look at their potential therapeutic applications and, implicitly, their cross-reactivity profiles.

Compound ClassPrimary Target(s)Reported Activity (IC₅₀/MIC)Key Structural Features
5-Nitroindole-2-carboxylic acid derivatives HIV-1 IntegraseIC₅₀ = 3.11 μM[1]Indole nucleus and C2 carboxyl group are proposed to chelate Mg²⁺ ions in the active site.[1]
7-Nitro-1H-indole-2-carboxylic acid derivatives Fructose-1,6-bisphosphatase (FBPase)IC₅₀ = 0.99 μM[1]Acts as an allosteric inhibitor.[1]
6-Acetamido-indole-2-carboxylic acid derivatives Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO)IC₅₀ = 1.17 μM (IDO1), 1.55 μM (TDO)Demonstrates dual inhibitory activity.
Indole-2-carboxamide derivatives Mycobacterial MmpL3MIC = 0.0039 µg/mL (against M. tuberculosis)[2]The carboxamide at the 2-position is a key pharmacophore.[2]
3-Substituted 1H-indole-2-carboxylic acid derivatives Cysteinyl leukotriene receptor 1 (CysLT₁)IC₅₀ = 0.0059 μMHigh selectivity over CysLT₂.
5-Nitroindole derivatives c-Myc G-Quadruplex-Pyrrolidine-substituted derivatives show binding activity.

A Critical Note on Non-Specific Inhibition: The Case of Aggregation

A significant consideration in the evaluation of nitroindole-2-carboxylic acid derivatives is their potential for non-specific activity through aggregation-based mechanisms. Recent investigations into the bioactivity of these compounds have revealed that their inhibitory effects can sometimes be an artifact of the compound forming aggregates at micromolar concentrations, rather than specific binding to the intended target.[3]

For instance, the reported inhibitory activity of the 7-nitroindole-2-carboxylic acid analog, CRT0044876, against the DNA repair enzyme Apurinic/Apyrimidinic Endonuclease 1 (APE1) has been questioned.[3] Subsequent biophysical studies, including Nuclear Magnetic Resonance (NMR), suggest that while these compounds can bind to APE1, it is at a site distal to the active center, and this binding does not result in enzyme inhibition when aggregation is prevented.[3] This highlights the critical need for researchers to conduct counter-screens and biophysical assays to rule out non-specific activity and confirm true, on-target engagement.

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of cross-reactivity and biological activity data. The following are representative protocols for key assays mentioned in this guide.

In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol can be adapted for various enzymes, such as HIV-1 Integrase and Fructose-1,6-bisphosphatase.[1]

  • Enzyme and Substrate Preparation: The target enzyme and its corresponding substrate are prepared in a suitable buffer at optimized concentrations.[1]

  • Compound Preparation: The test compounds (e.g., this compound derivatives) are dissolved in a suitable solvent like DMSO to create a stock solution, which is then serially diluted to a range of concentrations.[1]

  • Assay Reaction: The enzyme, substrate, and various concentrations of the test compound are combined in a microplate.[1]

  • Incubation: The reaction mixture is incubated for a predetermined period at a specific temperature to allow for the enzymatic reaction to occur.

  • Detection: The reaction is stopped, and the product formation or substrate depletion is measured using a suitable detection method (e.g., fluorescence, absorbance).

  • Data Analysis: The inhibitory effect of the compound is quantified, and dose-response curves are generated to determine the IC₅₀ value.

Mycobacterial Growth Inhibition Assay

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium tuberculosis.

  • Bacterial Culture: M. tuberculosis H37Rv is cultured in an appropriate broth medium.

  • Compound Preparation: Test compounds are serially diluted in a 96-well microplate.

  • Inoculation: The bacterial culture is diluted and added to each well of the microplate containing the test compounds.

  • Incubation: The microplates are incubated at 37°C for a period of 7-14 days.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Aggregation Counter-Screen Assay

This protocol is designed to assess whether the observed enzyme inhibition is due to compound aggregation.

  • Enzyme Inhibition Assay with Detergent: The standard enzyme inhibition assay is repeated with the inclusion of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.

  • Data Analysis: If the inhibitory activity of the compound is significantly reduced or eliminated in the presence of the detergent, it is indicative of aggregation-based inhibition.[3]

Visualizing Experimental Workflows and Biological Pathways

To further clarify the experimental processes and the biological context of the discussed targets, the following diagrams are provided.

experimental_workflow General Experimental Workflow for Enzyme Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis enzyme Enzyme Preparation reaction Combine Enzyme, Substrate, and Compound enzyme->reaction substrate Substrate Preparation substrate->reaction compound Compound Dilution compound->reaction incubation Incubate at Optimal Temperature reaction->incubation detection Measure Activity incubation->detection analysis Calculate IC50 detection->analysis

Caption: General workflow for an in vitro enzyme inhibition assay.

aggregation_workflow Workflow to Differentiate Specific vs. Non-Specific Inhibition start Initial Enzyme Inhibition Observed detergent_assay Repeat Assay with Non-ionic Detergent start->detergent_assay decision Inhibitory Activity Lost? detergent_assay->decision specific Specific Inhibition decision->specific No nonspecific Aggregation-Based (Non-Specific) Inhibition decision->nonspecific Yes

Caption: A logical workflow to differentiate specific from non-specific, aggregation-based enzyme inhibition.[3]

hiv_integrase_pathway HIV-1 Integrase Inhibition by Indole-2-Carboxylic Acid Derivatives cluster_virus HIV-1 Replication Cycle viral_dna Viral DNA integrase HIV-1 Integrase viral_dna->integrase integration Integration integrase->integration catalyzes host_dna Host Cell DNA host_dna->integration inhibitor Indole-2-Carboxylic Acid Derivative chelation Chelation of Mg2+ in Active Site inhibitor->chelation chelation->integrase inhibits

Caption: Proposed mechanism of HIV-1 integrase inhibition.

Conclusion

The this compound scaffold and its analogs represent a versatile platform for the development of novel therapeutics. However, the available data underscores the importance of comprehensive cross-reactivity and selectivity profiling. While derivatives have shown potent and specific activities against targets such as HIV-1 integrase and FBPase, the potential for off-target effects and non-specific inhibition via aggregation must be carefully evaluated. Future research should focus on systematic biological evaluations of this compound derivatives against a broad panel of targets to fully elucidate their therapeutic potential and ensure the development of safe and effective clinical candidates.

References

A Comparative Analysis of 6-Nitro-1H-indole-2-carboxylic Acid Derivatives and Established Drugs Across Key Therapeutic Areas

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of 6-nitro-1H-indole-2-carboxylic acid derivatives against known drugs in four key therapeutic areas: tuberculosis, HIV, type 2 diabetes, and oncology. The information is compiled from preclinical data, and all quantitative data is presented in structured tables for ease of comparison. Detailed experimental methodologies for the cited assays are also provided to ensure a comprehensive understanding of the presented data.

Antimycobacterial Activity: Targeting DNA Gyrase

Derivatives of this compound have been investigated for their potential to combat Mycobacterium tuberculosis, the causative agent of tuberculosis. A key target for these compounds is DNA gyrase, an essential enzyme for bacterial DNA replication.[1] The efficacy of these derivatives is compared with standard-of-care antitubercular drugs, isoniazid and rifampicin.

Data Presentation: Comparative Efficacy Against M. tuberculosis

Compound/DrugTargetAssayTest StrainEfficacy Metric (MIC)Reference
6-nitroquinolone-3-carboxylic acid derivative (8c)DNA GyraseBroth MicrodilutionM. tuberculosis H37Rv0.08 µM[1]
6-nitroquinolone-3-carboxylic acid derivative (8c)DNA GyraseBroth MicrodilutionMultidrug-Resistant TB0.16 µM[1]
IsoniazidMultiple, including mycolic acid synthesisBroth MicrodilutionM. tuberculosis H37Rv0.03 - 0.12 µg/mL
RifampicinRNA PolymeraseBroth MicrodilutionM. tuberculosis H37Rv0.06 - 0.25 µg/mL

Note: Direct comparison of µM and µg/mL values requires conversion based on the molecular weight of each compound. The data is sourced from different studies and experimental conditions may vary.

Experimental Protocols

DNA Gyrase Inhibition Assay (Supercoiling Assay)

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

  • Materials: Purified M. tuberculosis DNA gyrase, relaxed pBR322 plasmid DNA, assay buffer (containing HEPES, magnesium acetate, DTT, ATP, potassium glutamate, spermidine, and albumin), test compounds, and agarose gel electrophoresis reagents.

  • Procedure:

    • A reaction mixture containing the assay buffer, relaxed pBR322 DNA, and the test compound at various concentrations is prepared.

    • The reaction is initiated by the addition of DNA gyrase.

    • The mixture is incubated at 37°C to allow for the supercoiling reaction to proceed.

    • The reaction is stopped, and the DNA is purified.

    • The different forms of the plasmid DNA (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis.

    • The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. The inhibition of supercoiling is determined by the reduction in the amount of supercoiled DNA compared to the control.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Materials: M. tuberculosis H37Rv strain, Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase), 96-well microtiter plates, test compounds, and a resazurin-based viability indicator.

  • Procedure:

    • The test compounds are serially diluted in the supplemented Middlebrook 7H9 broth in the wells of a 96-well plate.

    • A standardized inoculum of M. tuberculosis H37Rv is added to each well.

    • The plates are incubated at 37°C for a period of 7 to 14 days.

    • After incubation, the resazurin solution is added to each well. A color change from blue to pink indicates bacterial growth.

    • The MIC is determined as the lowest concentration of the compound that prevents this color change.

Mandatory Visualization

G cluster_drug_action Mechanism of Action 6-nitro-1H-indole-2-carboxylic_acid_derivative 6-nitro-1H-indole-2-carboxylic acid derivative DNA_Gyrase DNA Gyrase 6-nitro-1H-indole-2-carboxylic_acid_derivative->DNA_Gyrase Inhibits Isoniazid Isoniazid Mycolic_Acid_Synthesis Mycolic Acid Synthesis Isoniazid->Mycolic_Acid_Synthesis Inhibits Rifampicin Rifampicin RNA_Polymerase RNA Polymerase Rifampicin->RNA_Polymerase Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Blocks Cell_Wall_Integrity Cell Wall Integrity Mycolic_Acid_Synthesis->Cell_Wall_Integrity Disrupts Transcription Transcription RNA_Polymerase->Transcription Blocks

Caption: Antitubercular Drug Mechanisms.

Anti-HIV Activity: Targeting HIV-1 Integrase

Derivatives of 5-nitroindole-2-carboxylic acid, structurally related to the 6-nitro isomers, have demonstrated inhibitory activity against HIV-1 integrase, a crucial enzyme for the replication of the virus.[2][3] This section compares their efficacy with established HIV-1 integrase strand transfer inhibitors (INSTIs), dolutegravir and raltegravir.

Data Presentation: Comparative Efficacy Against HIV-1 Integrase

Compound/DrugTargetAssayEfficacy Metric (IC50)Reference
5-Nitroindole-2-carboxylic acid derivative (17a)HIV-1 IntegraseEnzyme Inhibition Assay3.11 µM[2][3]
Indole-2-carboxylic acid derivative (20a)HIV-1 IntegraseEnzyme Inhibition Assay0.13 µM[4]
DolutegravirHIV-1 IntegraseCell-free Assay2.7 nM[5]
RaltegravirHIV-1 IntegraseCell-free Assay90 nM[5]

Note: A direct comparison of IC50 values should be made with caution as assay conditions can differ between studies.

Experimental Protocols

HIV-1 Integrase Strand Transfer Inhibition Assay

This assay measures the ability of a compound to block the strand transfer step of HIV-1 integration.

  • Materials: Recombinant HIV-1 integrase, a donor DNA substrate (oligonucleotide mimicking the viral DNA end), a target DNA substrate, assay buffer, and a detection system (e.g., fluorescence or radioactivity).

  • Procedure:

    • The donor DNA is incubated with HIV-1 integrase to form a pre-integration complex.

    • The test compound at various concentrations is added to the mixture.

    • The strand transfer reaction is initiated by the addition of the target DNA.

    • The reaction is allowed to proceed at 37°C.

    • The reaction is stopped, and the products of the strand transfer reaction are separated by gel electrophoresis.

    • The amount of strand transfer product is quantified to determine the inhibitory activity of the compound.

Mandatory Visualization

G cluster_workflow HIV-1 Integrase Inhibition Assay Workflow Start Start Prepare_Complex Prepare Pre-integration Complex (Integrase + Donor DNA) Start->Prepare_Complex Add_Inhibitor Add Test Compound Prepare_Complex->Add_Inhibitor Initiate_Reaction Add Target DNA Add_Inhibitor->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Analyze_Products Analyze Products by Gel Electrophoresis Stop_Reaction->Analyze_Products Determine_IC50 Determine IC50 Analyze_Products->Determine_IC50

Caption: HIV-1 Integrase Assay Workflow.

Antidiabetic Potential: Targeting Fructose-1,6-bisphosphatase (FBPase)

Derivatives of 7-nitro-1H-indole-2-carboxylic acid have been identified as allosteric inhibitors of Fructose-1,6-bisphosphatase (FBPase), a key regulatory enzyme in gluconeogenesis.[2] Inhibition of FBPase is a potential therapeutic strategy for managing type 2 diabetes. Their efficacy is compared to known FBPase inhibitors that have entered clinical trials.

Data Presentation: Comparative Efficacy Against FBPase

Compound/DrugTargetAssayEfficacy Metric (IC50)Reference
7-Nitro-1H-indole-2-carboxylic acid derivativeFBPaseEnzyme Inhibition Assay0.99 µM[2]
Indole-2-carboxylic acid derivative (22g)FBPaseEnzyme Inhibition Assay0.50 µM
MB05032 (active form of CS-917)FBPaseEnzyme Inhibition Assay0.044 µM

Experimental Protocols

Fructose-1,6-bisphosphatase (FBPase) Inhibition Assay

This is a coupled-enzyme spectrophotometric assay to measure FBPase activity.

  • Materials: Purified FBPase, fructose-1,6-bisphosphate (FBP), phosphoglucose isomerase, glucose-6-phosphate dehydrogenase, NADP+, assay buffer, and a spectrophotometer.

  • Procedure:

    • A reaction mixture is prepared containing the assay buffer, NADP+, phosphoglucose isomerase, and glucose-6-phosphate dehydrogenase.

    • The test inhibitor at various concentrations and the purified FBPase enzyme are added to the mixture.

    • The reaction is initiated by the addition of the substrate, FBP.

    • The conversion of NADP+ to NADPH is monitored by measuring the increase in absorbance at 340 nm over time.

    • The rate of the reaction is proportional to the FBPase activity. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Mandatory Visualization

G cluster_pathway Gluconeogenesis and FBPase Inhibition Gluconeogenesis_Precursors Gluconeogenesis Precursors (e.g., Lactate, Alanine) Fructose-1,6-bisphosphate Fructose-1,6-bisphosphate Gluconeogenesis_Precursors->Fructose-1,6-bisphosphate Fructose-6-phosphate Fructose-6-phosphate Fructose-1,6-bisphosphate->Fructose-6-phosphate FBPase FBPase FBPase Glucose-6-phosphate Glucose-6-phosphate Fructose-6-phosphate->Glucose-6-phosphate Glucose Glucose Glucose-6-phosphate->Glucose Indole_Derivative 7-nitro-1H-indole-2-carboxylic acid derivative Indole_Derivative->FBPase Inhibits

Caption: FBPase in Gluconeogenesis.

Anticancer Activity: Targeting c-Myc G-Quadruplex

Derivatives of 5-nitroindole have been investigated for their ability to stabilize the G-quadruplex structure in the promoter region of the c-Myc oncogene, thereby repressing its transcription and inhibiting cancer cell proliferation.[6] This section compares their potential with other known c-Myc G-quadruplex stabilizers.

Data Presentation: Comparative Efficacy Against Cancer Cell Lines

Compound/DrugTargetCell LineEfficacy Metric (IC50)Reference
5-nitroindole derivativec-Myc G-quadruplexNot specifiedNot specified[6]
Quarfloxin (CX-3543)c-Myc G-quadruplexNeuro-endocrine carcinomaPhase II Clinical Trial
BRACO-19G-quadruplexesMyeloma cells15.3 µM
D089c-Myc G-quadruplexMyeloma cells5.8 µM

Experimental Protocols

G-Quadruplex Thermal Stabilization Assay (FRET-melting)

This assay measures the ability of a compound to increase the thermal stability of a G-quadruplex structure.

  • Materials: A fluorescently labeled oligonucleotide that forms a G-quadruplex (e.g., with a FAM donor and a TAMRA quencher at opposite ends), a buffer containing potassium ions, the test compound, and a real-time PCR machine.

  • Procedure:

    • The fluorescently labeled oligonucleotide is annealed in the potassium-containing buffer to form the G-quadruplex structure.

    • The test compound is added at various concentrations.

    • The fluorescence of the sample is monitored as the temperature is gradually increased.

    • As the G-quadruplex unfolds, the distance between the donor and quencher increases, leading to an increase in fluorescence.

    • The melting temperature (Tm), the temperature at which 50% of the G-quadruplexes are unfolded, is determined. An increase in Tm in the presence of the compound indicates stabilization of the G-quadruplex.

Mandatory Visualization

G cluster_pathway c-Myc Transcription Regulation c-Myc_Promoter c-Myc Promoter (G-rich sequence) Duplex_DNA Duplex DNA (Transcriptionally Active) c-Myc_Promoter->Duplex_DNA c-Myc_Transcription c-Myc Transcription Duplex_DNA->c-Myc_Transcription Promotes G-Quadruplex Equilibrium Transcription_Factors Transcription Factors Transcription_Factors->Duplex_DNA Bind Cell_Proliferation Cell Proliferation c-Myc_Transcription->Cell_Proliferation Indole_Derivative 5-nitroindole derivative Indole_Derivative->G-Quadruplex Stabilizes - -

References

A Spectroscopic Comparison of 6-Nitroindoline-2-Carboxylic Acid and its Parent Compound, Indoline-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 6-nitroindoline-2-carboxylic acid and its parent compound, indoline-2-carboxylic acid. The introduction of a nitro group at the 6-position of the indoline ring significantly influences the electronic environment of the molecule, leading to distinct differences in their spectroscopic signatures. This comparison is crucial for researchers in medicinal chemistry and drug development for the unambiguous identification and characterization of these compounds.

Structural and Spectroscopic Overview

6-Nitroindoline-2-carboxylic acid is a derivative of indoline-2-carboxylic acid, featuring a nitro group (-NO₂) on the benzene ring. This electron-withdrawing group alters the electron density distribution across the molecule, which is reflected in its interaction with electromagnetic radiation. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are powerful tools for elucidating these structural differences. While extensive experimental data for 6-nitroindoline-2-carboxylic acid is not widely published, its spectroscopic characteristics can be predicted based on the known data of its parent compound and the electronic effects of the nitro group.[1]

dot

structural_comparison Structural Comparison cluster_indoline Indoline-2-carboxylic Acid cluster_nitroindoline 6-Nitroindoline-2-carboxylic Acid Indoline Indoline-2-carboxylic Acid (Parent Compound) Nitroindoline 6-Nitroindoline-2-carboxylic Acid (Derivative) Indoline->Nitroindoline Nitration

Caption: Structural relationship between Indoline-2-carboxylic Acid and its nitrated derivative.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 6-nitroindoline-2-carboxylic acid (predicted values) and indoline-2-carboxylic acid (experimental and typical values).

¹H NMR Spectroscopy Data

The electron-withdrawing nitro group in 6-nitroindoline-2-carboxylic acid is expected to cause a downfield shift (higher ppm) of the aromatic protons compared to the parent compound.[2]

Assignment 6-Nitroindoline-2-carboxylic Acid (Predicted Chemical Shift, δ, ppm) [3]Indoline-2-carboxylic Acid (Typical Chemical Shift, δ, ppm) [2]Multiplicity
-COOH10.0 - 13.0~10-13Broad Singlet
Aromatic Protons~7.0 - 8.0~6.5 - 7.5Multiplet
-NH-5.0 - 6.0Not specifiedBroad Singlet
-CH(COOH)4.0 - 4.5~3.0 - 4.5Triplet
-CH₂-3.0 - 3.5~3.0 - 4.5Multiplet
¹³C NMR Spectroscopy Data

Similar to ¹H NMR, the carbons in the aromatic ring of the nitrated compound are expected to be shifted downfield.

Assignment 6-Nitroindoline-2-carboxylic Acid (Predicted Chemical Shift, δ, ppm) [3]Indoline-2-carboxylic Acid (Typical Chemical Shift, δ, ppm) [2]
-C=O170 - 180~170 - 180
Aromatic C (C6-NO₂)140 - 150N/A
Aromatic C (C7a)145 - 155~110 - 150
Aromatic C (C3a)130 - 140~110 - 150
Aromatic C (C5)120 - 130~110 - 150
Aromatic C (C7)115 - 125~110 - 150
Aromatic C (C4)110 - 120~110 - 150
-CH(COOH)60 - 70~30 - 60
-CH₂-30 - 40~30 - 60
Infrared (IR) Spectroscopy Data

The most significant difference in the IR spectra is the presence of strong absorption bands corresponding to the nitro group in 6-nitroindoline-2-carboxylic acid.[4]

Functional Group 6-Nitroindoline-2-carboxylic Acid (Characteristic Absorption, cm⁻¹) [3][4]Indoline-2-carboxylic Acid (Characteristic Absorption, cm⁻¹)
O-H (Carboxylic Acid)2500 - 3300 (Broad)2500 - 3300 (Broad)[5]
C-H (Aromatic)~3000 - 3100~3000 - 3100
C-H (Aliphatic)~2850 - 2960~2850 - 2960
C=O (Carboxylic Acid)1700 - 1725 (Strong)1700 - 1725 (Strong)[4]
N-O (Nitro Asymmetric Stretch)~1520 (Strong)N/A
N-O (Nitro Symmetric Stretch)~1340 (Strong)N/A
N-H (Amine)~3300 - 3500~3300 - 3500
Mass Spectrometry (MS) Data

The mass spectrum of each compound will show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns will differ due to the presence of the nitro group.

Analysis 6-Nitroindoline-2-carboxylic Acid Indoline-2-carboxylic Acid
Molecular FormulaC₉H₈N₂O₄C₉H₉NO₂
Molecular Weight208.17 g/mol [6]163.17 g/mol [7]
Expected FragmentationLoss of -COOH, -NO₂, and fragmentation of the indoline ring.[1]Loss of -COOH and fragmentation of the indoline ring.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.[3]

  • Sample Preparation: Dissolve 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[3][8] Filter the solution into a 5 mm NMR tube.[3]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.[2]

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.[3]

    • Spectral Width: 0-14 ppm.[3]

    • Number of Scans: 16-64, depending on concentration.[3]

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence.[3]

    • Spectral Width: 0-220 ppm.[3]

    • Number of Scans: 1024-4096, depending on concentration.[3]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.[3]

  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto a clean ATR crystal and apply pressure to ensure good contact.[2][3]

  • Instrumentation: FTIR spectrometer equipped with a universal ATR accessory.[3]

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.[3]

    • Resolution: 4 cm⁻¹.[3]

    • Number of Scans: 16-32.[3]

  • Data Processing: The instrument software will automatically ratio the sample spectrum to a background spectrum to produce the final absorbance or transmittance spectrum.[3]

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC).[2]

  • Ionization: Use an appropriate ionization technique such as Electrospray Ionization (ESI).[9]

  • Instrumentation: ESI source coupled to a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.[3]

  • Data Acquisition: Record the mass spectrum in a suitable m/z range (e.g., 50-500).[3] High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.[2]

dot

spectroscopic_workflow Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Compound (6-Nitroindoline-2-carboxylic Acid or Indoline-2-carboxylic Acid) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts (ppm) Multiplicity NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) Functional Groups IR->IR_Data MS_Data Molecular Ion Peak (m/z) Fragmentation Pattern MS->MS_Data Structure Structural Elucidation and Comparison NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A generalized workflow for the spectroscopic analysis and comparison of the compounds.

References

Assessing the Selectivity of Nitro-1H-indole-2-carboxylic Acid-Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-indole-2-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing inhibitory activity against a range of therapeutic targets. This guide provides a comparative assessment of nitro-substituted 1H-indole-2-carboxylic acid-based inhibitors, focusing on their on-target potency. Due to the limited availability of public data, this guide will focus on derivatives with nitro-group substitutions at various positions on the indole ring, as well as closely related analogs, for which inhibitory data has been reported. It is important to note that comprehensive selectivity profiling against a broad panel of off-targets for these compounds is not extensively available in the current literature.

Quantitative Inhibitory Activity

The following table summarizes the reported in vitro inhibitory activities of various nitro-1H-indole-2-carboxylic acid derivatives and a related analog against their respective primary targets. This data provides a baseline for understanding the potency of these scaffolds.

Compound ClassTarget EnzymeReported Activity (IC₅₀)
5-Nitro-1H-indole-2-carboxylic acid derivativeHIV-1 Integrase3.11 µM
7-Nitro-1H-indole-2-carboxylic acid derivativeFructose-1,6-bisphosphatase (FBPase)0.99 µM
6-Acetamido-1H-indole-2-carboxylic acid derivativeIndoleamine 2,3-dioxygenase 1 (IDO1)1.17 µM
6-Acetamido-1H-indole-2-carboxylic acid derivativeTryptophan 2,3-dioxygenase (TDO)1.55 µM

Signaling Pathways and Experimental Workflows

To provide context for the inhibitory data, the following diagrams illustrate the relevant biological pathways and a general workflow for assessing inhibitor selectivity.

G cluster_hiv HIV-1 Integration Pathway HIV_RNA HIV-1 RNA Viral_DNA Viral dsDNA HIV_RNA->Viral_DNA Reverse Transcription Pre_Integration_Complex Pre-Integration Complex (PIC) Viral_DNA->Pre_Integration_Complex Integrated_Provirus Integrated Provirus Pre_Integration_Complex->Integrated_Provirus Strand Transfer Host_DNA Host Cell DNA Host_DNA->Integrated_Provirus HIV_Integrase HIV-1 Integrase HIV_Integrase->Pre_Integration_Complex Inhibitor 5-Nitro-1H-indole-2- carboxylic acid derivative Inhibitor->HIV_Integrase

Caption: Simplified HIV-1 Integration Pathway and the Site of Action for Integrase Inhibitors.

G cluster_gluco Gluconeogenesis Pathway Pyruvate Pyruvate Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate PEP Phosphoenolpyruvate Oxaloacetate->PEP F16BP Fructose-1,6-bisphosphate PEP->F16BP F6P Fructose-6-phosphate F16BP->F6P Hydrolysis G6P Glucose-6-phosphate F6P->G6P Glucose Glucose G6P->Glucose FBPase Fructose-1,6-bisphosphatase FBPase->F16BP Inhibitor 7-Nitro-1H-indole-2- carboxylic acid derivative Inhibitor->FBPase

Caption: The Role of FBPase in the Gluconeogenesis Pathway and its Inhibition.

G cluster_kyn Kynurenine Pathway of Tryptophan Metabolism Tryptophan Tryptophan NFK N-Formylkynurenine Tryptophan->NFK Kynurenine Kynurenine NFK->Kynurenine Downstream Downstream Metabolites (e.g., Kynurenic Acid, Quinolinic Acid) Kynurenine->Downstream IDO1_TDO IDO1 / TDO IDO1_TDO->Tryptophan Inhibitor 6-Acetamido-1H-indole-2- carboxylic acid derivative Inhibitor->IDO1_TDO

Caption: The Kynurenine Pathway Highlighting the Rate-Limiting Step Catalyzed by IDO1 and TDO.

G cluster_workflow Experimental Workflow for Inhibitor Selectivity Profiling Compound Test Compound (e.g., Nitro-1H-indole-2-carboxylic acid derivative) Primary_Assay Primary Target Enzymatic Assay (e.g., HIV Integrase, FBPase, IDO1/TDO) Compound->Primary_Assay Selectivity_Panel Selectivity Screening (Panel of Related Off-Targets) Compound->Selectivity_Panel IC50_Determination On-Target Potency (IC₅₀) Determination Primary_Assay->IC50_Determination Data_Analysis Data Analysis and Selectivity Index Calculation IC50_Determination->Data_Analysis Off_Target_Activity Off-Target Activity Measurement (IC₅₀ or % Inhibition) Selectivity_Panel->Off_Target_Activity Off_Target_Activity->Data_Analysis

Caption: A Generalized Workflow for Assessing the Selectivity of Enzyme Inhibitors.

Detailed Experimental Protocols

The following are representative protocols for the key in vitro enzyme inhibition assays cited in this guide. These protocols are based on established methodologies in the field.

HIV-1 Integrase Strand Transfer Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC₅₀) of a test compound against the strand transfer activity of HIV-1 integrase.

Materials:

  • Recombinant HIV-1 Integrase enzyme

  • Oligonucleotide substrates mimicking the viral DNA long terminal repeat (LTR) ends (a donor substrate, often biotinylated, and a fluorescently labeled acceptor substrate)

  • Assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MnCl₂, 5 mM DTT, 0.05% Brij-35)

  • Test compound (solubilized in DMSO)

  • 384-well microplates (e.g., black, low-volume)

  • Plate reader capable of detecting fluorescence.

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. Further dilute these in assay buffer to the final desired concentrations.

  • In the microplate wells, add the test compound dilutions or DMSO (as a control).

  • Add the recombinant HIV-1 integrase enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

  • Initiate the reaction by adding the mixture of donor and acceptor oligonucleotide substrates.

  • Incubate the reaction at 37°C for a specified period (e.g., 60-90 minutes).

  • Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA).

  • Measure the fluorescence signal in each well using a plate reader. The signal is proportional to the extent of the strand transfer reaction.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC₅₀ value by fitting the dose-response data to a suitable sigmoidal curve using graphing software.

Fructose-1,6-bisphosphatase (FBPase) Inhibition Assay

Objective: To measure the IC₅₀ of a test compound against FBPase activity.

Materials:

  • Purified FBPase enzyme

  • Fructose-1,6-bisphosphate (substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM KCl, 1 mM MgCl₂, 1 mM EDTA)

  • Malachite green reagent for phosphate detection

  • Test compound (solubilized in DMSO)

  • 96-well microplates.

Procedure:

  • Prepare serial dilutions of the test compound in DMSO and then in assay buffer.

  • To the microplate wells, add the test compound dilutions or DMSO control.

  • Add the FBPase enzyme to each well and pre-incubate for 15 minutes at 37°C.

  • Initiate the enzymatic reaction by adding the fructose-1,6-bisphosphate substrate.

  • Incubate the reaction for 20 minutes at 37°C.

  • Stop the reaction and detect the released inorganic phosphate by adding the malachite green reagent.

  • After a short incubation period for color development, measure the absorbance at a specific wavelength (e.g., 620-650 nm) using a microplate reader.

  • Calculate the percent inhibition and determine the IC₅₀ value as described for the HIV-1 integrase assay.

IDO1/TDO Inhibition Assay

Objective: To determine the IC₅₀ of a test compound against the enzymatic activity of IDO1 or TDO.

Materials:

  • Recombinant human IDO1 or TDO enzyme

  • L-Tryptophan (substrate)

  • Assay buffer (e.g., 50 mM potassium phosphate buffer pH 6.5, 20 mM ascorbic acid, 10 µM methylene blue, 200 µg/mL catalase)

  • Test compound (solubilized in DMSO)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 321 nm, or an HPLC system.

Procedure (Absorbance-based):

  • Prepare serial dilutions of the test compound.

  • In the microplate wells, add the assay buffer, test compound, and enzyme. Pre-incubate for 10-15 minutes at 25°C.

  • Initiate the reaction by adding L-tryptophan.

  • Incubate the plate at 37°C for a set time (e.g., 60 minutes).

  • Monitor the formation of N-formylkynurenine by measuring the increase in absorbance at 321 nm.

  • Calculate the initial reaction rates and determine the percent inhibition at each compound concentration.

  • Determine the IC₅₀ value from the dose-response curve.

Procedure (HPLC-based):

  • Follow steps 1-4 of the absorbance-based method.

  • Stop the reaction by adding trichloroacetic acid.

  • Centrifuge the samples to pellet the precipitated protein.

  • Analyze the supernatant by reverse-phase HPLC to quantify the amount of kynurenine produced.

  • Calculate the percent inhibition and determine the IC₅₀ value based on the quantification of the kynurenine peak area.

Conclusion

Derivatives of nitro-1H-indole-2-carboxylic acid demonstrate potent inhibitory activity against a variety of important enzymatic targets. The data presented in this guide serve as a valuable starting point for researchers interested in this chemical scaffold. However, the lack of comprehensive selectivity data in the public domain highlights a critical gap in our understanding of these compounds. Future studies should prioritize the assessment of these inhibitors against a broad range of related and unrelated targets to fully elucidate their selectivity profiles and therapeutic potential. Such data is essential for the rational design of more selective and potent drug candidates.

in vivo validation of the therapeutic potential of 6-nitro-1H-indole-2-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic potential of indole-2-carboxylic acid derivatives, with a focus on their in vivo validation as N-methyl-D-aspartate (NMDA) receptor antagonists and their potential as HIV-1 integrase inhibitors. While specific in vivo data for 6-nitro-1H-indole-2-carboxylic acid derivatives are limited in publicly available literature, this guide summarizes the performance of closely related indole-2-carboxylic acid derivatives and compares them with established therapeutic alternatives, supported by experimental data.

NMDA Receptor Antagonism: In Vivo Anticonvulsant Activity

Several indole-2-carboxylic acid derivatives have demonstrated potent anticonvulsant effects in animal models by acting as antagonists at the glycine binding site of the NMDA receptor. This mechanism is crucial in modulating excitatory neurotransmission, and its targeting has been a key strategy in the development of treatments for epilepsy and other neurological disorders.

Comparative In Vivo Efficacy of Indole-2-Carboxylic Acid Derivatives and Alternatives

The following table summarizes the in vivo anticonvulsant efficacy of various indole-2-carboxylic acid derivatives compared to established NMDA receptor antagonists and anticonvulsant drugs in mouse models of NMDA-induced seizures.

Compound ClassSpecific DerivativeAnimal ModelAdministration RouteED₅₀ (mg/kg)Reference(s)
Indole-2-Carboxylic Acids
3-[2-[(Phenylamino)carbonyl]ethenyl]-4,6-dichloroindole-2-carboxylic acidNMDA-induced convulsions (mice)Intravenous (iv)0.06[1]
Oral (po)6[1]
Tricyclic derivative (SM-31900)NMDA-induced seizures (mice)Intravenous (iv)2.3
Comparator NMDA Antagonists
FelbamateMaximal electroshock (mice)Intraperitoneal (ip)27[2]
KetaminePicrotoxin-induced convulsions (rats)Intraperitoneal (ip)50-100[3][4]
MK-801 (Dizocilpine)Status Epilepticus (rats)Intraperitoneal (ip)1.4[5]
Standard Anticonvulsants
PhenytoinMaximal electroshock (mice)Intraperitoneal (ip)9.5[2]
PhenobarbitalMaximal electroshock (mice)Intraperitoneal (ip)13[2]
ValproateMaximal electroshock (mice)Intraperitoneal (ip)272[2]
NMDA Receptor Signaling Pathway

The following diagram illustrates the role of the NMDA receptor in synaptic transmission and the mechanism of action of glycine site antagonists.

NMDA_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate_vesicle Glutamate NMDA_Receptor NMDA Receptor Glutamate_vesicle->NMDA_Receptor Glutamate AMPA_Receptor AMPA Receptor Glutamate_vesicle->AMPA_Receptor Glutamate Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Influx AMPA_Receptor->NMDA_Receptor Depolarization (Mg²⁺ block removal) Cellular_Response Cellular Response (e.g., LTP, Excitotoxicity) Ca_ion->Cellular_Response Glycine_Site Glycine Site Glycine_Site->NMDA_Receptor Glycine (Co-agonist) Indole_Derivative Indole-2-Carboxylic Acid Derivative Indole_Derivative->Glycine_Site Antagonist

NMDA receptor signaling and antagonism.
Experimental Protocols: NMDA-Induced Seizure Model in Mice

Objective: To assess the anticonvulsant efficacy of a test compound against seizures induced by the administration of N-methyl-D-aspartate (NMDA).

Animals: Male mice are commonly used.

Procedure:

  • Animals are divided into control and treatment groups.

  • The test compound (e.g., an indole-2-carboxylic acid derivative) is administered via the desired route (e.g., intravenous, intraperitoneal, or oral) at various doses. The vehicle is administered to the control group.

  • After a specific pretreatment time (to allow for drug absorption and distribution), a convulsant dose of NMDA is administered, typically via intraperitoneal injection.[6]

  • Animals are observed for a set period (e.g., 30 minutes) for the onset and severity of seizures.

  • Seizure activity is scored based on a standardized scale (e.g., the Racine scale).[7]

  • The dose of the test compound that protects 50% of the animals from tonic-clonic seizures (ED₅₀) is calculated.[7]

HIV-1 Integrase Inhibition: In Vitro Activity

Comparative In Vitro Potency of Indole-2-Carboxylic Acid Derivatives and Approved Drugs

The following table summarizes the in vitro inhibitory activity (IC₅₀) of indole-2-carboxylic acid derivatives against the HIV-1 integrase enzyme, compared with clinically approved integrase strand transfer inhibitors (INSTIs).

Compound ClassSpecific Derivative/DrugTargetIC₅₀ (nM)Reference(s)
Indole-2-Carboxylic Acids
Derivative 17aHIV-1 Integrase3,110[8]
Derivative 20aHIV-1 Integrase130[9]
Approved INSTIs
RaltegravirHIV-1 Integrase2-7[1][10]
ElvitegravirHIV-1 Integrase~7.5[8]
DolutegravirHIV-1 Integrase2.7[11]
BictegravirHIV-1 Integrase7.5[8][12][13]
HIV-1 Integrase Inhibition Workflow

The diagram below outlines the mechanism of HIV-1 integrase and its inhibition by indole-2-carboxylic acid derivatives, followed by the experimental workflow for an in vitro inhibition assay.

HIV_Integrase_Inhibition cluster_mechanism Mechanism of Action cluster_workflow In Vitro Assay Workflow Viral_DNA Viral DNA Integrase HIV-1 Integrase Viral_DNA->Integrase Host_DNA Host DNA Integrase->Host_DNA Integration Integration Host_DNA->Integration Indole_Derivative Indole-2-Carboxylic Acid Derivative Indole_Derivative->Integrase Inhibition Reagents Recombinant Integrase + Donor & Target DNA Incubation Incubate with Test Compound Reagents->Incubation Detection Detect Strand Transfer (e.g., ELISA) Incubation->Detection IC50_Calc Calculate IC₅₀ Detection->IC50_Calc

HIV-1 integrase inhibition and assay workflow.
Experimental Protocols: HIV-1 Integrase Strand Transfer Assay

Objective: To determine the 50% inhibitory concentration (IC₅₀) of a test compound against the strand transfer activity of HIV-1 integrase in a cell-free system.[14]

Materials:

  • Recombinant HIV-1 integrase enzyme.

  • Oligonucleotide substrates mimicking the viral DNA ends (donor DNA) and a target DNA. These are often labeled for detection (e.g., with biotin and digoxigenin).

  • Assay buffer.

  • Test compound and a solvent (e.g., DMSO).

  • 96-well plates (e.g., streptavidin-coated).

  • Detection reagents (e.g., an antibody-enzyme conjugate and a colorimetric substrate).

  • Plate reader.

Procedure:

  • The test compound is serially diluted.

  • In a 96-well plate, the recombinant HIV-1 integrase is pre-incubated with the test compound.

  • The donor and target DNA substrates are added to initiate the strand transfer reaction.

  • The plate is incubated to allow the reaction to proceed.

  • The amount of strand transfer product is quantified using a detection system, often an ELISA-based method.

  • The IC₅₀ value is calculated by plotting the percentage of inhibition against the concentration of the test compound.[14]

Conclusion

While direct in vivo data for this compound derivatives remains to be fully elucidated, the broader class of indole-2-carboxylic acids shows significant therapeutic promise. As NMDA receptor antagonists, certain derivatives exhibit potent in vivo anticonvulsant activity, comparable to or exceeding that of some established drugs. In the context of HIV-1 treatment, indole-2-carboxylic acid derivatives have demonstrated promising in vitro inhibition of integrase, although their potency is currently lower than that of clinically approved INSTIs. Further derivatization and in vivo studies are warranted to explore the full therapeutic potential of this chemical scaffold.

References

Safety Operating Guide

Proper Disposal of 6-nitro-1H-indole-2-carboxylic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides detailed, step-by-step procedures for the proper disposal of 6-nitro-1H-indole-2-carboxylic acid, ensuring laboratory safety and environmental compliance. Under no circumstances should this chemical be disposed of down the drain or mixed with general waste.[1][2] The primary and required method of disposal is through a licensed hazardous waste disposal facility.[1]

Hazard Profile and Safety Precautions

Before handling this compound for disposal, it is crucial to be aware of its associated hazards. While specific toxicological data for this exact compound is limited, the presence of the nitroaromatic group suggests it should be handled as a toxic substance.[2] The closely related compound, 6-nitroindole-2-carboxylic acid, is classified as a skin and eye irritant and may cause respiratory irritation.[1][2][3] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side shields or goggles.[4]

  • Hand Protection: Chemical-resistant gloves.[1]

  • Body Protection: A lab coat or long-sleeved clothing.[1][4]

All handling of the solid material should be conducted in a well-ventilated area or a chemical fume hood to minimize the risk of inhaling dust.[1]

Quantitative Hazard Data Summary

The following table summarizes the hazard classifications for the closely related compound, 6-nitroindole-2-carboxylic acid, which should be considered as a primary reference for safety protocols.

Hazard ClassHazard CategoryGHS Hazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory system)H335: May cause respiratory irritation[1][2]

Experimental Protocol: Waste Disposal Procedure

This protocol details the necessary steps for the proper management and disposal of this compound waste from the point of generation to its final collection.

1. Waste Minimization: Before commencing any experiment, carefully calculate the required quantities of this compound to avoid preparing excess solutions and generating unnecessary waste.[1]

2. Waste Segregation: Proper segregation is critical to prevent dangerous chemical reactions.[1]

  • Do not mix this compound waste with incompatible materials such as strong oxidizing agents, strong bases, or amines.[1][5] Aromatic nitro compounds can react violently with bases.[2]

  • Collect solid waste in a separate container from liquid waste.

  • If the compound is dissolved in a solvent, segregate the waste based on the solvent's properties (e.g., halogenated or non-halogenated).[1]

3. Waste Container Labeling: Properly label the hazardous waste container. The label must include:

  • The words "Hazardous Waste".

  • The full chemical name: "this compound".

  • A clear indication of the hazards (e.g., "Irritant", "Toxic").[1]

  • The accumulation start date.

  • The name of the principal investigator and the specific laboratory location.[1]

4. Temporary Storage in a Satellite Accumulation Area (SAA): Store the labeled waste container in a designated Satellite Accumulation Area within the laboratory, at or near the point of generation.[1]

  • The SAA must include secondary containment, such as a chemical-resistant tray or bin, to contain any potential leaks or spills.[1]

  • Keep the waste container securely closed at all times, except when adding waste.[1]

5. Arranging for Waste Pickup: Once the waste container is full, or has reached the maximum allowable accumulation time as per your institution's policy, arrange for its collection by a licensed hazardous waste contractor.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G Figure 1: Disposal Workflow for this compound A Start: Generation of This compound Waste B Is waste solid or liquid? A->B C Collect in designated 'Solid Hazardous Waste' container B->C Solid D Is the solvent halogenated? B->D Liquid G Properly label container: - 'Hazardous Waste' - Full Chemical Name - Hazards - Date - PI/Lab Information C->G E Collect in 'Non-Halogenated Solvent Waste' container D->E No F Collect in 'Halogenated Solvent Waste' container D->F Yes E->G F->G H Store in designated Satellite Accumulation Area (SAA) with secondary containment G->H I Is container full or accumulation time limit reached? H->I I->H No J Arrange for pickup by licensed hazardous waste contractor I->J Yes K End: Proper Disposal J->K

Caption: Disposal Workflow for this compound.

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.